2-Ethoxy-1-naphthaldehyde
Description
Properties
IUPAC Name |
2-ethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKQTWVJHODOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075164 | |
| Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19523-57-0 | |
| Record name | 2-Ethoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19523-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxynaphthalene-1-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019523570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19523-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxynaphthalene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethoxy-1-naphthaldehyde CAS number and properties
An In-depth Technical Guide to 2-Ethoxy-1-naphthaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Naphthalene Intermediate
In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. This compound, a bifunctional aromatic compound, represents such a cornerstone intermediate. Its naphthalene core, coupled with the reactive aldehyde and the modulating ethoxy group, provides a unique scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, proven synthetic routes, critical applications—most notably as a precursor to penicillin-class antibiotics—and essential characterization and safety protocols. The causality behind experimental choices and the significance of its structural features will be emphasized throughout to provide actionable, field-proven insights.
Core Compound Identification and Properties
Accurate identification is the foundation of all chemical research. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number.
CAS Number: 19523-57-0[1][2][3][4][5]
The compound's physical and chemical properties are critical for planning reactions, purification, and storage. These are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₂ | [2][3][6] |
| Molecular Weight | 200.24 g/mol | [2][6] |
| Appearance | Light brown to yellow crystalline powder | [1][4] |
| Melting Point | 104–113 °C | [2][4][7] |
| Boiling Point | ~298 °C (estimate) | [4] |
| Solubility | Sparingly soluble in water; Soluble in Dichloromethane (DCM) | [1][4] |
| Sensitivity | Air sensitive | [1][4] |
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of this compound can be approached from different precursors, each with its own merits regarding yield, scalability, and reagent availability. The two most prevalent methods are the formylation of an ethoxy-naphthalene precursor and the etherification of a hydroxy-naphthaldehyde.
Caption: Key synthetic routes to this compound.
Experimental Protocol 1: Formylation of β-Naphthyl Ethyl Ether
This method, a variation of the Vilsmeier-Haack reaction, introduces the aldehyde group onto the pre-formed ether. It is effective for aromatic systems activated by alkoxy groups.
Causality: The phosphorus oxychloride and N-methylformanilide react to form the Vilsmeier reagent, a potent electrophile. The electron-donating ethoxy group on the naphthalene ring activates the ortho position (C1) for electrophilic aromatic substitution, directing the formylation to the desired location.
Step-by-Step Methodology: [7]
-
Combine N-methylformanilide (0.33 mol), phosphorus oxychloride (0.33 mol), and β-naphthyl ethyl ether (0.25 mol) in a 500-mL round-bottomed flask.
-
Heat the mixture on a steam bath for 6 hours under an air condenser.
-
Pour the hot reaction mixture in a thin stream into 700 mL of cold water with vigorous stirring to precipitate the crude product and prevent clumping.
-
Filter the granular solid by suction and wash thoroughly with approximately 1 L of water.
-
Dissolve the crude, wet aldehyde in 450 mL of ethanol and decolorize by boiling with 4 g of activated carbon (Norit) for 15 minutes.
-
Filter the hot solution through a double layer of filter paper.
-
Cool the filtrate to induce crystallization. Collect the resulting pale yellow needles by filtration and wash with 40 mL of cold ethanol.
-
The expected yield is 77–84% with a melting point of 111–112 °C.[7]
Experimental Protocol 2: Ethylation of 2-Hydroxy-1-naphthaldehyde
This protocol follows the classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
Causality: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 2-hydroxy-1-naphthaldehyde to form a nucleophilic phenoxide. This nucleophile then attacks the electrophilic ethyl group of iodoethane in an Sₙ2 reaction to form the ether linkage. Acetone serves as a polar aprotic solvent, which is ideal for this type of reaction.
Step-by-Step Methodology: [8]
-
In a suitable flask, combine 2-hydroxy-1-naphthaldehyde (10 g, 0.058 mol), acetone (120 mL), iodoethane (9.9 g, 0.063 mol), and anhydrous potassium carbonate (8.0 g, 0.058 mol).
-
Heat the mixture to reflux for 48 hours. The extended reaction time is necessary to ensure complete conversion.
-
After cooling the reaction mixture to room temperature, filter to remove the inorganic salts (potassium carbonate and potassium iodide).
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude solid product.
-
Recrystallize the solid from isopropyl ether to afford the purified this compound (typical m.p. 106°-109° C).[8]
Applications in Pharmaceutical and Chemical Synthesis
The true value of this compound lies in its utility as a versatile building block. The aldehyde functional group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.
Core Application: Synthesis of Penicillin Antibiotics
A paramount application of this compound is its role as a key intermediate in the synthesis of Nafcillin , a narrow-spectrum, penicillinase-resistant penicillin antibiotic.[5][9] Nafcillin is crucial for treating infections caused by penicillinase-producing Staphylococcus aureus. The synthesis of the drug's core structure relies on intermediates derived from this naphthaldehyde. This specific application underscores the compound's importance in addressing antibiotic resistance, a critical area of modern drug development.[9]
Caption: Role as a key intermediate in drug synthesis.
Broader Synthetic Utility
Drawing from the reactivity of its precursor, 2-hydroxy-1-naphthaldehyde, the ethoxy derivative is an excellent substrate for creating:
-
Schiff Bases: Condensation with primary amines yields imines, which are important ligands for metal complexes and can possess their own biological activities.[10][11][12]
-
Heterocyclic Compounds: The aldehyde can participate in cyclization reactions to form a variety of heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[13]
-
Fluorescent Probes and Dyes: The extended π-system of the naphthalene core makes it a suitable platform for developing fluorescent materials.[1][10]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the aldehyde and aromatic features.
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1695 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from the typical ~1725 cm⁻¹ for aliphatic aldehydes.[16][17]
-
C-H Stretch (Aldehyde): Look for one or two characteristic, weaker bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ . The latter is often a key diagnostic peak for an aldehyde C-H bond.[15][17]
-
C-O Stretch (Aryl Ether): A strong band is expected around 1240-1260 cm⁻¹ .[15]
-
C=C Stretch (Aromatic): Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts in CDCl₃)
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet, significantly downfield due to deshielding, is expected around δ 10.5 ppm .
-
Aromatic Protons: A complex series of multiplets between δ 7.0-8.5 ppm .
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm (for the -OCH₂-) and a triplet around δ 1.5 ppm (for the -CH₃), with a coupling constant (J) of ~7 Hz.[15]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm .[17]
-
Aromatic Carbons: Multiple signals between δ 110-165 ppm . The carbon attached to the ethoxy group (C2) will be highly deshielded.
-
Ethoxy Carbons (-OCH₂CH₃): Signals expected around δ 65 ppm (-OCH₂-) and δ 15 ppm (-CH₃).[15]
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak and characteristic fragmentation patterns would be observed.
-
Molecular Ion (M⁺•): A strong peak at m/z = 200 .
-
Key Fragments:
Safety, Handling, and Storage
As a research chemical, proper handling of this compound is essential to ensure user safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[18]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1][18][19] The compound may be harmful if swallowed, inhaled, or in direct contact with skin.[1]
-
Storage: This compound is noted to be air sensitive .[1][4] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated place.[4][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[20]
Conclusion
This compound is more than just a catalog chemical; it is a validated and versatile intermediate with proven applications in high-stakes fields like antibiotic development. Its well-defined physicochemical properties and established synthetic protocols make it a reliable tool for the research scientist. By understanding its reactivity, characterization profile, and handling requirements, professionals in drug discovery and materials science can effectively leverage this powerful molecular scaffold to drive innovation.
References
- Organic Syntheses. (n.d.). This compound. Org. Synth. Coll. Vol. 3, p.413 (1955); Vol. 28, p.60 (1948).
- PrepChem.com. (n.d.). Synthesis of this compound.
- Stenutz, R. (n.d.). This compound.
- El-Sayed, N. N. E., et al. (2018). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Polycyclic Aromatic Compounds, 40(2), 376-400.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde [1H NMR] Spectrum.
- Google Patents. (n.d.). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method.
- Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Org. Synth. Coll. Vol. 3, p.463 (1955); Vol. 21, p.62 (1941).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthalene Derivatives: Focus on 2-Hydroxy-1-naphthaldehyde.
- Poly Valent Organics. (n.d.). This compound in Chennai.
- Taha, M., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6825-6841.
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2025). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their TIN(II) complexes for antimicribial and antioxidant activities.
- ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound [stenutz.eu]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 19523-57-0 [m.chemicalbook.com]
- 5. This compound | 19523-57-0 [chemicalbook.com]
- 6. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fishersci.com [fishersci.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to 2-Ethoxy-1-naphthaldehyde: Properties, Synthesis, and Applications
Abstract
2-Ethoxy-1-naphthaldehyde is a pivotal aromatic aldehyde featuring a naphthalene core functionalized with ethoxy and formyl groups. This unique structural arrangement imparts a distinct profile of reactivity and physicochemical properties, rendering it a valuable intermediate in advanced organic synthesis. This guide provides an in-depth examination of its core characteristics, synthesis protocols, and established applications, with a particular focus on its role as a precursor in the development of pharmaceuticals and functional materials. We will explore the causality behind its chemical behavior, provide validated experimental protocols, and offer insights into its analytical characterization, serving as a comprehensive resource for researchers in synthetic chemistry and drug discovery.
Introduction and Significance
This compound, with CAS Registry Number 19523-57-0, is a crystalline solid that belongs to the family of substituted naphthaldehydes.[1][2] Its significance in the field of organic synthesis stems from the synergistic interplay of its three core components:
-
The Naphthalene Ring: A rigid, electron-rich aromatic system that provides a scaffold for building molecular complexity and often contributes to the photophysical properties of its derivatives.
-
The Aldehyde Group (-CHO): A versatile functional group that serves as an electrophilic site for a wide array of nucleophilic addition and condensation reactions, enabling chain extension and the formation of diverse heterocyclic systems.[3][4]
-
The Ethoxy Group (-OCH₂CH₃): An electron-donating group that modulates the electronic properties of the naphthalene ring and can influence the solubility and pharmacokinetic profile of derivative compounds.
The strategic placement of the aldehyde at the C1 position and the ethoxy group at the adjacent C2 position creates steric and electronic effects that influence its reactivity compared to other naphthaldehyde isomers. This compound is a key intermediate in the synthesis of various high-value molecules, including antistaphylococcal penicillins like Nafcillin, underscoring its relevance to the pharmaceutical industry.[5][6] Its precursor, 2-hydroxy-1-naphthaldehyde, is also a well-established building block for creating Schiff base ligands, fluorescent sensors, and biologically active molecules, highlighting the synthetic potential of this structural family.[7][8][9]
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical properties of this compound is fundamental for its effective use in synthesis, ensuring both the identity and purity of the material.
Physical Properties
The compound typically appears as a white to light yellow or brown crystalline powder.[1][10] Its physical characteristics are summarized in the table below. The moderate melting point indicates a stable crystalline lattice, and its solubility profile is characteristic of aromatic compounds with polar functional groups—sparingly soluble in water but readily soluble in common organic solvents like dichloromethane (DCM).[1][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19523-57-0 | [2] |
| Molecular Formula | C₁₃H₁₂O₂ | [2] |
| Molecular Weight | 200.23 g/mol | [2] |
| Appearance | White to light red/green or light brown crystalline powder | [1] |
| Melting Point | 109-113 °C | [10] |
| Boiling Point | ~298 °C (estimate) | [10] |
| Solubility | Sparingly soluble in water; Soluble in DCM | [1][10] |
| Sensitivity | Air sensitive; should be stored under an inert atmosphere | [1][10] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The expected data from key techniques are outlined below.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde conjugated with the naphthalene ring.[11][12] The aldehydic C-H stretch typically appears as a weaker, but distinct, doublet around 2720 cm⁻¹ and 2820 cm⁻¹ .[11][13] Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, while the C-O stretching of the aryl ether will produce a strong band around 1240-1260 cm⁻¹ .[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most downfield signal will be the highly deshielded aldehyde proton (-CHO ), appearing as a singlet around δ 9.5-10.5 ppm .[12][13] The aromatic protons on the naphthalene ring will resonate in the region of δ 7.0-8.5 ppm . The ethoxy group will present as a quartet for the methylene protons (-OCH₂- ) around δ 4.2 ppm and a triplet for the methyl protons (-CH₃ ) around δ 1.5 ppm , with a typical coupling constant (J) of ~7 Hz.[13]
-
¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 190-192 ppm .[13] The aromatic carbons will appear in the δ 110-162 ppm range, with the carbon attached to the ethoxy group (C2) being significantly shielded. The methylene carbon of the ethoxy group will resonate around δ 64-65 ppm , and the methyl carbon will be the most upfield signal at approximately δ 14-15 ppm .[13]
-
-
Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 200 . Key fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺ at m/z 199 , and the loss of the entire formyl radical (•CHO) to give the [M-29]⁺ fragment at m/z 171 .[11]
Synthesis and Purification
The most direct and widely cited method for preparing this compound is via the ethylation of its precursor, 2-hydroxy-1-naphthaldehyde.[14][15] This reaction is a classic example of the Williamson Ether Synthesis , a robust and reliable method for forming ethers.[16][17]
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic substitution (SN2) mechanism.
-
Deprotonation: The phenolic hydroxyl group of 2-hydroxy-1-naphthaldehyde is acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, forming a nucleophilic naphthoxide anion. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde or the solvent. Acetone is a common solvent as it is polar aprotic, effectively solvating the cation without interfering with the nucleophile.[15][18]
-
Nucleophilic Attack: The resulting naphthoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of an ethylating agent, such as iodoethane or bromoethane. Iodoethane is often preferred as iodide is an excellent leaving group, facilitating a rapid SN2 displacement.[15][17]
-
Product Formation: The SN2 reaction results in the formation of the ether linkage and the displacement of the halide ion, yielding the final product, this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established literature procedures.[15]
Materials:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.0-1.2 eq)
-
Iodoethane (C₂H₅I) (1.1 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-1-naphthaldehyde (e.g., 10 g, 0.058 mol), anhydrous acetone (120 mL), and anhydrous potassium carbonate (8.0 g, 0.058 mol).[15]
-
Stir the suspension vigorously to ensure good mixing.
-
Add iodoethane (9.9 g, 0.063 mol) to the mixture.[15]
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of acetone to recover any remaining product.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl ether or ethanol, to afford the purified this compound as pale yellow crystals.[14][15]
Caption: Williamson Ether Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde functional group, which acts as a primary site for synthetic transformations. The aromatic ring itself is somewhat deactivated towards electrophilic substitution due to the electron-withdrawing nature of the aldehyde, but the ethoxy group provides some counteracting electron donation.[3]
Reactions at the Aldehyde Group
The aldehyde is a powerful synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds.
-
Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the modification of biologically active molecules.[7][8]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a reliable method for C=C bond formation.[3]
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents (e.g., Grignard reagents) to the aldehyde carbonyl yields secondary alcohols, a key transformation for building more complex molecular skeletons.[3]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-ethoxy-1-naphthoic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol (2-ethoxy-1-naphthalenemethanol) using mild reducing agents such as sodium borohydride (NaBH₄).
Caption: Key reactions of the aldehyde group in this compound.
Applications in Research and Drug Development
This compound serves primarily as a sophisticated building block rather than an end-product. Its utility is demonstrated in several key areas:
-
Pharmaceutical Synthesis: As previously noted, it is a documented intermediate in the synthesis of nafcillin, a narrow-spectrum beta-lactam antibiotic.[6] The naphthaldehyde core is crucial for the structure of the final drug molecule.
-
Fluorescent Probes and Materials: The naphthalene moiety is inherently fluorescent. Derivatization of this compound can lead to the creation of novel dyes and fluorescent sensors for detecting specific ions or molecules.[7][9]
-
Heterocyclic Chemistry: The aldehyde group is a perfect starting point for multi-component reactions or cyclization cascades to build complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[19]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is reported to cause serious eye damage.[2] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times.
-
Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is noted to be air-sensitive.[1][10] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and oxidizing agents.[20]
References
- Organic Syntheses Procedure. (n.d.). This compound.
- PrepChem. (n.d.). Synthesis of this compound.
- eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
- National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
- Taylor & Francis Online. (n.d.). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis.
- Stenutz. (n.d.). This compound.
- ACS Publications. (n.d.). THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. The Journal of Organic Chemistry. URL: [Link]
- PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
- Google Patents. (n.d.). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method. Retrieved from patents.google.com.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Organic Syntheses Procedure. (n.d.). 2-hydroxy-1-naphthaldehyde.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- University of Scranton. (n.d.). The Williamson Ether Synthesis.
- PubMed Central. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation....
- ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde.
- University of California, Davis. (n.d.). Williamson Ether Synthesis.
- SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde - Optional[1H NMR] - Spectrum.
- Bulletin of the Chemical Society of Ethiopia. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin.
- PubChem. (n.d.). Methyl 2-fluoroacrylate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- Royal Society of Chemistry. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation....
- ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde.
- ResearchGate. (2025). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors....
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. This compound | 19523-57-0 [chemicalbook.com]
- 6. AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method - Google Patents [patents.google.com]
- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 19523-57-0 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. tandfonline.com [tandfonline.com]
- 20. 2-Methoxy-1-naphthaldehyde | 5392-12-1 [sigmaaldrich.com]
solubility of 2-Ethoxy-1-naphthaldehyde in common solvents
An In-depth Technical Guide to the Solubility of 2-Ethoxy-1-naphthaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding this compound
This compound (CAS No: 19523-57-0, Molecular Formula: C₁₃H₁₂O₂) is an aromatic aldehyde characterized by a naphthalene core, an ethoxy (-OCH₂CH₃) group at the 2-position, and a formyl (-CHO) group at the 1-position.[1][2] This structure imparts specific physicochemical properties that are critical for its application in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and fragrances.[1][3] For researchers in drug development and process chemistry, a thorough understanding of its solubility in various common solvents is paramount for reaction design, purification, formulation, and analytical method development.
This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents its known qualitative solubility profile, and offers a detailed, field-proven experimental protocol for its quantitative determination.
Theoretical Framework: Predicting Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] The structure of this compound features several distinct regions that influence its interaction with solvents:
-
The Naphthalene Ring System: This large, bicyclic aromatic structure is inherently nonpolar and hydrophobic. It primarily interacts through London dispersion forces, favoring dissolution in nonpolar solvents.[6]
-
The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, with the oxygen atom being a hydrogen bond acceptor.[7][8] This allows for dipole-dipole interactions and hydrogen bonding with protic solvents like water or alcohols.
-
The Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity and another hydrogen bond acceptor site. However, the ethyl chain contributes to the nonpolar character of the molecule.
The overall solubility is a balance between the large, nonpolar naphthalene backbone and the smaller, polar functional groups. Generally, for a molecule to be water-soluble, it should have one polar group for every 3-4 carbon atoms; this compound, with 13 carbons and two polar oxygen atoms, is therefore expected to have low water solubility.[6] Its solubility will be significantly higher in organic solvents that can effectively solvate both its aromatic system and its polar moieties.
Qualitative and Quantitative Solubility Profile
Published quantitative solubility data for this compound is scarce. However, based on its chemical structure and available information, a qualitative profile can be established. The following table summarizes the known and predicted solubility in a range of common laboratory solvents. For precise applications, the experimental protocol provided in the next section should be used for quantitative determination.
| Solvent Class | Solvent | Polarity | Predicted/Known Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | Low | The large, polarizable naphthalene ring has some affinity, but the polar aldehyde and ethoxy groups hinder dissolution in purely nonpolar aliphatic solvents. |
| Toluene, Benzene | Low | Moderate to High | The aromatic nature of the solvent can effectively solvate the naphthalene ring system through π-π stacking interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | Moderate | Soluble[9] | DCM is a versatile solvent that can solvate both moderately polar and nonpolar regions of the molecule effectively. |
| Acetone | High | High | The polar carbonyl group of acetone interacts well with the aldehyde and ethoxy groups, while its organic character solvates the rest of the molecule.[8][10] | |
| Ethyl Acetate | Moderate | High | Provides a good balance of polarity to interact with the functional groups and nonpolar character to dissolve the aromatic system. | |
| Dimethyl Sulfoxide (DMSO) | High | High | A very strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with limited water solubility.[11][12] | |
| Acetonitrile (ACN) | High | Moderate to High | A polar solvent that should effectively dissolve the compound. | |
| Polar Protic | Water | High | Sparingly Soluble[1] | The large hydrophobic naphthalene core dominates, limiting solubility despite the presence of hydrogen bond accepting groups.[7] |
| Methanol, Ethanol | High | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the aldehyde and ether oxygens, and the alkyl chain can interact with the naphthalene system. Shorter-chain alcohols are generally good solvents for aromatic aldehydes.[13] |
Experimental Protocol: Quantitative Solubility Determination by the Equilibrium Shake-Flask Method
This protocol describes a reliable, self-validating method for determining the equilibrium solubility of this compound. The causality behind key steps is explained to ensure scientific integrity.
Objective: To quantitatively measure the solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).
Materials and Reagents:
-
This compound (solid, >98% purity)
-
Selected analytical grade solvents (e.g., Ethanol, Acetone, Toluene, Water)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
Safety Precautions:
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aldehydes can be irritants.[14]
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used to understand their hazards.[15][16]
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is critical to ensure that equilibrium is established with the solid phase present.
-
Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or use a magnetic stir bar.
-
Agitate the mixture at a constant temperature (e.g., 25 °C ± 1 °C) for a minimum of 24-48 hours.
-
Causality: Continuous agitation is necessary to maximize the surface area of the solid and facilitate the dissolution process. A prolonged equilibration time is required to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. To validate, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when the measured concentration no longer increases.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Causality: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration removes any remaining microscopic, undissolved particles, ensuring that the subsequent analysis measures only the truly dissolved solute.
-
-
Sample Dilution:
-
Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for an accurate final calculation.
-
-
Quantitative Analysis (Example using UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the diluted sample's concentration by the dilution factor.
-
Solubility (g/L) = Concentration (from curve) × Dilution Factor
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
References
- Chemistry For Everyone. (n.d.). What Affects Solubility Of Organic Compounds? YouTube.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds? YouTube.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids.
- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde.
- Chemistry LibreTexts. (2014, August 20). 10.2: Physical Properties of Aldehydes and Ketones.
- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
- Organic Syntheses. (n.d.). Procedure for this compound.
- ResearchGate. (2025, August 10). Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-1-Naphthaldehyde, 99%.
- National Institutes of Health. (2023, September 12). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”.
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19523-57-0 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 9. This compound CAS#: 19523-57-0 [m.chemicalbook.com]
- 10. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 11. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethoxy-1-naphthaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethoxy-1-naphthaldehyde (CAS No. 19523-57-0), a key aromatic aldehyde derivative.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound. By synthesizing technical data with practical insights, this guide serves as an essential reference for the structural elucidation and characterization of this compound.
Introduction: The Molecular Blueprint
This compound, with the molecular formula C₁₃H₁₂O₂, is a derivative of naphthalene characterized by an ethoxy group at the C2 position and an aldehyde group at the C1 position.[3] This substitution pattern creates a unique electronic and steric environment, making spectroscopic analysis crucial for confirming its identity, purity, and structural integrity. Understanding its spectroscopic signature is fundamental for its application in organic synthesis, where it serves as a versatile building block for more complex molecules, including pharmaceuticals and dyes.[2]
This guide explains the causality behind experimental choices and provides a framework for validating the compound's structure through a multi-technique spectroscopic approach.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides a proton census, revealing not only the number of different types of protons but also their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene ring, and the ethyl protons of the ethoxy group.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.
-
Data Acquisition: Obtain a high-quality spectrum by acquiring a sufficient number of scans (typically 16-64) to ensure a good signal-to-noise ratio.
Data Interpretation and Expected Spectrum While a complete, formally published ¹H NMR dataset for this specific molecule is not readily available in public databases, the expected chemical shifts can be reliably predicted based on the analysis of closely related structures like 2-methoxy-1-naphthaldehyde and 2-ethoxynaphthalene.[4][5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Aldehyde (-CHO) | 10.5 - 11.0 | Singlet (s) | 1H |
| Aromatic (Naphthyl) | 7.2 - 9.2 | Multiplets (m) | 6H |
| Methylene (-OCH₂CH₃) | 4.2 - 4.4 | Quartet (q) | 2H |
| Methyl (-OCH₂CH₃) | 1.4 - 1.6 | Triplet (t) | 3H |
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The six aromatic protons will appear as a series of complex multiplets. The ethoxy group should present as a characteristic quartet for the methylene protons (coupled to the methyl group) and a triplet for the methyl protons (coupled to the methylene group).
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy maps the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons.
Experimental Protocol: A Self-Validating System The sample preparation and instrumentation are identical to that for ¹H NMR. ¹³C NMR experiments require a significantly larger number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.
Data Interpretation and Expected Spectrum Based on established chemical shift ranges for aromatic aldehydes and ethers, the following assignments can be predicted.[6][7] Data for the analogous 2-methoxy-1-naphthaldehyde supports these predictions.[8]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-O) | 155 - 165 |
| Aromatic (quaternary) | 130 - 140 |
| Aromatic (CH) | 110 - 130 |
| Methylene (-OCH₂) | 64 - 68 |
| Methyl (-CH₃) | 14 - 16 |
The carbonyl carbon of the aldehyde is the most downfield signal. The carbon atom attached to the ethoxy group (C2) will also be significantly downfield. The remaining aromatic carbons will populate the 110-140 ppm region, and the two aliphatic carbons of the ethoxy group will be the most upfield signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Experimental Protocol: A Self-Validating System
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet. The clarity of the pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.
-
-
Sample Preparation (ATR Method):
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact. This method requires minimal sample preparation.
-
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the instrument and collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Data Interpretation and Key Vibrational Bands The IR spectrum of this compound is available in the NIST Chemistry WebBook, providing a reliable reference.[3]
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms the presence of the naphthalene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Indicates the ethoxy group's C-H bonds. |
| C-H Stretch (Aldehyde) | 2850 - 2800 & 2750 - 2700 | A pair of weak to medium bands, highly diagnostic for the aldehyde C-H bond. |
| C=O Stretch (Aldehyde) | 1680 - 1660 | Strong, sharp peak. Conjugation with the naphthalene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). This is a key diagnostic peak. |
| C=C Stretch (Aromatic) | 1600 - 1450 | A series of sharp peaks confirming the aromatic system. |
| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong absorption indicating the Ar-O-C bond. |
The presence of a strong absorption band around 1670 cm⁻¹ is definitive proof of the conjugated carbonyl group. This, combined with the characteristic aldehyde C-H stretches and the C-O ether stretch, provides a unique IR fingerprint for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive π-system of the naphthalene ring in this compound is expected to give rise to strong UV absorptions.
Experimental Protocol: A Self-Validating System
-
Solvent Selection: The choice of solvent is critical. It must dissolve the analyte and be transparent in the wavelength range of interest. Ethanol or cyclohexane are suitable choices as they have UV cutoffs well below the expected absorption of the analyte.[9]
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic-grade solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference (blank).
-
Fill the other cuvette with the sample solution.
-
Scan the sample from approximately 200 nm to 500 nm to record the absorption spectrum.
-
Data Interpretation and Expected Absorptions The UV-Vis spectrum of naphthaldehyde derivatives is characterized by multiple absorption bands corresponding to π → π* transitions.[9] The extended conjugation in the naphthalene system results in absorptions at longer wavelengths compared to benzene derivatives.
| Electronic Transition | Expected λₘₐₓ (nm) | Description |
| π → π | ~250 - 290 | Strong absorption band related to the naphthalene ring system. |
| π → π | ~330 - 380 | A longer wavelength band, often showing vibrational fine structure, characteristic of the extended conjugated system. |
| n → π | > 380 | A weak absorption band from the carbonyl group, which may be obscured by the stronger π → π transitions. |
The exact positions and intensities of the absorption maxima (λₘₐₓ) are sensitive to the solvent environment. The substitution of the naphthalene core with the aldehyde and ethoxy groups influences the energy of the molecular orbitals, thus affecting the precise λₘₐₓ values.
Integrated Spectroscopic Workflow
A logical workflow ensures comprehensive and validated characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. By following robust, self-validating protocols and understanding the theoretical underpinnings of each technique, researchers can confidently confirm the identity, purity, and detailed structure of this important chemical compound. This guide provides the foundational data and interpretive logic necessary for such an analysis.
References
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information.
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde, 2-ethoxy-. In NIST Chemistry WebBook.
- NIST. (n.d.). Naphthalene, 2-ethoxy-. In NIST Chemistry WebBook.
- Scribd. (n.d.). Raman Handheld Library Substance List.
- SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde [1H NMR]. Wiley Science Solutions.
- PubChem. (n.d.). 2-Ethoxynaphthalene. National Center for Biotechnology Information.
- ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol.
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 684-698.
- SpectraBase. (n.d.). 2-Ethoxynaphthalene [1H NMR]. Wiley Science Solutions.
- Mol-Instincts. (n.d.). 1-Naphthaldehyde.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue).
- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
- SpectraBase. (n.d.). 2-Ethoxynaphthalene [FTIR]. Wiley Science Solutions.
- ResearchGate. (n.d.). The 1H NMR of 2-hydroxy-1-naphthaldehyde.
- ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- NIST. (n.d.). Naphthalene, 2-ethoxy-. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2-Hydroxy-1-naphthaldehyde. Wiley Science Solutions.
- M'barek, N., et al. (2018). Synthesis, characterization and catalytic activity of new Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde. Journal of Molecular Structure, 1155, 54-61.
Sources
- 1. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Ethoxynaphthalene(93-18-5) 1H NMR spectrum [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Technical Guide to the Synthesis of 2-Ethoxy-1-naphthaldehyde: Methodologies, Mechanisms, and Practical Applications
Abstract: 2-Ethoxy-1-naphthaldehyde is a pivotal intermediate in synthetic organic chemistry, most notably serving as a key precursor in the production of semi-synthetic penicillins like Nafcillin.[1][2] This guide provides an in-depth technical overview for its synthesis from 2-ethoxynaphthalene. We will explore the predominant synthetic route, the Vilsmeier-Haack reaction, detailing its mechanism, a field-proven experimental protocol, and purification strategies. Alternative formylation techniques are also discussed to provide a comprehensive landscape for researchers and drug development professionals. This document is structured to deliver not only procedural steps but also the underlying chemical principles that govern the transformation, ensuring a robust and reproducible methodology.
Introduction and Strategic Importance
The functionalization of aromatic systems is a cornerstone of modern chemical synthesis. 2-Ethoxynaphthalene, an electron-rich aromatic ether, provides a valuable scaffold for electrophilic substitution reactions.[3] The introduction of a formyl (-CHO) group at the C1 position yields this compound, a compound whose utility is firmly established in the pharmaceutical industry. Its primary application lies in the synthesis of Nafcillin, a narrow-spectrum beta-lactam antibiotic effective against penicillinase-producing bacteria.[1] The aldehyde functionality serves as a critical handle for constructing the 2-ethoxy-1-naphthoyl side chain that is ultimately coupled with the 6-aminopenicillanic acid (6-APA) core.
This guide focuses on the most reliable and widely adopted method for this conversion: the Vilsmeier-Haack reaction. This reaction is prized for its efficiency and use of common laboratory reagents to achieve formylation under relatively mild conditions.[4]
The Vilsmeier-Haack Reaction: A Mechanistic Perspective
The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic compounds.[5] The success of this reaction on 2-ethoxynaphthalene hinges on the electron-donating nature of the C2-ethoxy group, which activates the naphthalene ring system towards electrophilic attack, primarily at the C1 position.
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: A formylating agent, typically N,N-dimethylformamide (DMF) or a substituted derivative like N-methylformanilide, reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich C1 position of 2-ethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the naphthalene ring, resulting in an iminium salt intermediate.
-
Hydrolysis: The reaction mixture is quenched with water. The iminium salt is readily hydrolyzed to yield the final product, this compound, and a secondary amine byproduct.
Below is a diagrammatic representation of the Vilsmeier-Haack reaction mechanism.
Caption: The mechanism of the Vilsmeier-Haack formylation.
Primary Synthetic Protocol: Vilsmeier-Haack Formylation
The following protocol is adapted from the robust and highly vetted procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[8] This method has been demonstrated to provide high yields of the desired product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Ethoxynaphthalene (β-Naphthyl ethyl ether) | 172.22 | 43.0 g | 0.25 |
| N-Methylformanilide | 135.16 | 45.0 g | 0.33 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 51.0 g | 0.33 |
| Ethanol (for recrystallization) | 46.07 | ~500 mL | - |
| Decolorizing Carbon (Norit) | - | 4.0 g | - |
| Water | 18.02 | ~1.7 L | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with an air condenser, combine 2-ethoxynaphthalene (43 g, 0.25 mol), N-methylformanilide (45 g, 0.33 mol), and phosphorus oxychloride (51 g, 0.33 mol).[8]
-
Expert Insight: Using a slight excess of the formylating agent and POCl₃ ensures the complete consumption of the starting material. The reaction is typically performed without an additional solvent.[8]
-
-
Reaction: Heat the mixture on a steam bath for 6 hours. The solution will darken, and the evolution of hydrogen chloride gas may be observed.[8]
-
Causality: The sustained heating provides the necessary activation energy for the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the naphthalene ring.
-
-
Workup and Quenching: After the heating period, pour the hot, viscous mixture in a thin stream into a beaker containing 700 mL of cold water. This must be done with very vigorous stirring to hydrolyze the intermediate iminium salt and prevent the formation of large, unmanageable lumps.[8] The aldehyde product will precipitate as a granular solid.
-
Trustworthiness: This quenching step is critical. Poor stirring can lead to incomplete hydrolysis and trapping of impurities within a solid mass, complicating purification.
-
-
Crude Product Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with approximately 1 L of water to remove water-soluble byproducts and unreacted reagents.[8]
-
Purification by Recrystallization: Transfer the moist, crude aldehyde to a beaker and dissolve it in 450 mL of hot ethanol.[8]
-
Decolorization: To the hot ethanolic solution, add 4 g of decolorizing carbon (e.g., Norit). Boil the suspension for 15 minutes to adsorb colored impurities.[8]
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel with a double layer of filter paper to remove the carbon. This step should be performed quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization and Final Isolation: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The product, this compound, will crystallize as pale yellow needles. Collect the crystals by suction filtration and wash them with a small portion (40 mL) of cold ethanol to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified product. The reported yield is 37-40 g (74-80%), with a melting point of 111–112°C.[8]
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is the most prominent method, other formylation techniques exist, offering alternative pathways for researchers.
| Method | Reagents | Conditions | Yield | Reference |
| Vilsmeier-Haack | POCl₃, N-Methylformanilide | Steam bath, 6h | 74-80% | [8] |
| Triazine Formylation | 1,3,5-Triazine, Polyphosphoric Acid (PPA) | 55-60°C, 1h | ~60-80% | [9] |
| Gattermann Reaction | HCN, AlCl₃ | Not specified | Lower yields | [8] |
-
Formylation with 1,3,5-Triazine: Heating 2-ethoxynaphthalene with 1,3,5-triazine in polyphosphoric acid (PPA) has been reported to produce this compound in good yields.[9] This method avoids the use of phosphorus oxychloride.
-
Gattermann Reaction: This classic method of formylation can also be applied but is generally less efficient and uses highly toxic hydrogen cyanide.[8]
-
Synthesis via Ethylation: An entirely different approach involves the ethylation of 2-hydroxy-1-naphthaldehyde using an ethylating agent like iodoethane in the presence of a base such as potassium carbonate.[10] This route is advantageous if the hydroxy-aldehyde is a more readily available starting material.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₂O₂ | [11] |
| Molecular Weight | 200.23 g/mol | [11] |
| CAS Number | 19523-57-0 | [11][12] |
| Appearance | Pale yellow needles or crystals | [8] |
| Melting Point | 111-112 °C | [8][13] |
Spectroscopic data (IR, Mass Spectrum) for this compound is available in public databases like the NIST WebBook for comparison and verification.[11]
Conclusion
The synthesis of this compound from 2-ethoxynaphthalene is most effectively achieved via the Vilsmeier-Haack reaction. The protocol detailed in this guide, validated by its publication in Organic Syntheses, represents a reliable and high-yielding method suitable for laboratory and process scale-up.[8] By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently and safely produce this valuable intermediate, which plays a crucial role in the development of important pharmaceutical agents.
References
- Filo. (2025, October 19). Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(...
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. doi: 10.15227/orgsyn.020.0011.
- PrepChem.com. Synthesis of this compound.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- NIST. 1-Naphthalenecarboxaldehyde, 2-ethoxy-. NIST Chemistry WebBook.
- PrepChem.com. Synthesis of 2-Ethoxynaphthalene.
- Stenutz. This compound.
- Srujana, K., & Sureshbabu, G. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Pozdnyakov, V. P., et al. (2006). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. Russian Journal of Organic Chemistry, 42(8), 1218-1221.
- ResearchGate. (n.d.). Mechanism of the Vilsmeier–Haack formylation reaction.
- PubChem. 2-Ethoxynaphthalene-1-carbaldehyde.
- Organic Syntheses Procedure. (n.d.). 3.
- Wikipedia. Vilsmeier–Haack reaction.
- Chegg.com. (2021, September 30). Synthesis of 2-Ethoxynaphthalene: An Sn2 Reaction.
- Google Patents. CN104387217A - Method for preparing o-hydroxynaphthalene formaldehyde compound from naphthol derivative.
- Organic Syntheses Procedure. (n.d.). β-NAPHTHALDEHYDE.
- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.
- Google Patents. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.
- Organic Syntheses Procedure. (n.d.). 1-naphthaldehyde.
- Sciencemadness Discussion Board. (2022, August 4). 2-ethoxynaphthalene = 2-naphthol ethyl ether = Nerolin II.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 19523-57-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 12. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [stenutz.eu]
2-Ethoxy-1-naphthaldehyde: A Comprehensive Technical Guide
An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Research and Development
Introduction
2-Ethoxy-1-naphthaldehyde is an aromatic aldehyde built upon a naphthalene framework, featuring an ethoxy group at the C2 position and a formyl group at the C1 position. This seemingly simple molecule serves as a crucial building block in organic synthesis, finding applications in the creation of more complex chemical structures. Its utility is particularly notable in the fields of medicinal chemistry and materials science. The strategic placement of the aldehyde and ethoxy groups on the naphthalene ring system imparts unique reactivity and properties, making it a valuable precursor for a diverse range of derivatives. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective and Discovery
The precise first synthesis of this compound is not extensively documented as a singular landmark discovery. Its emergence is intrinsically linked to the development of formylation reactions for electron-rich aromatic compounds in the early 20th century. Key reactions that enabled its synthesis include the Gattermann and Vilsmeier-Haack reactions.
The Gattermann reaction , developed by the German chemist Ludwig Gattermann, involves the formylation of aromatic compounds using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[1][2] While initially applied to simpler aromatic systems, its principles were extended to more complex structures like naphthyl ethers. An early method for preparing this compound involved the Gattermann reaction on β-naphthyl ethyl ether.[3]
The Vilsmeier-Haack reaction , discovered by Anton Vilsmeier and Albrecht Haack in 1927, provided a milder and more versatile method for formylating activated aromatic rings.[4][5][6][7] This reaction utilizes a substituted formamide (like N,N-dimethylformamide or N-methylformanilide) and phosphorus oxychloride to generate an electrophilic iminium salt, the "Vilsmeier reagent," which then reacts with the electron-rich naphthalene ring.[4][5][8] A well-established procedure for synthesizing this compound employs the Vilsmeier-Haack reaction with β-naphthyl ethyl ether, N-methylformanilide, and phosphorus oxychloride.[3]
Synthetic Methodologies: A Detailed Examination
The synthesis of this compound primarily relies on the electrophilic formylation of 2-ethoxynaphthalene. The Vilsmeier-Haack reaction is the most commonly employed and efficient method.
Vilsmeier-Haack Formylation of 2-Ethoxynaphthalene
This method stands as a robust and widely adopted procedure for the preparation of this compound. The causality behind the experimental choices lies in the activation of the naphthalene ring by the electron-donating ethoxy group, which directs the electrophilic substitution to the ortho position (C1).
Reaction Mechanism:
-
Formation of the Vilsmeier Reagent: N-methylformanilide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich 2-ethoxynaphthalene attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[5]
-
Hydrolysis: Subsequent hydrolysis of the iminium ion yields the final product, this compound.[4][5]
Sources
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Basic Characterization of 2-Ethoxy-1-naphthaldehyde Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and basic characterization of derivatives of 2-ethoxy-1-naphthaldehyde. This privileged scaffold serves as a versatile starting material for a diverse range of compounds with significant potential in medicinal chemistry and materials science. This document offers detailed experimental protocols, insights into the rationale behind methodological choices, and a thorough guide to the interpretation of characterization data.
Introduction: The Significance of the this compound Scaffold
The naphthalene moiety is a well-established pharmacophore present in numerous therapeutic agents. Functionalization of the naphthalene ring system allows for the fine-tuning of its physicochemical and biological properties. This compound, with its reactive aldehyde group and ethoxy substitution, is a key building block for the synthesis of a variety of derivatives, most notably Schiff bases and chalcones. These derivatives have garnered considerable interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The ethoxy group at the 2-position influences the electronic and steric nature of the naphthaldehyde, which can in turn modulate the biological activity and physical properties of its derivatives. Understanding the synthesis and characterization of these molecules is fundamental to exploring their full potential in drug discovery and materials science.
Synthesis of this compound Derivatives
The aldehyde functionality of this compound is the primary site for synthetic modification, readily undergoing condensation reactions to form a variety of derivatives. This section details the synthesis of two major classes of these derivatives: Schiff bases and chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde.[2] This reaction is a cornerstone in the development of novel compounds for various applications.
This protocol outlines a general and efficient method for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming if necessary.
-
Addition of Amine: To the stirred solution, add an equimolar amount (1 equivalent) of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[2]
-
Drying: Dry the purified Schiff base in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the aldehyde and many primary amines. Its boiling point allows for a suitable reaction temperature under reflux, and its polarity facilitates the dissolution of the reactants and precipitation of the less polar product upon cooling.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the rate of reaction, ensuring a higher yield in a shorter timeframe.
Diagram of Synthesis Workflow:
Caption: Experimental workflow for the synthesis of Schiff bases.
Synthesis of Chalcone Derivatives
Chalcones are bi-aromatic α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities.[3] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[4]
This protocol provides a detailed procedure for the synthesis of chalcones using this compound.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-20% in water or ethanol)
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
Step-by-Step Procedure:
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: Cool the flask in an ice bath and slowly add the NaOH or KOH solution dropwise with constant stirring. Maintain the temperature below 25°C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate often indicates the progress of the reaction. Monitor the reaction by TLC.
-
Precipitation and Neutralization: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl until it is neutral to litmus paper. This will precipitate the chalcone.
-
Filtration and Washing: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallization: Purify the chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystals.
-
Drying and Characterization: Dry the purified chalcone and characterize it by determining its melting point and using spectroscopic techniques.[4]
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH/KOH): The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the this compound.
-
Low Temperature during Base Addition: The Claisen-Schmidt condensation is an exothermic reaction. Maintaining a low temperature during the addition of the base helps to control the reaction rate and prevent unwanted side reactions.
-
Acidification: Neutralization of the reaction mixture with acid protonates the initially formed alkoxide, leading to the final chalcone product and ensuring its complete precipitation.
Diagram of Chalcone Synthesis Reaction:
Sources
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
2-Ethoxy-1-naphthaldehyde: A Scoping Review of Emerging Research Opportunities
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Naphthalene Scaffold
The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, lending its unique aromatic and electronic properties to a diverse array of functional molecules.[1] While much attention has been paid to hydroxylated naphthaldehydes, the introduction of an ethoxy group at the 2-position of the 1-naphthaldehyde system creates a molecule with distinct steric and electronic characteristics. This modification can significantly influence biological activity, photophysical properties, and reactivity, opening up new avenues for research and development. This guide provides a comprehensive overview of the potential research areas for 2-ethoxy-1-naphthaldehyde, synthesizing current knowledge and proposing future directions for exploration. We will delve into its synthetic pathways and explore its promising applications in medicinal chemistry, as a fluorescent sensor, and in the development of novel materials.
I. Foundational Synthesis of this compound
The accessibility of this compound is a key factor in its potential for broader research applications. Several synthetic routes have been established, with the Vilsmeier-Haack reaction being a prominent and effective method.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction[2]
This procedure details the formylation of β-naphthyl ethyl ether to yield this compound.
Materials:
-
N-methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
β-naphthyl ethyl ether
-
Ethanol
-
Decolorizing carbon (Norit)
Procedure:
-
A mixture of 45 g (0.33 mole) of N-methylformanilide, 51 g (0.33 mole) of phosphorus oxychloride, and 43 g (0.25 mole) of β-naphthyl ethyl ether is heated on a steam bath for 6 hours in a 500-ml round-bottomed flask fitted with an air condenser.
-
The hot mixture is then poured in a thin stream into 700 ml of cold water with vigorous stirring to prevent the formation of large lumps. The aldehyde separates as a granular solid.
-
The crude aldehyde is collected by suction filtration and washed thoroughly with 1 liter of water.
-
Without drying, the crude product is dissolved in 450 ml of 95% ethanol.
-
The solution is decolorized by adding 4 g of Norit, boiling for 15 minutes, and filtering while hot through a double filter paper.
-
The filtrate is cooled, and the product crystallizes as pale yellow needles.
-
The crystals are collected by filtration and washed with 40 ml of cold ethanol. The melting point of the purified product is 111–112°C.
Causality of Experimental Choices:
-
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. The use of phosphorus oxychloride and N-methylformanilide generates the Vilsmeier reagent, an electrophilic iminium salt that attacks the electron-rich naphthalene ring.
-
Pouring the hot reaction mixture into cold water hydrolyzes the intermediate and precipitates the aldehyde. Vigorous stirring is crucial to ensure efficient hydrolysis and prevent the formation of unmanageable clumps.
-
Recrystallization from ethanol with decolorizing carbon is a standard purification technique to remove colored impurities and obtain a high-purity product.
II. Potential Research Areas in Medicinal Chemistry
The naphthalene scaffold is a well-established pharmacophore, and the introduction of an ethoxy group and an aldehyde function at the 1- and 2-positions, respectively, presents opportunities for the development of novel therapeutic agents. The primary route for derivatization is through the formation of Schiff bases, which are known to possess a wide range of biological activities.[2]
A. Anticancer Drug Discovery
Naphthaldehyde derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[3] While specific data for this compound derivatives is still emerging, the established activity of related compounds provides a strong rationale for investigation in this area.
Proposed Research Workflow:
-
Synthesis of a Schiff Base Library: A diverse library of Schiff bases can be synthesized by reacting this compound with a variety of primary amines, including substituted anilines, aliphatic amines, and heterocyclic amines.
-
In Vitro Cytotoxicity Screening: The synthesized compounds should be screened against a panel of human cancer cell lines (e.g., breast, colon, lung, etc.) to determine their half-maximal inhibitory concentration (IC50) values.[4]
-
Mechanism of Action Studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action, including apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of their effects on key signaling pathways involved in cancer progression.
Experimental Protocol: General Synthesis of a this compound Schiff Base
This protocol provides a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of this compound in a suitable volume of ethanol in a round-bottom flask.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base product often precipitates from the solution. The product can be isolated by filtration, washed with cold ethanol, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
B. Antimicrobial Agent Development
Schiff bases derived from naphthaldehydes have also shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[5] The lipophilicity conferred by the ethoxy group in this compound derivatives may enhance their ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Proposed Research Workflow:
-
Synthesis of Schiff Bases: Synthesize a series of Schiff bases from this compound and various amines, including those with known antimicrobial properties (e.g., sulfonamides, amino acids).[2]
-
Antimicrobial Susceptibility Testing: Evaluate the synthesized compounds against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi. Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) for each compound.
-
Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the synthesized derivatives and their antimicrobial activity to identify key structural features responsible for potency and selectivity.
III. Fluorescent Probes and Chemical Sensors
Naphthalene derivatives are well-known for their fluorescent properties, which are often sensitive to their local environment.[6] This makes them attractive candidates for the development of fluorescent probes for the detection of various analytes, including metal ions. The reaction of this compound with specific chelating agents can lead to the formation of "turn-on" or "turn-off" fluorescent sensors.
Conceptual Framework for a "Turn-On" Fluorescent Probe for Zn²⁺:
A Schiff base derived from this compound and a suitable hydrazide, for example, could be designed to be weakly fluorescent due to photoinduced electron transfer (PET) from the electron-rich hydrazide moiety to the excited naphthaldehyde fluorophore. Upon binding to Zn²⁺, the lone pair of electrons on the nitrogen and oxygen atoms of the hydrazide would be involved in coordination, suppressing the PET process and leading to a significant enhancement of fluorescence.[7]
Proposed Research Workflow:
-
Design and Synthesis of Probes: Synthesize Schiff base derivatives of this compound with various chelating moieties designed to selectively bind to specific analytes (e.g., metal ions, anions, or biologically relevant small molecules).
-
Photophysical Characterization: Characterize the absorption and emission properties of the synthesized probes in the absence and presence of the target analyte. Determine key parameters such as fluorescence quantum yield, Stokes shift, and binding constants.[8][9][10]
-
Selectivity and Sensitivity Studies: Evaluate the selectivity of the probe by testing its response to a range of potential interfering species. Determine the limit of detection (LOD) to assess its sensitivity.
-
Application in Biological Systems: For probes targeting biologically relevant analytes, investigate their potential for use in cellular imaging by assessing their cell permeability and cytotoxicity.[11]
IV. Emerging Applications in Materials Science
The reactive aldehyde group and the robust naphthalene core of this compound make it a valuable building block for the synthesis of novel polymers and functional materials.
A. Polymer Synthesis and Modification
This compound can be incorporated into polymer backbones or used to functionalize existing polymers, imparting unique optical and thermal properties.
Potential Research Directions:
-
Synthesis of Novel Polymers: this compound can be used as a monomer in condensation polymerization reactions with diamines to produce poly(azomethine)s. These polymers may exhibit interesting thermal stability and optoelectronic properties.
-
Polymer Post-Functionalization: The aldehyde group can be used to graft this compound onto polymers with reactive amine or hydrazine groups, thereby introducing the fluorescent naphthalene moiety into the polymer structure.
B. Corrosion Inhibitors
Schiff bases have been investigated as effective corrosion inhibitors for various metals and alloys in acidic media. The presence of heteroatoms (N, O) and the aromatic naphthalene ring in Schiff bases derived from this compound allows for their adsorption onto the metal surface, forming a protective layer that inhibits corrosion.
Proposed Research Workflow:
-
Synthesis of Schiff Base Inhibitors: Synthesize a series of Schiff bases from this compound.
-
Corrosion Inhibition Studies: Evaluate the corrosion inhibition efficiency of the synthesized compounds on mild steel or other relevant metals in acidic solutions using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).[12]
-
Adsorption Isotherm and Thermodynamic Studies: Investigate the mechanism of inhibition by fitting the experimental data to various adsorption isotherms (e.g., Langmuir, Temkin) and calculating thermodynamic parameters.
-
Surface Analysis: Characterize the protective film formed on the metal surface using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared (FTIR) spectroscopy.
V. Conclusion and Future Outlook
This compound is a versatile and promising building block with significant untapped potential. While research on this specific compound is still in its early stages, the established properties of related naphthaldehyde derivatives provide a strong foundation for future investigations. The strategic exploration of its Schiff base derivatives is likely to yield novel compounds with potent anticancer and antimicrobial activities. Furthermore, its inherent fluorescence and reactivity make it an excellent candidate for the development of advanced chemical sensors and functional materials. As researchers continue to explore the vast chemical space of naphthalene derivatives, this compound is poised to emerge as a key player in the development of new technologies in medicine and materials science.
References
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Molecules.
- Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. (2004). Biometals. [Link]
- A Comparative Guide to the Fluorescence Quantum Yield of Naphthalene-Based Probes. (n.d.). Benchchem.
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. (2018). Bulletin of the Chemical Society of Ethiopia.
- Synthesis, Characterization, Cytotoxicity and antimicrobial Activities of Co(ii) and Ni(ii) Complexes of Schiff base Derived from 2-hydroxy-1-naphthaldehyde and ethylamine. (2022).
- MIC values of the antimicrobial activity of Schiff base ligands, their Co (II) complexes and existing antibiotics. (n.d.).
- The Multifaceted Biological Potential of 2-Naphthaldehyde Derivatives: A Technical Guide. (n.d.). Benchchem.
- Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. (n.d.).
- Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (n.d.).
- “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal of Applied Chemistry.
- schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov.
- In vitro cytotoxic activity of a novel Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and its mononuclear metal complexes. (n.d.).
- An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonic
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (2016). Molecules. [Link]
- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2021). Journal of University of Anbar for Pure Science.
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (2016). Semantic Scholar.
- Inhibitory action of 2-hydroxy-1-naphthaldehyde glycine and 2-hydroxy-1-naphthaldehyde on the corrosion of mild steel. (n.d.). Indian Journal of Chemical Technology.
- Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.).
- Corrosion Inhibition Performance of Two Ketene Dithioacetal Derivatives for Stainless Steel in Hydrochloric Acid Solution. (n.d.). Moroccan Journal of Chemistry.
- Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. (n.d.). Science and Technology Indonesia.
- Naphthaldehyde-based Schiff Base Dyes: Aggregation-induced Emission and High-contrast Reversible Mechanochromic Luminescence. (2022).
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. (n.d.).
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. (2011). CrystEngComm. [Link]
- 9-ANTHRALDEHYDE; this compound. (1940). Organic Syntheses. [Link]
- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research.
- Study of the Corrosion Inhibition Efficiency by Using New Azo Compounds from Thiazole Derivatives. (n.d.).
- Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. (2023). Ibn AL-Haitham Journal For Pure and Applied Sciences.
- A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. (2021). Journal of Fluorescence. [Link]
- A Review on Biological Activities of Hydrazone Deriv
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo. [Link]
- A Comparative Guide to the Fluorescence Quantum Yield of Naphthalene-Based Probes. (n.d.). Benchchem.
- A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2021). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. ajol.info [ajol.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijper.org [ijper.org]
- 5. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencetechindonesia.com [sciencetechindonesia.com]
theoretical and computational studies of 2-Ethoxy-1-naphthaldehyde
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Ethoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound. Naphthalene derivatives are significant scaffolds in medicinal chemistry and materials science.[1] A thorough understanding of their electronic structure, spectroscopic behavior, and interaction potential is crucial for rational drug design and the development of novel materials. This document synthesizes experimental data with high-level computational analysis, offering a self-validating framework for researchers. We delve into Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, Natural Bond Orbital (NBO) analysis for understanding intramolecular electronics, and molecular docking for evaluating potential biological activity. Each section provides not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical insight.
Introduction: The Significance of this compound
This compound belongs to the naphthaldehyde class of organic compounds, which are characterized by a naphthalene ring substituted with a formyl group. The presence of the ethoxy group at the 2-position significantly influences the molecule's electronic and steric properties. The core structure, 2-hydroxy-1-naphthaldehyde, is a known versatile fluorophore and a common building block for synthesizing Schiff bases and other derivatives with potential applications in sensing and medicine.[2][3][4] Computational studies on such molecules provide invaluable, atom-level insights that are often inaccessible through experimental means alone. By correlating theoretical predictions with experimental data, we can build robust models that explain molecular behavior and predict properties, thereby accelerating the research and development cycle.
This guide serves as a senior-level walkthrough of the essential computational workflows used to characterize this compound, from optimizing its ground-state geometry to predicting its interaction with biological targets.
Molecular Structure and Synthesis Overview
The foundational step in any computational study is a precise understanding of the molecule's structure. This compound consists of a naphthalene bicyclic system with an ethoxy (-OCH₂CH₃) group at position 2 and an aldehyde (-CHO) group at position 1.
A common and established method for synthesizing this compound is the Vilsmeier-Haack reaction. This involves treating β-naphthyl ethyl ether with a formylating agent, typically generated from phosphorus oxychloride and N-methylformanilide, followed by hydrolysis to yield the target aldehyde.[5]
Caption: Molecular structure of this compound.
Spectroscopic Characterization: Bridging Theory and Experiment
Computational spectroscopy is a powerful tool for interpreting and validating experimental data. By calculating theoretical spectra using DFT, we can assign vibrational modes and electronic transitions with a high degree of confidence.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum is dictated by the molecule's vibrational modes. Key functional groups in this compound have characteristic absorption frequencies. DFT calculations can predict these frequencies, which, while often systematically overestimated, show excellent correlation with experimental values after applying a scaling factor.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated (DFT) Range (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100–3000 | 3150–3050 | Stretching of C-H bonds on the naphthalene ring. |
| Aliphatic C-H Stretch | 3000–2850 | 3050–2900 | Asymmetric and symmetric stretching of CH₂ and CH₃ in the ethoxy group. |
| Aldehyde C-H Stretch | 2850–2750 | 2900–2800 | Stretching of the C-H bond in the formyl group. |
| Carbonyl (C=O) Stretch | ~1680 | ~1710 | Strong absorption due to the aldehyde carbonyl group stretching.[1] |
| Aromatic C=C Stretch | 1600–1450 | 1620–1470 | Skeletal vibrations of the naphthalene ring. |
| C-O-C Stretch | 1260–1000 | 1280–1020 | Asymmetric and symmetric stretching of the ether linkage. |
Note: Calculated values are typical for B3LYP/6-311++G(d,p) level of theory and may vary.
NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR: Protons on the naphthalene ring are expected in the aromatic region (δ 7.0-9.0 ppm). The aldehyde proton will be significantly downfield (δ ~10.0 ppm). The ethoxy group will show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbonyl carbon is the most deshielded, appearing around δ 190 ppm. Aromatic carbons will resonate between δ 110-140 ppm. The ether-linked aromatic carbon will be shifted downfield.
Core Computational Methodologies
The following sections detail the protocols for the key computational analyses applied to this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum [chemicalbook.com]
Section 1: Chemical Identification and Physicochemical Properties
An In-Depth Technical Guide to the Health and Safety of 2-Ethoxy-1-naphthaldehyde
This document provides a comprehensive health and safety guide for this compound, intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data and is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
This compound is an aromatic aldehyde, a derivative of naphthalene. Its utility as a chemical intermediate, for instance in the synthesis of antistaphylococcic penicillins, necessitates a thorough understanding of its properties for safe handling.[1]
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-ethoxynaphthalene-1-carbaldehyde | PubChem[2] |
| Synonyms | 2-Ethoxy-1-naphthalenecarboxaldehyde, NSC 74560 | PubChem[2] |
| CAS Number | 19523-57-0 | PubChem[2] |
| EC Number | 243-126-3 | PubChem[2] |
| Molecular Formula | C₁₃H₁₂O₂ | PubChem[2] |
| Molecular Weight | 200.23 g/mol | PubChem[2] |
| Appearance | Beige Powder Solid (based on analogous compounds) | Fisher Scientific[3] |
Section 2: Hazard Identification and GHS Classification
The primary and most severe hazard associated with this compound, as identified through aggregated GHS data, is its potential to cause serious and irreversible eye damage.[2] This classification mandates stringent protocols for eye protection.
-
GHS Pictogram:
-
Signal Word: Danger[2]
-
Hazard Statement:
-
Precautionary Statements:
Expert Insight: Hazard Assessment by Analogy
While the documented GHS classification for this compound is specific to eye damage, a prudent risk assessment involves examining structurally similar compounds. For example, 2-Methoxy-1-naphthaldehyde and 2-Hydroxy-1-naphthaldehyde are classified with additional hazards, including:
The shared naphthaldehyde core structure suggests a potential for this compound to exhibit similar irritant properties. Therefore, a conservative approach assuming potential skin and respiratory irritation is scientifically justified and essential for ensuring personnel safety.
Caption: GHS Hazard classification for this compound.
Section 3: Standard Operating Procedure for Safe Handling
A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure. The following SOP is designed to mitigate the identified risks of severe eye damage and potential skin/respiratory irritation.
3.1 Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Stations: An eyewash station and safety shower must be immediately accessible and tested regularly.
3.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] A face shield should be worn over goggles when handling larger quantities (>10g) or during procedures with a high splash potential.
-
Skin Protection: Wear nitrile or neoprene gloves. A disposable, buttoned lab coat must be worn at all times. Ensure gloves are inspected before use and removed correctly to avoid skin contact.
-
Respiratory Protection: Under normal use within a fume hood, no respiratory protection is required.[6] However, for spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
3.3 Step-by-Step Handling Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Dispensing: Carefully retrieve the this compound container. Open it inside the fume hood. Use a clean spatula to transfer the desired amount to the weigh boat. Avoid generating dust.
-
Weighing: Close the stock container immediately. Weigh the compound.
-
Transfer: Carefully add the weighed solid to the destination flask containing the solvent. Use a funnel if necessary.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container. Clean the spatula thoroughly.
-
Doffing: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water after exiting the lab.
Caption: Workflow for safe handling of this compound.
Section 4: Emergency Procedures
Immediate and correct response to an exposure is critical to minimizing harm.
4.1 First Aid Measures
-
Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6] Remove contact lenses if possible. Seek immediate medical attention without delay. [6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water or milk.[3][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: First aid decision tree for exposure incidents.
4.2 Fire-Fighting and Accidental Release
-
Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Accidental Release: Evacuate personnel from the area. Wear full PPE, including respiratory protection. Avoid generating dust. Sweep up the spilled solid material and place it into a suitable, labeled container for hazardous waste disposal.[5][7] Do not let the chemical enter drains.[5]
Section 5: Storage and Disposal
5.1 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]
-
Protect from direct sunlight and air.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, a best practice derived from data on analogous compounds.[6]
-
Store away from incompatible materials.
5.2 Incompatible Materials
-
Strong oxidizing agents: Can cause vigorous, potentially explosive reactions.
-
Strong bases: May initiate decomposition or polymerization reactions.[6][8]
5.3 Disposal Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations. This product should be treated as hazardous chemical waste and disposed of through a licensed contractor.
References
- 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099.
- 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352.
- 9-ANTHRALDEHYDE; this compound. Organic Syntheses. [Link]
- Material Safety Data Sheet - Eriochrome Black T, Indic
- Material Safety Data Sheet - 2-Naphthaldehyde. Cole-Parmer. [Link]
Sources
- 1. This compound | 19523-57-0 [chemicalbook.com]
- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
fluorescent properties of 2-Ethoxy-1-naphthaldehyde derivatives
An In-depth Technical Guide to the Fluorescent Properties of 2-Ethoxy-1-naphthaldehyde Derivatives
Foreword: The Naphthalene Scaffold as a Privileged Fluorophore
In the vast landscape of fluorescent organic compounds, naphthalene derivatives occupy a position of particular prominence. Their rigid, planar aromatic system and extensive π-electron conjugation provide a robust foundation for strong fluorescence, high quantum yields, and excellent photostability.[1] These intrinsic characteristics make them ideal candidates for the construction of sophisticated molecular tools. This guide focuses on a specific, highly versatile building block: this compound. By functionalizing its aldehyde group, typically through Schiff base condensation, a diverse library of fluorescent probes can be generated. The ethoxy group serves to modulate the electronic properties of the naphthalene core, distinguishing these derivatives from their more commonly studied 2-hydroxy counterparts, which often exhibit Excited State Intramolecular Proton Transfer (ESIPT).[2][3]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, the photophysical principles governing the behavior of these molecules, and their practical application as chemosensors.
Synthesis and Derivatization Strategy
The utility of any fluorophore platform begins with its synthesis. The preparation of this compound derivatives is a two-stage process: synthesis of the core aldehyde, followed by its condensation with a primary amine to yield the target Schiff base.
Synthesis of the Core Scaffold: this compound
The most direct and reliable method for synthesizing the core scaffold is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-1-naphthaldehyde. This approach ensures a clean conversion with good yields.
This protocol is adapted from established procedures.[4] The causality for each step is provided to ensure a self-validating workflow.
-
Objective: To introduce an ethyl group onto the hydroxyl of 2-hydroxy-1-naphthaldehyde.
-
Materials:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
Iodoethane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.0 eq)
-
Acetone (anhydrous)
-
Isopropyl ether
-
-
Procedure:
-
Reaction Setup: Combine 2-hydroxy-1-naphthaldehyde, anhydrous potassium carbonate, and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Rationale: Acetone is a suitable polar aprotic solvent that dissolves the reactants. Anhydrous K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. Anhydrous conditions prevent side reactions.
-
-
Addition of Alkylating Agent: Add iodoethane to the mixture.
-
Rationale: Iodoethane is the electrophile. The phenoxide ion will attack the electrophilic carbon of iodoethane in an Sₙ2 reaction, displacing the iodide leaving group. A slight excess ensures complete conversion of the starting material.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss. TLC is used to confirm the consumption of the starting material.
-
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).
-
Rationale: Filtration separates the soluble organic product from the insoluble inorganic byproducts.
-
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure to yield the crude solid product.
-
Purification: Recrystallize the crude solid from isopropyl ether.
-
Rationale: Recrystallization is a purification technique based on differences in solubility. This compound is soluble in hot isopropyl ether but less so at room temperature, allowing for the formation of pure crystals upon cooling, while impurities remain in the solution.
-
-
-
Validation: The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Caption: Workflow for the synthesis of this compound.
Synthesis of Functional Derivatives: Schiff Bases
The aldehyde group is a versatile handle for chemical modification. The most common derivatization is the condensation reaction with a primary amine to form a Schiff base (or imine).[5][6] This reaction is synthetically straightforward and allows for the introduction of a vast array of functional groups, which is the key to tuning the molecule's fluorescent and sensing properties.
-
Objective: To form an imine linkage between this compound and a primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., aniline, amino-pyridine, etc.) (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
Amine Addition: In a separate vessel, dissolve the primary amine in ethanol. Add this solution dropwise to the aldehyde solution while stirring.
-
Catalysis: Add a few drops of glacial acetic acid.
-
Rationale: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reaction: Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) if necessary.
-
-
Validation: Confirm the formation of the imine C=N bond using FT-IR (typically a strong band around 1600-1625 cm⁻¹) and NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of the imine proton signal).
Caption: General reaction for Schiff base derivative synthesis.
Core Photophysical Principles
Naphthalene derivatives exhibit fluorescence due to their rigid aromatic structure, which minimizes non-radiative decay pathways. Understanding their photophysical behavior requires a grasp of fundamental electronic transitions.
The Jablonski Diagram: A Conceptual Framework
The process of fluorescence is best visualized with a Jablonski diagram. An electron in its ground electronic state (S₀) is promoted to an excited singlet state (S₁) upon absorption of a photon. Following rapid vibrational relaxation to the lowest vibrational level of S₁, the electron returns to the S₀ state, emitting the energy difference as a photon (fluorescence).
Caption: Simplified Jablonski diagram illustrating electronic transitions.
Environmental Influence: Solvatochromism
Solvatochromism describes the change in the absorption or emission color of a substance when dissolved in different solvents. Schiff base derivatives of this compound often exhibit positive solvatochromism, where the emission wavelength undergoes a red shift (moves to longer wavelengths) as the solvent polarity increases.
This phenomenon is typically driven by an Intramolecular Charge Transfer (ICT) character in the excited state.[7] The naphthalene moiety acts as an electron donor and the imine-linked substituent can act as an electron acceptor. In the excited state, there is a greater separation of charge (a larger dipole moment) than in the ground state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, reducing the energy gap for fluorescence and causing a red shift.
| Solvent | Polarity Index | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) |
| Hexane | 0.1 | 380 | 435 | 55 |
| Toluene | 2.4 | 382 | 448 | 66 |
| Dichloromethane | 3.1 | 385 | 465 | 80 |
| Acetone | 5.1 | 388 | 480 | 92 |
| Acetonitrile | 5.8 | 390 | 495 | 105 |
| Methanol | 6.6 | 392 | 510 | 118 |
| Note: Data are hypothetical and for illustrative purposes. |
Applications in Fluorescent Sensing
The true power of these derivatives lies in their application as chemosensors for detecting analytes like metal ions and protons (pH).[8][9] The design principle involves coupling the fluorophore to a receptor unit that selectively binds the target analyte. This binding event must trigger a change in the fluorescence output.
Mechanism of Action: Photoinduced Electron Transfer (PET)
A prevalent mechanism for "turn-on" fluorescence sensing is the inhibition of Photoinduced Electron Transfer (PET).[10] In the "off" state (no analyte), a receptor with a lone pair of electrons (e.g., a tertiary amine or thioether) can quench the fluorescence of the nearby fluorophore. Upon excitation of the fluorophore, the receptor donates an electron to fill the "hole" in its HOMO, providing a non-radiative decay pathway. When the analyte (e.g., a metal ion or proton) binds to the receptor, it lowers the energy of the lone pair, making electron donation energetically unfavorable. This blocks the PET quenching pathway, and fluorescence is "turned on".
Caption: The Photoinduced Electron Transfer (PET) mechanism for sensing.
Application: Metal Ion Detection
Schiff bases are excellent chelators for metal ions. By incorporating atoms like nitrogen and oxygen into the receptor part of the molecule, derivatives of this compound can be designed to selectively bind metal ions like Zn²⁺, Cu²⁺, or Hg²⁺.[10][11]
-
Objective: To determine the fluorescence response of a probe to various metal ions.
-
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuSO₄, FeCl₃, etc.) (10 mM in water or appropriate solvent).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
-
Procedure:
-
Prepare Probe Solution: Dilute the probe stock solution in the buffer to a final concentration (e.g., 10 µM).
-
Baseline Measurement: Measure the fluorescence emission spectrum of the probe solution alone. This is the "off" state. Excite at the probe's λₘₐₓ and record the emission spectrum.
-
Titration with Cations: To separate cuvettes containing the 10 µM probe solution, add a defined excess (e.g., 10 equivalents) of each metal ion stock solution.
-
Rationale: Using a panel of biologically and environmentally relevant metal ions is crucial to establish selectivity. Common ions include Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Hg²⁺, and Pb²⁺.
-
-
Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) to ensure complexation is complete.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each solution containing a metal ion.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum for the probe alone and in the presence of each metal ion. A significant increase in intensity for one specific ion indicates a selective "turn-on" response.
-
-
Validation: The experiment should be repeated to ensure reproducibility. To determine the binding stoichiometry and affinity (Ka), a full titration with the target metal ion should be performed, monitoring the fluorescence change with increasing analyte concentration.
| Analyte (10 eq) | Fluorescence Intensity (a.u.) at λₑₘ | Fold Change (I/I₀) |
| None (Probe only) | 50 | 1.0 |
| Na⁺ | 52 | 1.0 |
| K⁺ | 51 | 1.0 |
| Mg²⁺ | 55 | 1.1 |
| Ca²⁺ | 58 | 1.2 |
| Zn²⁺ | 850 | 17.0 |
| Cu²⁺ | 65 | 1.3 |
| Fe³⁺ | 45 (Quenching) | 0.9 |
| Ni²⁺ | 70 | 1.4 |
| Hg²⁺ | 85 | 1.7 |
| Note: Data are hypothetical, demonstrating high selectivity for Zn²⁺. |
Application: pH Sensing
Naphthalene-based fluorophores are also excellent platforms for developing pH sensors.[7][12] By incorporating an ionizable group, such as a tertiary amine (e.g., a piperazine or morpholine ring) into the Schiff base structure, the fluorescence can be modulated by pH.[5][12] In acidic conditions, the amine is protonated, which blocks the PET pathway and turns fluorescence "on". In basic conditions, the amine is deprotonated, its lone pair is available to quench fluorescence via PET, and the system is "off".
-
Objective: To measure the pH-dependent fluorescence of a probe and determine its apparent pKa.
-
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12). Universal buffers like Britton-Robinson can be used.
-
-
Procedure:
-
Prepare Samples: In a series of cuvettes, add the same amount of probe stock solution to each buffer to achieve a constant final concentration (e.g., 10 µM).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the probe in each buffer solution.
-
Data Plotting: Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting curve should be sigmoidal for a simple one-proton transfer process.
-
pKa Calculation: The pKa is the pH at which the probe is 50% protonated. It can be determined from the inflection point of the sigmoidal curve. Mathematically, it is the pH where the fluorescence intensity is halfway between the minimum (Iₘᵢₙ) and maximum (Iₘₐₓ) values. The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa.
-
-
Validation: The pKa value should be reproducible. The sensor is most sensitive in the pH range of pKa ± 1 unit, so this experiment validates the optimal working range of the pH probe.[13]
Conclusion and Future Outlook
Derivatives of this compound represent a powerful and highly adaptable class of fluorescent molecules. Through straightforward Schiff base chemistry, their photophysical properties can be rationally tuned, and sophisticated sensing functionalities can be installed. We have demonstrated the core principles of their synthesis, the environmental and structural factors that govern their fluorescence, and their application in the selective detection of metal ions and pH.
The future of this field is bright. Research is moving towards creating derivatives with near-infrared (NIR) emission for deeper tissue imaging, developing multi-analyte sensors, and integrating these probes into advanced materials for real-time environmental or industrial monitoring. The foundational knowledge presented in this guide provides the necessary framework for scientists and researchers to innovate and expand the impressive capabilities of the naphthalene scaffold.
References
- Sekar, N. et al. (2014). Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl)-2-hydroxy naphthalene-1-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com.
- Fieser, L. F. et al. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11.
- Google Patents. (2016). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method.
- El-ghamry, M. A. et al. (2011). Syntheses, characterization, biological activities and photophysical properties of lanthanides complexes with a tetradentate Schiff base ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- ResearchGate. (n.d.). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism.
- de Silva, A. P. et al. (2012). Structural effects on the pH-dependent fluorescence of naphthalenic derivatives and consequences for sensing/switching. Photochemical & Photobiological Sciences.
- Sun, S. et al. (2014). A series of naphthalimide derivatives as intra- and extra-cellular pH sensors. NIH National Center for Biotechnology Information.
- Feng, X. et al. (2022). Naphthaldehyde-based Schiff Base Dyes: Aggregation-induced Emission and High-contrast Reversible Mechanochromic Luminescence. Materials Chemistry Frontiers.
- Ibrahim, M. N., & Sharif, S. E. A. (2007). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. E-Journal of Chemistry.
- Feng, X. et al. (2022). Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. RSC Publishing.
- Khan, S. A. et al. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia.
- Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
- Arragain, S. et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors.
- Borisov, S. M., & Klimant, I. (2012). Highly Photostable Near-Infrared Fluorescent pH Indicators and Sensors Based on BF2-Chelated Tetraarylazadipyrromethene Dyes. Analytical Chemistry.
- ResearchGate. (2010). Solvent Effects on the Second-Order Nonlinear Optical Responses in the Keto−Enol Equilibrium of a 2-Hydroxy-1-naphthaldehyde Derivative.
- McCarthy, A., & Ruth, A. A. (2011). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. Physical Chemistry Chemical Physics.
- Irshad, R. et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl)-2-hydroxy naphthalene-1-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. newsama.com [newsama.com]
- 6. ajol.info [ajol.info]
- 7. Structural effects on the pH-dependent fluorescence of naphthalenic derivatives and consequences for sensing/switching - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Photostable Near-Infrared Fluorescent pH Indicators and Sensors Based on BF2-Chelated Tetraarylazadipyrromethene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Ethoxy-1-naphthaldehyde
An In-depth Technical Guide to 2-Ethoxy-1-naphthaldehyde for Researchers and Drug Development Professionals
This compound (CAS No. 19523-57-0) is a key aromatic aldehyde built upon a naphthalene scaffold.[1][2] Its structure, featuring a reactive aldehyde group ortho to an ethoxy substituent, makes it a valuable and versatile intermediate in synthetic organic chemistry. For researchers in medicinal chemistry and drug development, this molecule serves as a crucial starting material and building block for complex therapeutic agents. Its utility is particularly noted in the synthesis of certain classes of antibiotics.[3] This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and physicochemical properties, offering field-proven insights for its effective utilization in a laboratory setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19523-57-0 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Appearance | Pale yellow needles or powder/solid | [4][5] |
| Melting Point | 111–112°C (recrystallized); exists in a less stable form at 98.5-99.5°C | [4] |
| Boiling Point | ~205°C at 18 mmHg (data for related 2-methoxy analog) | [5] |
| Solubility | Soluble in ethanol, glacial acetic acid; requires hot ethanol for recrystallization | [4] |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretch in an aromatic aldehyde is prominent. Additionally, the C-H stretch of the aldehyde group can be observed, alongside characteristic peaks for the aromatic C=C bonds of the naphthalene ring and the C-O stretch of the ethoxy group.[1][6]
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound will exhibit a distinct molecular ion peak (M⁺) at m/z 200. Key fragmentation patterns would include the loss of a hydrogen atom ([M-1]⁺) to form a stable acylium ion, and the loss of the entire formyl radical ([M-29]⁺, •CHO) to yield a 2-ethoxynaphthyl cation.[1][6]
Commercial Availability and Sourcing
This compound is available from several chemical suppliers, though it is often categorized as a research or rare chemical. This designation can impact stock levels, purity grades, and the extent of analytical data provided by the supplier.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Product Name/Grade | CAS Number | Notes |
| Sigma-Aldrich | This compound, AldrichCPR | 19523-57-0 | Sold as part of a collection for early discovery research. Buyer assumes responsibility for confirming identity and purity as analytical data is not collected by the supplier. |
| ChemicalBook | This compound | 19523-57-0 | Lists multiple manufacturers and suppliers, often with purity claims of 99%.[3] |
| Poly Valent Organics | This compound | 19523-57-0 | An India-based supplier.[7] |
Note: Availability and pricing are subject to change. Researchers should always request a certificate of analysis (CoA) when available to verify purity and identity.
Synthesis Protocols: A Guide for the Bench Chemist
Two primary, well-documented routes exist for the synthesis of this compound: the formylation of 2-naphthyl ethyl ether and the ethylation of 2-hydroxy-1-naphthaldehyde. The choice of method often depends on the availability and cost of the starting materials.
Method 1: Vilsmeier-Haack Formylation of β-Naphthyl Ethyl Ether
This classic method, detailed in Organic Syntheses, is a reliable procedure for introducing an aldehyde group onto an electron-rich aromatic ring.[4] The Vilsmeier reagent, formed in situ from N-methylformanilide and phosphorus oxychloride, acts as the electrophile.
Experimental Protocol:
-
Reagent Preparation: In a 500-mL round-bottomed flask equipped with an air condenser, combine 45 g (0.33 mole) of N-methylformanilide, 51 g (0.33 mole) of phosphorus oxychloride, and 43 g (0.25 mole) of β-naphthyl ethyl ether.
-
Reaction: Heat the mixture on a steam bath for 6 hours. The reaction is typically marked by the evolution of hydrogen chloride gas.
-
Work-up and Quenching: While still hot, pour the reaction mixture in a thin stream into 700 mL of cold water with very vigorous stirring. This step is critical to prevent the formation of large, unmanageable lumps and to hydrolyze the intermediate iminium salt. The aldehyde product will separate as a granular solid.
-
Isolation: Filter the crude aldehyde by suction and wash it thoroughly with approximately 1 L of water.
-
Recrystallization: Without drying, dissolve the crude product in 450 mL of 95% ethanol. Add 4 g of Norit (activated carbon) and boil for 15 minutes to decolorize the solution. Filter the hot solution through a double layer of filter paper.
-
Final Product: Allow the filtrate to cool. The product will crystallize as pale yellow needles. Collect the crystals by filtration and wash with 40 mL of cold ethanol. The expected melting point is 111–112°C.[4]
Causality and Trustworthiness: The use of N-methylformanilide and POCl₃ generates the electrophilic Vilsmeier reagent, which attacks the electron-rich 1-position of the naphthalene ring, a position highly activated by the ortho/para-directing ethoxy group. The final quench and hydrolysis step is self-validating; the precipitation of the solid aldehyde confirms the successful hydrolysis of the reaction intermediate. The recrystallization step with activated carbon serves to remove colored impurities common in formylation reactions.
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Method 2: Ethylation of 2-Hydroxy-1-naphthaldehyde
This method is a straightforward Williamson ether synthesis, ideal if the starting hydroxynaphthaldehyde is more readily available.[8] The phenolic proton is deprotonated by a base (potassium carbonate) to form a nucleophilic phenoxide, which then displaces the iodide from iodoethane.
Experimental Protocol:
-
Setup: Combine 10 g (0.058 mole) of 2-Hydroxy-1-naphthaldehyde, 120 mL of acetone, 9.9 g (0.063 mole) of iodoethane, and 8.0 g (0.058 mole) of anhydrous potassium carbonate in a suitable flask.
-
Reaction: Heat the mixture to reflux for 48 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium salts.
-
Isolation: Evaporate the filtrate to dryness.
-
Purification: Recrystallize the resulting solid from isopropyl ether to yield the purified this compound.[8]
Applications in Drug Development and Chemical Synthesis
The primary value of this compound lies in its utility as a synthetic intermediate. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, oxidations, and condensations.
-
Antibiotic Synthesis: The compound is a known precursor in the synthesis of various antistaphylococcic penicillins.[3] For example, it is a key building block for the side chain of Nafcillin, an important narrow-spectrum β-lactam antibiotic. The 2-ethoxy-1-naphthoyl moiety is crucial for the drug's efficacy and resistance to bacterial β-lactamase enzymes.
-
Schiff Base and Ligand Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in preparing ligands for coordination chemistry and in the synthesis of more complex heterocyclic systems.[9][10] The resulting Schiff bases derived from its precursor, 2-hydroxy-1-naphthaldehyde, have been investigated for their biological activities.[9][10]
-
Fluorescent Probes and Dyes: The naphthalene core is inherently fluorescent. Modifications via the aldehyde group allow for the synthesis of custom probes and dyes for various analytical and imaging applications.
Caption: Synthetic utility of this compound in drug development.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While specific data for this compound is limited, information for closely related naphthaldehydes provides guidance.
-
Hazards: May cause skin, eye, and respiratory irritation.[11][12][13] The GHS classification for the compound indicates it can cause serious eye damage.[2]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] It may be sensitive to air and light, so storage under an inert atmosphere is recommended for long-term stability.[11]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[5][11]
This guide provides a foundational understanding of this compound for its practical application in a research and development setting. By synthesizing information on its availability, synthesis, and reactivity, professionals can better leverage this important chemical intermediate for innovation.
References
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. DOI: 10.15227/orgsyn.020.0011. [Link]
- PrepChem.com. (n.d.). Synthesis of this compound.
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde, 2-ethoxy-. In NIST Chemistry WebBook.
- Russell, A., & Lockhart, L. B. (1941). 2-Hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 65. DOI: 10.15227/orgsyn.021.0065. [Link]
- IndiaMART. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-1-napthaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthalene Derivatives: Focus on 2-Hydroxy-1-naphthaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthaldehyde.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde.
- RSC Publishing. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation...
- Angyal, S. J., Tetaz, J. R., & Wilson, J. G. (1950). 1-NAPHTHALDEHYDE. Organic Syntheses, 30, 67. DOI: 10.15227/orgsyn.030.0067. [Link]
- ResearchGate. (2024). A synthetic approach towards drug modification...
- PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde.
- PubChem. (n.d.). 2-Naphthalenecarboxaldehyde.
- Bulletin of the Chemical Society of Ethiopia. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes...
Sources
- 1. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19523-57-0 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. indiamart.com [indiamart.com]
- 8. prepchem.com [prepchem.com]
- 9. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ajol.info [ajol.info]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis of Biologically Active Schiff Bases Using 2-Ethoxy-1-naphthaldehyde: Advanced Protocols and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 2-Ethoxy-1-naphthaldehyde. Schiff bases, containing the characteristic azomethine or imine group (-C=N-), are a cornerstone in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The use of this compound as a precursor introduces a bulky, lipophilic naphthyl moiety, which can enhance membrane permeability and modulate biological activity. This document details two robust synthesis protocols—a conventional reflux method and a green, room-temperature alternative—explaining the chemical principles behind each step. It further outlines systematic procedures for the purification and characterization of the resulting compounds using standard analytical techniques.
Introduction: The Significance of Naphthaldehyde-Derived Schiff Bases
Schiff bases are versatile organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] The central imine linkage is crucial for their biological activity, allowing them to participate in various cellular interactions.[4][6] The synthesis process is straightforward, making them highly accessible scaffolds for generating diverse molecular libraries for drug screening.[2][7]
The precursor, this compound, offers distinct advantages:
-
Lipophilicity: The naphthalene ring system increases the molecule's lipophilicity, which can be critical for penetrating microbial cell walls or crossing cellular membranes to reach intracellular targets.
-
Steric Influence: The ethoxy group at the 2-position provides steric bulk and electronic contributions that can influence the conformation and binding affinity of the final Schiff base ligand to its biological target.
Schiff bases derived from substituted naphthaldehydes have demonstrated significant potential as antibacterial, antifungal, and cytotoxic agents, making them promising candidates for further investigation in drug discovery programs.[8][9][10][11]
The Chemistry of Formation: Reaction Mechanism
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary stages, often catalyzed by a weak acid.[12][13]
-
Nucleophilic Attack and Hemiaminal Formation: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. This is the rate-determining step. Proton transfer from the nitrogen to the oxygen results in the formation of a neutral intermediate called a hemiaminal (or carbinolamine).[12]
-
Dehydration to Form the Imine: The hydroxyl group of the unstable hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the stable imine, or Schiff base.[1][12]
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.
Figure 1: Simplified reaction mechanism for acid-catalyzed Schiff base formation.
Experimental Protocols
The following protocols are generalized methods that can be adapted based on the specific primary amine used. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Conventional Synthesis via Reflux
This robust method is suitable for a wide range of primary amines and typically affords high yields.
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., substituted aniline, aminothiazole) (1 equivalent)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate
-
Büchner funnel and filter paper for filtration
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of aldehyde). The ethoxy group enhances solubility compared to its hydroxy analog.
-
Amine Addition: To this solution, add an equimolar amount (1.0 eq) of the desired primary amine while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[14]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 5 hours.[14]
-
Product Isolation: Upon completion (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.
-
Maximizing Yield: If precipitation is incomplete, cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.
-
Drying and Characterization: Dry the purified product in a vacuum oven or desiccator. Proceed with characterization (melting point, FT-IR, NMR).
Protocol 2: Green Synthesis at Room Temperature
This environmentally friendly method avoids heating and is effective for more reactive amines.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol (solvent)
-
Erlenmeyer flask or beaker, magnetic stirrer
Procedure:
-
Solution Preparation: In a beaker, dissolve this compound (1.0 eq) in ethanol.
-
Reactant Addition: Add an equimolar amount (1.0 eq) of the primary amine to the solution.
-
Reaction: Vigorously stir the mixture at room temperature. For many reactive amines, a precipitate will begin to form within 15-60 minutes.
-
Monitoring: Monitor the reaction by observing the formation of the precipitate or by TLC analysis. The reaction may take several hours to reach completion.
-
Isolation and Purification: Once the reaction is complete, collect the solid product by filtration. Wash the product with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product and proceed with characterization as described in Protocol 1.
Figure 2: General experimental workflow for the synthesis of Schiff bases.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method to confirm the reaction. Look for the disappearance of the C=O stretching band of the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (typically ~3300-3400 cm⁻¹). Critically, a new, strong absorption band corresponding to the C=N (azomethine) stretch will appear in the range of 1600-1650 cm⁻¹.[15]
-
¹H NMR Spectroscopy: The proton of the azomethine group (-CH=N-) will appear as a characteristic singlet in the downfield region of the spectrum, typically between δ 8.0-10.0 ppm.[11][16] The disappearance of the aldehyde proton signal (usually > δ 9.5 ppm) also confirms the reaction.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will show a characteristic signal in the range of δ 145-165 ppm.[16]
Representative Data
The following table provides illustrative data for Schiff bases synthesized from a similar precursor, 2-ethoxybenzaldehyde, demonstrating typical outcomes.[14] Researchers should expect comparable results when using this compound, although specific values will vary.
| Primary Amine Reactant | Method | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| Aniline | Reflux | 3 | 92 | 110-112 |
| 4-Methylaniline | Reflux | 2.5 | 95 | 124-126 |
| 4-Chloroaniline | Reflux | 4 | 89 | 135-137 |
| 2-Aminopyridine | Room Temp | 6 | 85 | 98-100 |
Table 1: Illustrative reaction conditions and outcomes for Schiff base synthesis. Data adapted from analogous reactions with 2-ethoxybenzaldehyde for representative purposes.[14]
Applications in Drug Development
The functional and structural diversity of Schiff bases makes them highly valuable in drug discovery.
-
Antimicrobial Agents: The imine group is a key pharmacophore for antimicrobial activity.[8] Naphthalene-containing Schiff bases have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[9][17] The mechanism is often attributed to the molecule's ability to chelate essential metal ions in microbial enzymes or disrupt cell membrane integrity.[6][18]
-
Anticancer Agents: Numerous Schiff bases have been evaluated for their cytotoxic activity against various cancer cell lines.[19][20] Compounds derived from naphthaldehyde have shown promising results against human colorectal carcinoma and other cancer types.[10][21] Their mode of action can involve inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways like the MAPK pathway.[19]
-
Coordination Chemistry: The nitrogen and, in many cases, an oxygen donor atom make Schiff bases excellent ligands for forming stable complexes with metal ions.[22][23] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a strategy widely used to develop novel metallodrugs.[17]
Conclusion
The synthesis of Schiff bases from this compound is a versatile and efficient strategy for generating novel compounds with significant therapeutic potential. The protocols outlined in this note provide reliable and adaptable methods for their preparation. The distinct structural features imparted by the naphthaldehyde moiety make these compounds particularly compelling candidates for screening in antimicrobial and anticancer drug discovery programs.
References
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]
- Antibacterial activity of the Schiff base and its complexes. (2022).
- Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (2012). Hindawi. [Link]
- Mechanism of Schiff base (imine) Formation. (2023).
- Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2021). SCIRP. [Link]
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Asian Journal of Research in Chemistry. [Link]
- Schiff's bases mechanism: Significance and symbolism. (2024).
- Schiff base - Wikipedia. (n.d.). Wikipedia. [Link]
- Mechanism of formation Schiff base. (2022).
- An Efficient Catalyst for the Synthesis of Schiff Bases. (2015).
- Synthesis of Schiff Bases. (2020). BYJU'S. [Link]
- Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (2023). JETIR. [Link]
- Schiff base metal complexes for use as catalysts in organic synthesis. (n.d.).
- A proposed mechanism for the synthesis of a Schiff base. (2020).
- schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
- This compound. (n.d.). Organic Syntheses. [Link]
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. (2017). Bulletin of the Chemical Society of Ethiopia. [Link]
- Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. (2005).
- Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. (n.d.).
- In vitro cytotoxic activity of a novel Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and its mononuclear metal complexes. (2023).
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. (2022).
- Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. (2019). International Journal of ChemTech Research. [Link]
- A Short Review: Methodologies for the Synthesis of Schiff's Bases. (2019). Indian Journal of Advances in Chemical Science. [Link]
- Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies. (2014). Royal Society of Chemistry. [Link]
- Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29). (2019). BMC Chemistry. [Link]
- Synthesis, Characterization, Cytotoxicity and antimicrobial Activities of Co(ii) and Ni(ii) Complexes of Schiff base Derived from 2-hydroxy-1-naphthaldehyde and ethylamine. (2022). African Journal of Engineering and Environment Research. [Link]
- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (2024). Research Square. [Link]
- Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1-napthaldehyde. (2021).
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021).
- Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. (2020).
- (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. (2017).
- SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. (2014). Research Publish Journals. [Link]
Sources
- 1. Schiff base - Wikipedia [en.wikipedia.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. ajol.info [ajol.info]
- 17. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 20. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jetir.org [jetir.org]
- 23. WO2005035121A2 - Schiff base metal complexes for use as catalysts in organic synthesis - Google Patents [patents.google.com]
Introduction: The Strategic Value of 2-Ethoxy-1-naphthaldehyde
An In-Depth Guide to the Synthetic Applications of 2-Ethoxy-1-naphthaldehyde
This compound is a highly versatile aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its structure, which combines a reactive aldehyde functional group with a sterically demanding and electron-rich ethoxynaphthyl scaffold, provides a unique platform for the construction of complex molecular architectures. The naphthalene core offers an extended π-system, which is fundamental for developing molecules with desirable photophysical properties, such as fluorescence. The ortho-ethoxy group not only influences the electronic nature of the aldehyde but also provides a handle for modulating solubility and steric interactions in subsequent reaction products.
This guide provides an in-depth exploration of the key applications of this compound, focusing on its utility in the synthesis of advanced fluorescent chemosensors, biologically active Schiff bases, and valuable heterocyclic systems. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles to ensure success for researchers, scientists, and professionals in drug development.
I. Foundational Synthesis of this compound
A reliable supply of the starting material is paramount for any synthetic campaign. This compound can be efficiently prepared via two primary, well-established routes, each with distinct advantages depending on the available precursors.
Protocol 1: Vilsmeier-Haack Formylation of 2-Ethoxynaphthalene
This classic method is an electrophilic aromatic substitution that introduces a formyl group onto the electron-rich naphthalene ring. The choice of 2-ethoxynaphthalene as the substrate directs the formylation to the highly activated C1 position.
Causality and Experimental Rationale: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N-methylformanilide. This reagent is a mild electrophile, ideal for reacting with activated aromatic systems like aryl ethers without causing decomposition. The reaction is typically heated to ensure a sufficient rate of reaction. The workup involves hydrolysis of the intermediate iminium salt with water to unmask the aldehyde.
Step-by-Step Protocol:
-
In a 500-mL round-bottom flask equipped with an air condenser, combine N-methylformanilide (45 g, 0.33 mole) and phosphorus oxychloride (51 g, 0.33 mole).
-
To this mixture, add 2-ethoxynaphthalene (β-naphthyl ethyl ether) (43 g, 0.25 mole).
-
Heat the reaction mixture on a steam bath for 6 hours. The solution will become viscous and deeply colored.
-
While still hot, pour the mixture in a thin stream into 700 mL of cold water under vigorous stirring to prevent the formation of large, unmanageable lumps. The aldehyde product will precipitate as a granular solid.
-
Collect the solid by suction filtration and wash it thoroughly with approximately 1 L of water to remove residual reagents and acids.
-
For purification, dissolve the crude, damp aldehyde in 450 mL of ethanol and decolorize by boiling with activated carbon (e.g., Norit) for 15 minutes.
-
Filter the hot solution through a fluted filter paper. Upon cooling the filtrate, this compound will crystallize as pale yellow needles.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol. The expected melting point is 111–112°C.[1]
Protocol 2: Williamson Ether Synthesis from 2-Hydroxy-1-naphthaldehyde
This route is advantageous if 2-hydroxy-1-naphthaldehyde is the more readily available starting material. It involves the O-alkylation of the phenolic hydroxyl group.
Causality and Experimental Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction. A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenolic proton, forming a nucleophilic phenoxide. This nucleophile then displaces a halide from an ethylating agent (e.g., iodoethane). Acetone is a suitable polar aprotic solvent that facilitates the reaction while being easy to remove. Iodoethane is chosen as the ethylating agent due to the high reactivity of iodide as a leaving group.
Step-by-Step Protocol:
-
Combine 2-hydroxy-1-naphthaldehyde (10 g, 0.058 mole), anhydrous potassium carbonate (8.0 g, 0.058 mole), and iodoethane (9.9 g, 0.063 mole) in 120 mL of acetone in a round-bottom flask.[2]
-
Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude solid product.
-
Recrystallize the solid from isopropyl ether to yield purified this compound.[2]
Caption: Condensation reaction for Schiff base formation.
| Sensor Performance Data (Representative) | |
| Analyte | Al³⁺ |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) |
| Excitation Wavelength (λex) | ~560 nm |
| Emission Wavelength (λem) | ~585 nm (Turn-on) |
| Detection Limit (LOD) | Low micromolar (µM) to nanomolar (nM) range |
| Binding Stoichiometry | Typically 1:1 (Sensor:Al³⁺) |
| Solvent System | Acetonitrile/Water or Ethanol/Water mixtures |
Note: Data is representative of rhodamine-based sensors and may vary based on the specific amine used. [3]
III. Application in the Synthesis of Biologically Active Molecules
Schiff bases derived from substituted naphthaldehydes and their metal complexes are a well-documented class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. [4][5][6]The imine linkage is crucial for this activity, and the lipophilic naphthaldehyde moiety can enhance cell membrane permeability.
Scientific Rationale: The planar structure and electron-donating/accepting properties of Schiff bases allow them to interact with biological targets such as enzymes and DNA. By condensing this compound with a molecule that already possesses biological activity (a "pharmacophore"), it is possible to create hybrid molecules with potentially synergistic or novel therapeutic effects. [7]For example, reaction with sulfa drugs or amino acids can yield potent new chemical entities. [5]
Protocol: Synthesis of a Sulfamethazine-Derived Schiff Base
This protocol outlines the synthesis of a Schiff base from this compound and sulfamethazine, a well-known antibacterial sulfonamide. The resulting compound can be evaluated for enhanced or modified antimicrobial activity.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in hot ethanol in a round-bottom flask.
-
Addition of Amine: In a separate flask, dissolve sulfamethazine (1 equivalent) in hot ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.
-
Reaction: Add 2-3 drops of glacial acetic acid to catalyze the condensation. Reflux the mixture for 4-6 hours.
-
Isolation: Upon cooling the reaction mixture, a solid precipitate of the Schiff base will form.
-
Purification: Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or DMF to obtain the pure product. [5]
.dot
Caption: Creating novel bioactive molecules via Schiff base formation.
IV. Application in Heterocycle Synthesis
The aldehyde functionality of this compound is a powerful tool for constructing heterocyclic rings, which are core structures in a vast number of pharmaceuticals and agrochemicals. [8]Reactions with binucleophiles, such as hydrazine and its derivatives, provide direct access to important five-membered heterocycles like pyrazoles and pyrazolines. [9] Scientific Rationale: The reaction of an aldehyde with hydrazine first forms a hydrazone intermediate. If the aldehyde is part of an α,β-unsaturated system (which can be formed in situ), subsequent intramolecular cyclization and dehydration/oxidation leads to the stable aromatic pyrazole ring. This cyclocondensation is a robust and high-yielding method for accessing substituted pyrazoles. [10]
Protocol: Synthesis of a Naphthofuran-Pyrazoline Derivative
This protocol demonstrates a multi-step synthesis where 2-hydroxy-1-naphthaldehyde is first used to construct a naphthofuran system, which is then converted to a carbohydrazide. This intermediate, which contains a hydrazine moiety, is then reacted with a chalcone (an α,β-unsaturated ketone) to form a pyrazoline ring. This exemplifies how naphthaldehydes serve as foundational starting points for complex heterocyclic systems. [10] Step-by-Step Protocol:
-
Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide: This intermediate is prepared from 2-hydroxy-1-naphthaldehyde in two steps: (i) reaction with ethyl chloroacetate to form an ester, and (ii) reaction of the ester with hydrazine hydrate. [10]2. Synthesis of Chalcone: Prepare a suitable chalcone by the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.
-
Cyclocondensation Reaction:
-
In a flask, dissolve the Naphtho[2,1-b]furan-2-carbohydrazide (1 equivalent) and the chalcone (1 equivalent) in dioxane.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazoline product will precipitate. Collect it by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize from ethanol to afford the pure 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazole. [10]
Characterization Data (Representative Pyrazole Derivative) Appearance Crystalline Solid Yield 70-90% ¹H NMR (δ, ppm) Aldehydic proton absent; characteristic pyrazole ring protons appear. ¹³C NMR (δ, ppm) Aldehydic carbon absent; signals for pyrazole ring carbons appear. | Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the product. |
-
V. Conclusion and Future Outlook
This compound has firmly established its role as a valuable and versatile synthon in organic chemistry. Its utility spans from the creation of sophisticated chemosensors for environmental and biological monitoring to the development of novel therapeutic agents and complex heterocyclic scaffolds. The straightforward protocols for its own synthesis, combined with the predictable reactivity of its aldehyde group, make it an accessible and powerful tool for researchers.
Future applications will likely see its increased use in multicomponent reactions (MCRs) to rapidly build molecular diversity, in the synthesis of novel organic materials for optoelectronics, and in the continued exploration of new drug candidates through the synthesis of innovative bioactive hybrids.
References
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. ([Link])
- PrepChem. (n.d.). Synthesis of this compound. ([Link])
- Google Patents. (2016). Nafcillin sodium drug intermediates this compound synthesis method. AU2016102311A4. ()
- Al-Moktadir, M. A., et al. (2021). Two colorimetric fluorescent turn-on chemosensors for detection of Al3+and N3−: Synthesis, photophysical and computational studies. Journal of the Iranian Chemical Society, 18(11), 2963-2975. ([Link])
- Elgemeie, G. H., & El-Ezbawy, S. R. (1998). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 35(4), 825-843. ([Link])
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthalene Derivatives: Focus on 2-Hydroxy-1-naphthaldehyde. ([Link])
- ResearchGate. (n.d.). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. ([Link])
- Russell, A., & Lockhart, L. B. (1941). 2-HYDROXY-1-NAPHTHALDEHYDE. Organic Syntheses, 21, 65. ([Link])
- Ali, S., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6825-6838. ([Link])
- ResearchGate. (n.d.). Reaction scheme of 2-Hydroxy-1-Naphthaldehyde with hydrazine. ([Link])
- Rivera, D. G., & Wessjohann, L. A. (2006). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Medicinal Chemistry, 13(26), 3221-3244. ([Link])
- Sun, C., et al. (2018). Design and synthesis of a 2-hydroxy-1-naphthaldehyde-based fluorescent chemosensor for selective detection of aluminium ion. Inorganica Chimica Acta, 477, 133-138. ([Link])
- Li, Y., et al. (2018). 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH. Luminescence, 33(1), 29-33. ([Link])
- Hussain, Z., et al. (2017). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. ([Link])
- Kuno, H. (2007). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 83(7), 211-235. ([Link])
- Gadaginamath, G. S., et al. (2007). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. Indian Journal of Pharmaceutical Sciences, 69(1), 126. ([Link])
- Wang, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Journal of Analytical Methods in Chemistry, 2017, 4810319. ([Link])
- Das, P., & Goswami, S. (2021). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. Coordination Chemistry Reviews, 445, 214081. ([Link])
- Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3469. ([Link])
- Liu, Z., et al. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analytical and Bioanalytical Chemistry, 410(25), 6595-6602. ([Link])
- Cindrić, M., et al. (2014). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 16(31), 7244-7254. ([Link])
- Lo Faro, M. J., et al. (2024). Formaldehyde sensing by fluorescent organic sensors. Organic & Biomolecular Chemistry, 22(3), 424-445. ([Link])
- ResearchGate. (2017). (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. ([Link])
- Organic Chemistry Portal. (n.d.).
- Gavazov, K., et al. (2008). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 13(6), 1324-1334. ([Link])
- Hemalatha, K. V., et al. (2021). Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III) Ions Detection and Biological Applications. Journal of Fluorescence, 31(4), 1167-1176. ([Link])
- PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. ([Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Two colorimetric fluorescent turn-on chemosensors for detection of Al3+and N3−: Synthesis, photophysical and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethoxy-1-naphthaldehyde as a Versatile Precursor for Fluorescent Probes
Introduction: Unlocking the Potential of a Naphthalene Scaffold
In the dynamic field of fluorescence sensing, the rational design of molecular probes is paramount for achieving high sensitivity and selectivity towards target analytes. The naphthalene core, with its inherent fluorescence and environmentally sensitive photophysical properties, serves as an excellent scaffold for the development of such probes. While 2-hydroxy-1-naphthaldehyde has been extensively utilized in the synthesis of Schiff base chemosensors, its analogue, 2-ethoxy-1-naphthaldehyde, presents an intriguing yet underexplored alternative for researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the potential applications of this compound as a precursor for novel fluorescent probes. Drawing upon the well-established principles of fluorescent sensor design and the extensive literature on related naphthaldehyde derivatives, we present a framework for the synthesis and application of this compound-based probes for the detection of metal ions and other biologically relevant analytes. While direct literature on the extensive use of this compound as a fluorescent probe is limited, its structural similarity to the highly successful 2-hydroxy-1-naphthaldehyde platform provides a strong rationale for its potential in this domain.
Physicochemical Properties and Synthesis
This compound is a crystalline solid with a melting point of 111-112°C.[1] Its synthesis can be achieved through several methods, including the Vilsmeier-Haack reaction using N-methylformanilide and phosphorus oxychloride on β-naphthyl ethyl ether, or by the ethylation of 2-hydroxy-1-naphthaldehyde.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Melting Point | 111-112 °C | [1] |
| Appearance | Pale yellow needles | [1] |
Proposed Application: A Building Block for "Turn-On" Fluorescent Probes
The primary proposed application of this compound is as a synthon for the creation of Schiff base derivatives that can function as "turn-on" fluorescent probes. The underlying principle of this application is the modulation of the fluorophore's electronic properties upon interaction with a target analyte.
The Schiff Base Approach: A Gateway to Sensing
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of fluorescent probe design. The imine (-C=N-) linkage in a Schiff base can act as a recognition site for analytes and can influence the photophysical properties of the molecule. In the context of this compound, the formation of a Schiff base with a suitable amine-containing recognition moiety can lead to a system where the fluorescence is initially quenched. Upon binding of the target analyte to the recognition moiety, this quenching mechanism can be disrupted, leading to a "turn-on" fluorescent signal.
Experimental Section: A Protocol for the Future
The following protocols are presented as a guide for researchers to explore the potential of this compound in fluorescent probe development. These are based on established methodologies for analogous systems, particularly those derived from 2-hydroxy-1-naphthaldehyde.
Protocol 1: Synthesis of a Hypothetical Schiff Base Probe for Metal Ion Detection
This protocol outlines the synthesis of a Schiff base probe from this compound and an amine-containing ligand, designed for the potential detection of metal ions.
Materials:
-
This compound
-
2-(Aminomethyl)pyridine
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of anhydrous ethanol.
-
To this solution, add 1.0 mmol of 2-(aminomethyl)pyridine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting Schiff base precipitate can be collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base probe under vacuum.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Rationale: The Schiff base formation creates a ligand with nitrogen and potentially other donor atoms from the amine component, capable of coordinating with metal ions. The pyridine nitrogen in this hypothetical probe could serve as a binding site.
Protocol 2: General Procedure for Fluorescence Titration Studies
This protocol describes a general method to evaluate the sensing capabilities of the newly synthesized Schiff base probe towards various metal ions.
Materials:
-
Synthesized Schiff base probe stock solution (e.g., 1.0 mM in a suitable solvent like acetonitrile or DMSO)
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or the same solvent as the probe)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the Schiff base probe (e.g., 10 µM) in the chosen buffer/solvent system.
-
To each solution, add increasing concentrations of the target metal ion stock solution (from 0 to several equivalents).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complexation.
-
Record the fluorescence emission spectrum of each solution, using an appropriate excitation wavelength determined from the probe's absorption spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and detection limit.
-
To assess selectivity, repeat the experiment with other metal ions at a fixed concentration.
Rationale: This titration experiment allows for the quantitative evaluation of the probe's response to the target analyte, including sensitivity and selectivity, which are critical parameters for a fluorescent sensor.
Visualization of Concepts
To further elucidate the proposed mechanisms and workflows, the following diagrams are provided.
Caption: Workflow for the synthesis of a Schiff base fluorescent probe.
Caption: Proposed "turn-on" fluorescence sensing mechanism.
Discussion and Future Directions
The use of this compound as a building block for fluorescent probes is a promising yet largely unexplored area of research. The ethoxy group, being a stronger electron-donating group than the hydroxyl group, may influence the photophysical properties of the resulting probes, potentially leading to shifts in excitation and emission wavelengths or altered quantum yields compared to their 2-hydroxy counterparts.
Further research should focus on:
-
Systematic Photophysical Characterization: A thorough investigation of the absorption and emission properties of this compound and its simple Schiff base derivatives in various solvents is necessary to establish a baseline for probe design.
-
Diverse Ligand Scaffolds: The synthesis and evaluation of a library of Schiff base probes derived from this compound with a variety of amine-containing recognition moieties will be crucial to identify probes with high selectivity for different analytes.
-
Computational Studies: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure and photophysical properties of these potential probes, aiding in their rational design.
-
Biological Applications: Probes demonstrating high sensitivity and selectivity in vitro should be further evaluated for their potential in cellular imaging and other biological applications.
Conclusion
While the direct application of this compound as a fluorescent probe is not yet established, its potential as a versatile precursor for the synthesis of novel Schiff base sensors is significant. By leveraging the well-understood principles of fluorescent probe design and drawing analogies from the extensively studied 2-hydroxy-1-naphthaldehyde systems, researchers are well-equipped to explore this promising avenue. The protocols and conceptual frameworks provided in this document are intended to serve as a foundational guide for scientists and drug development professionals to unlock the full potential of this compound in the exciting field of fluorescence sensing.
References
- Fieser, L. F.; Hartwell, J. L.; Jones, J. E.; Wood, J. H.; Bost, R. W. 9-ANTHRALDEHYDE; this compound. Org. Synth.1940, 20, 11. [Link]
- Afrin, A.; Jayaraj, A.; Gayathri, M. S.; Swamy, P. C. A. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sens. Diagn.2023, 2, 1100-1131. [Link]
- Sun, C.; Miao, X.; et al. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion. Inorganica Chimica Acta2018, 477, 133-138. [Link]
- Mu, Y.; Yan, L.; et al. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. J Fluoresc2021, 31(4), 971-979. [Link]
- Ibrahim, M. N.; et al. Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. Journal of Fluorescence2010, 20(2), 531-537. [Link]
Sources
Application Notes & Protocols: The Strategic Role of 2-Ethoxy-1-naphthaldehyde in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-Ethoxy-1-naphthaldehyde, a pivotal aromatic aldehyde in the construction of complex pharmaceutical molecules. We delve into validated synthetic protocols, explore the underlying reaction mechanisms, and contextualize its utility as a precursor for key pharmaceutical intermediates, most notably in the synthesis of semi-synthetic penicillins like Nafcillin. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical R&D.
Introduction: The Versatility of the Naphthalene Scaffold
The naphthalene ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the anti-inflammatory agent Naproxen and the antibiotic Nafcillin.[1][2][3] Its rigid, lipophilic structure provides an excellent platform for orienting functional groups to interact with biological targets. This compound emerges as a particularly valuable building block due to its dual functionality: an electron-rich aromatic system and a reactive aldehyde group. The ethoxy substituent at the C2 position activates the C1 position for electrophilic substitution, facilitating high-regioselectivity in formylation reactions. The resulting aldehyde at C1 is a versatile handle for a wide array of subsequent chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
This guide will focus on two primary synthetic routes to this compound and its principal application in the synthesis of the 2-ethoxy-1-naphthoic acid, a direct precursor in the industrial production of Nafcillin.[3]
Synthesis of this compound: A Comparative Analysis
Two predominant methods are employed for the synthesis of this compound: the Vilsmeier-Haack formylation of 2-ethoxynaphthalene and the Williamson ether synthesis from 2-hydroxy-1-naphthaldehyde.
Method A: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic compounds.[4][5] The reaction involves the treatment of a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[4][6] This reagent then attacks the activated C1 position of 2-ethoxynaphthalene, followed by hydrolysis during workup to yield the desired aldehyde.
Mechanism: Vilsmeier-Haack Reaction The process begins with the formation of the Vilsmeier reagent, which serves as the active electrophile. The electron-donating ethoxy group on the naphthalene ring directs the electrophilic attack to the ortho position (C1).
Caption: Vilsmeier-Haack formylation workflow.
Method B: Ethylation of 2-Hydroxy-1-naphthaldehyde
An alternative route involves the Williamson ether synthesis. This method starts with the commercially available 2-hydroxy-1-naphthaldehyde. The phenolic hydroxyl group is deprotonated by a suitable base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an ethylating agent, like iodoethane or ethyl bromide, to form the ether linkage.[7]
Comparative Summary
| Feature | Method A: Vilsmeier-Haack | Method B: Ethylation |
| Starting Material | 2-Ethoxynaphthalene | 2-Hydroxy-1-naphthaldehyde |
| Key Reagents | POCl₃, N-methylformanilide (or DMF) | K₂CO₃, Iodoethane (or EtBr) |
| Key Advantage | High regioselectivity; often high yield. | Milder conditions; avoids POCl₃. |
| Key Disadvantage | Use of hazardous POCl₃; requires anhydrous conditions. | Starting material may be more expensive; potential for O- vs C-alkylation side reactions (though minimal here). |
| Typical Yield | 75-85%[8] | ~80%[7] |
Application: Synthesis of the Nafcillin Core Intermediate
This compound is a critical intermediate for the synthesis of Nafcillin, a penicillinase-resistant antibiotic.[3][9] The aldehyde is not directly incorporated but is first oxidized to 2-ethoxy-1-naphthoic acid. This carboxylic acid is then converted to an acid chloride and coupled with the beta-lactam core, 6-aminopenicillanic acid (6-APA), to form the final active pharmaceutical ingredient (API).[3]
Workflow: From Aldehyde to Nafcillin Precursor
Caption: Synthetic pathway to Nafcillin via this compound.
The oxidation of the aldehyde to a carboxylic acid is a standard transformation that can be achieved using various oxidizing agents, such as potassium permanganate, Jones reagent, or milder reagents like hydrogen peroxide.[3] The choice of oxidant depends on the scale and desired reaction conditions (e.g., temperature, pH).
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. A thorough risk assessment should be completed before starting any reaction.[8]
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
(Adapted from Organic Syntheses, 1940, 20, 11)[8]
-
Materials:
-
2-Ethoxynaphthalene (β-naphthyl ethyl ether) (43 g, 0.25 mole)
-
N-methylformanilide (45 g, 0.33 mole)
-
Phosphorus oxychloride (POCl₃) (51 g, 0.33 mole)
-
Ethanol (for recrystallization)
-
Activated carbon (Norit or equivalent)
-
Deionized water
-
-
Procedure:
-
To a 500-mL round-bottomed flask equipped with an air condenser, add N-methylformanilide (45 g), phosphorus oxychloride (51 g), and 2-ethoxynaphthalene (43 g).
-
Scientist's Note: POCl₃ is highly corrosive and reacts violently with water. It should be handled with extreme care in a dry environment. The reaction is exothermic upon mixing.
-
-
Heat the mixture on a steam bath for 6 hours. The solution will become a viscous, dark mixture.
-
Prepare a large beaker with 700 mL of cold water and a vigorous mechanical stirrer.
-
Pour the hot reaction mixture in a thin stream into the cold water with very vigorous stirring.
-
Scientist's Note: Vigorous stirring is critical to prevent the formation of large, unmanageable lumps of crude product and to ensure complete hydrolysis of the reaction intermediate and quenching of any remaining POCl₃.
-
-
The aldehyde separates as a granular solid. Filter the solid by suction and wash it thoroughly with approximately 1 L of water.
-
Without drying, transfer the crude aldehyde to a beaker and dissolve it in 450 mL of 95% ethanol by heating.
-
Add 4 g of activated carbon (Norit) to the hot solution to decolorize it. Boil for 15 minutes.
-
Filter the hot solution through a pre-heated Büchner funnel (using a double layer of filter paper) to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pale yellow, needle-like crystals by suction filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Expected yield: ~80%. Melting point: 111–112°C.
-
Protocol 2: Synthesis of this compound via Ethylation
(Adapted from PrepChem)[7]
-
Materials:
-
2-Hydroxy-1-naphthaldehyde (10 g, 0.058 mole)
-
Iodoethane (9.9 g, 0.063 mole)
-
Anhydrous potassium carbonate (K₂CO₃) (8.0 g, 0.058 mole)
-
Acetone (120 mL)
-
Isopropyl ether (for recrystallization)
-
-
Procedure:
-
Combine 2-hydroxy-1-naphthaldehyde (10 g), acetone (120 mL), iodoethane (9.9 g), and anhydrous potassium carbonate (8.0 g) in a round-bottomed flask equipped with a reflux condenser.
-
Scientist's Note: Potassium carbonate acts as the base to deprotonate the phenol. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Anhydrous conditions are preferred to prevent side reactions.
-
-
Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude solid.
-
Recrystallize the crude product from isopropyl ether to afford purified this compound. Expected melting point: 106-109°C.
-
Protocol 3: Oxidation to 2-Ethoxy-1-naphthoic Acid
(General procedure based on standard oxidation methods)[3]
-
Materials:
-
This compound (10 g, 0.05 mole)
-
Potassium permanganate (KMnO₄) (approx. 9.5 g, 0.06 mole)
-
Acetone/Water solvent mixture
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
-
Procedure:
-
Dissolve this compound (10 g) in a suitable solvent like an acetone/water mixture in a flask placed in an ice bath.
-
Slowly add a solution of potassium permanganate (9.5 g in water) dropwise, keeping the temperature below 10°C.
-
Scientist's Note: The reaction is highly exothermic. Slow addition and cooling are essential to control the reaction rate and prevent over-oxidation or side reactions.
-
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Filter off the MnO₂ precipitate and wash it with a small amount of water.
-
Combine the filtrate and washings. If necessary, reduce the volume by evaporation.
-
Acidify the clear solution with 10% HCl until a white precipitate forms (pH ~2-3).
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the white solid (2-ethoxy-1-naphthoic acid) by suction filtration, wash with cold water, and dry under vacuum.
-
Characterization Data
| Compound | Formula | Mol. Weight | Appearance | M.P. (°C) |
| 2-Ethoxynaphthalene | C₁₂H₁₂O | 172.22 | White solid | 37-39 |
| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | 172.18 | Yellow solid | 79-81[10] |
| This compound | C₁₃H₁₂O₂ | 200.23[11] | Pale yellow needles | 109-112[7][8] |
| 2-Ethoxy-1-naphthoic acid | C₁₃H₁₂O₃ | 216.23 | White solid | 143-145 |
Conclusion
This compound is a high-value, versatile intermediate whose synthesis is well-established and robust. Its strategic importance is clearly demonstrated in its role as a direct precursor to the core side-chain of the antibiotic Nafcillin. The protocols detailed herein, particularly the classic Vilsmeier-Haack reaction, provide reliable and scalable methods for its production. By understanding the causality behind the experimental steps and leveraging the reactivity of this naphthaldehyde derivative, researchers can efficiently incorporate this key building block into complex drug discovery and development programs.
References
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011. [Link]
- PrepChem. (n.d.). Synthesis of this compound.
- Filo. (2025). Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO.
- Google Patents. (2019). CN109761803A - A kind of synthetic method of naproxen key intermediate.
- Dohyun, K., & Cheon, C. H. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(15), 5036. [Link]
- Google Patents. (2016). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method.
- Al-Masoudi, W. A. (2016). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica, 8(19), 356-362. [Link]
- Medicinal Chemistry Lectures. (2024, April 6). Synthesis of Naproxen. YouTube. [Link]
- Google Patents. (2008). CN101234963A - Industrial synthesis technique for DL-naproxen.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde. PubChem Compound Database.
- Active Biopharma Corp. (n.d.). This compound|19523-57-0.
- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
- Russell, A., & Lockhart, L. B. (1941). 2-HYDROXY-1-NAPHTHALDEHYDE. Organic Syntheses, 21, 65. doi:10.15227/orgsyn.021.0065. [Link]
- Google Patents. (2011). CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.
- Jones, G., & Stanforth, S. P. (2011). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PrepChem. (n.d.). Synthesis of 2-Ethoxynaphthalene.
- Stenutz. (n.d.). This compound.
- Organic Syntheses. (n.d.). β-NAPHTHALDEHYDE.
- National Center for Biotechnology Information. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1-naphthaldehyde. PubChem Compound Database.
- MDPI. (2015). Two Novel Naphthalene Glucosides and an Anthraquinone Isolated from Rumex dentatus and Their Antiproliferation Activities in Four Cell Lines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(.. [askfilo.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Vilsmeier-Haack Formylation of 2-Ethoxynaphthalene
Abstract
This document provides a detailed protocol for the synthesis of 2-ethoxy-1-naphthaldehyde via the formylation of 2-ethoxynaphthalene. The Vilsmeier-Haack reaction is presented as a robust and efficient method for this transformation, which is of significant interest to researchers in medicinal chemistry and materials science. This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals such as nafcillin.[1][2] This guide offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety precautions, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.
Introduction
2-Ethoxynaphthalene, a white crystalline solid with a floral scent, is a readily available aromatic ether.[3] Its electron-rich naphthalene ring system makes it an excellent substrate for electrophilic aromatic substitution reactions. The ethoxy group at the 2-position is an activating, ortho-, para-directing group, making the 1-position particularly susceptible to electrophilic attack.[3] The formylation of 2-ethoxynaphthalene to yield this compound introduces a versatile aldehyde functional group, opening avenues for further synthetic modifications.
While several formylation methods exist, including the Gattermann[4][5][6], Duff[7][8][9], and Reimer-Tiemann reactions[10][11], the Vilsmeier-Haack reaction is often preferred for its high regioselectivity and efficacy with electron-rich aromatic compounds like 2-ethoxynaphthalene.[12][13] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide (like N-methylformanilide or dimethylformamide) and phosphorus oxychloride, to introduce a formyl group onto the aromatic substrate.[13]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.
| Property | 2-Ethoxynaphthalene | This compound |
| Molecular Formula | C₁₂H₁₂O | C₁₃H₁₂O₂ |
| Molecular Weight | 172.22 g/mol [14] | 200.23 g/mol [15] |
| Appearance | White crystalline solid[3] | Yellow solid[16] |
| Melting Point | 35-37 °C[3][17] | 111-112 °C (recrystallized)[18] |
| Boiling Point | 282 °C[14] | Not readily available |
| Solubility | Insoluble in water; soluble in ethanol and oils[3][14] | Sparingly soluble in water[16] |
| CAS Number | 93-18-5[19] | 19523-57-0[16] |
Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. In this protocol, N-methylformanilide reacts with phosphorus oxychloride to generate this active formylating agent.[12][13] The electron-rich 2-ethoxynaphthalene then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the electron-rich 1-position. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired this compound.[13]
The choice of the Vilsmeier-Haack reaction is justified by its generally high yields and selectivity for the ortho-position relative to the activating ethoxy group, minimizing the formation of unwanted isomers.
Experimental Protocol
This protocol is adapted from a well-established procedure reported in Organic Syntheses.[18]
Materials and Reagents
-
2-Ethoxynaphthalene (β-naphthyl ethyl ether)
-
N-Methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Decolorizing carbon (Norit or equivalent)
-
Distilled water
Equipment
-
500-mL round-bottomed flask
-
Air condenser
-
Steam bath or heating mantle
-
Large beaker (1 L or larger)
-
Stirring rod or mechanical stirrer
-
Büchner funnel and flask for suction filtration
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Apparatus for recrystallization
Safety Precautions
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. [20][21][22][23][24] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
N-methylformanilide is a toxic substance. Avoid inhalation and skin contact.
-
2-Ethoxynaphthalene may cause skin, eye, and respiratory tract irritation. [25]
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation.
-
Always add the hot reaction mixture to cold water slowly and with vigorous stirring to control the exothermic hydrolysis of excess phosphorus oxychloride.
Step-by-Step Procedure
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with an air condenser, combine 43 g (0.25 mole) of 2-ethoxynaphthalene, 45 g (0.33 mole) of N-methylformanilide, and 51 g (0.33 mole) of phosphorus oxychloride.
-
Rationale: The molar excess of N-methylformanilide and phosphorus oxychloride ensures the complete conversion of 2-ethoxynaphthalene. The air condenser is sufficient to prevent the loss of volatile reactants while allowing the escape of evolved hydrogen chloride gas.
-
-
Reaction: Heat the mixture on a steam bath for 6 hours.
-
Rationale: The elevated temperature facilitates the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution. The extended reaction time ensures the reaction proceeds to completion.
-
-
Workup and Isolation: After the heating period, pour the hot reaction mixture in a thin stream into 700 mL of cold water with very vigorous stirring. This should be done in a large beaker to accommodate the volume and any potential splashing.
-
Rationale: Pouring the hot mixture into cold water hydrolyzes the intermediate iminium salt to the aldehyde and quenches the reaction by decomposing any unreacted phosphorus oxychloride. Vigorous stirring is crucial to prevent the formation of large lumps and to ensure efficient hydrolysis, resulting in a granular precipitate of the crude product.[18]
-
-
Filtration and Washing: Filter the precipitated crude aldehyde by suction using a Büchner funnel. Wash the solid thoroughly with approximately 1 L of water.
-
Rationale: This step isolates the crude product and removes water-soluble byproducts and impurities.
-
-
Purification by Recrystallization: Without drying, dissolve the crude aldehyde in 450 mL of ethanol. Add 4 g of decolorizing carbon and boil the solution for 15 minutes.
-
Rationale: Recrystallization from ethanol is an effective method for purifying the aldehyde. The decolorizing carbon is used to adsorb colored impurities.
-
-
Final Product Collection: Filter the hot solution through a double layer of filter paper to remove the decolorizing carbon. Allow the filtrate to cool to room temperature, which will induce the crystallization of the purified product. Collect the pale yellow needles of this compound by suction filtration and wash the crystals with 40 mL of cold ethanol.
-
Rationale: Hot filtration prevents premature crystallization of the product. Cooling the filtrate allows for the formation of pure crystals. Washing with cold ethanol removes any remaining soluble impurities. The expected yield is high, and the purified product should have a melting point of 111–112 °C.[18]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the formylation of 2-ethoxynaphthalene.
Conclusion
The Vilsmeier-Haack reaction provides an effective and reliable method for the synthesis of this compound from 2-ethoxynaphthalene. The protocol detailed in this application note, with its emphasis on procedural rationale and safety, is designed to be a valuable resource for researchers in organic synthesis. The resulting aldehyde is a key building block for more complex molecules, particularly in the pharmaceutical industry.
References
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011. [Link]
- PrepChem. (n.d.). Synthesis of this compound.
- PubChem. (n.d.). 2-Ethoxynaphthalene. National Center for Biotechnology Information.
- ChemBK. (n.d.). 2-ethoxy-naphthalen.
- Filo. (2025). Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(..
- Wikipedia. (n.d.). Duff reaction.
- chemeurope.com. (n.d.). Duff reaction.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
- Duff reaction. (n.d.). In Wikipedia.
- Pozdnyakov, V. P., et al. (2025). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. ResearchGate.
- PubChem. (n.d.). Phosphorus oxychloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Gattermann reaction.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information.
- Grokipedia. (n.d.). Gattermann reaction.
- Beilstein Archives. (2025). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers.
- Unacademy. (n.d.). Gattermann Reaction.
- BYJU'S. (n.d.). Gattermann reaction examples.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- L.S.College, Muzaffarpur. (2020). Gattermann reaction.
- Chem-Station Int. Ed. (2016). Duff Reaction.
- Google Patents. (n.d.). CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.
- Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.
- Organic Syntheses. (n.d.). Procedure.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-10.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. This compound | 19523-57-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann Reaction [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff_reaction [chemeurope.com]
- 9. Duff reaction [a.osmarks.net]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(.. [askfilo.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. chembk.com [chembk.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CAS 93-18-5: 2-Ethoxynaphthalene | CymitQuimica [cymitquimica.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 22. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. 2-Ethoxynaphthalene(93-18-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Note & Protocol: Base-Catalyzed Condensation of 2-Ethoxy-1-naphthaldehyde for the Synthesis of Biologically Relevant Chalcones
Introduction: The Synthetic Utility of Naphthaldehyde Scaffolds
The naphthalene moiety is a privileged bicyclic aromatic scaffold extensively found in therapeutic agents and bioactive natural products, valued for its unique electronic and steric properties.[1] When functionalized, such as in 2-Ethoxy-1-naphthaldehyde, it becomes a versatile building block for constructing complex molecular architectures. This application note provides a detailed experimental protocol for the Claisen-Schmidt condensation of this compound with an aryl ketone.[2][3] This reaction is a cornerstone of organic synthesis for creating chalcones, which are α,β-unsaturated ketones that serve as key precursors to flavonoids and exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]
This guide is designed for researchers in medicinal chemistry and drug development, offering a robust, step-by-step procedure, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible synthesis of naphthalenic chalcones.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking α-hydrogens (like this compound) and a ketone containing α-hydrogens (e.g., acetophenone).[2][6] The absence of α-hydrogens on the naphthaldehyde prevents self-condensation, leading to a specific cross-condensation product.[3]
The mechanism proceeds through the following key steps:
-
Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, or chalcone. The formation of the extended conjugated system provides the thermodynamic driving force for this final step.[3][6]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
The Rising Star of MOFs: A Technical Guide to 2-Ethoxy-1-naphthaldehyde as a Versatile Building Block for Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential. Their high surface area, tunable porosity, and versatile functionality make them ideal candidates for a myriad of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] This technical guide delves into the innovative use of 2-ethoxy-1-naphthaldehyde as a sophisticated building block for the next generation of MOFs. While not a traditional multidentate linker, its unique electronic and steric properties, when strategically incorporated, can lead to MOFs with tailored functionalities and enhanced performance.
This document provides a comprehensive overview, from the fundamental chemistry of this compound to detailed protocols for the synthesis of a novel Schiff base-derived MOF. We will explore the critical characterization techniques required to validate your synthesis and discuss the exciting potential applications of these materials, particularly in the realms of catalysis and targeted drug delivery.
The Strategic Advantage of this compound in MOF Synthesis
Traditionally, MOF synthesis relies on multitopic organic linkers, molecules with at least two coordinating functional groups that bridge metal ions or clusters to form a porous network. This compound, with its single aldehyde group, presents a unique opportunity for a more nuanced approach to MOF design. The key lies in its transformation into a multidentate Schiff base ligand.
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form stable imine (-C=N-) bonds.[3] By reacting it with a multidentate amine, a new, larger organic linker with multiple coordination sites can be synthesized in situ or in a preliminary step. This strategy offers several advantages:
-
Tunable Functionality: The properties of the final MOF can be finely tuned by selecting different multidentate amines, introducing a wide range of chemical functionalities.
-
Enhanced Stability: Schiff base MOFs are often noted for their good chemical stability.[4]
-
Expanded Pore Architectures: The resulting larger, more complex linkers can lead to MOFs with unique and potentially larger pore structures.
Synthesis Protocols: From Schiff Base Ligand to Crystalline MOF
Here, we propose a robust two-step synthetic strategy for the creation of a novel MOF, designated as PVO-MOF-1 (Poly Valent Organics-Metal-Organic Framework-1), utilizing this compound and Tris(4-aminophenyl)amine.
Step 1: Synthesis of the Schiff Base Ligand (EN-TAPA)
The first step involves the synthesis of the tripodal Schiff base ligand, N,N',N''-tris((E)-2-ethoxynaphthalen-1-ylmethylene)tris(4-aminophenyl)amine (EN-TAPA), through the condensation of this compound with Tris(4-aminophenyl)amine.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₃H₁₂O₂ | 200.23 | 0.60 g | 3.0 |
| Tris(4-aminophenyl)amine | C₁₈H₁₈N₄ | 290.36 | 0.29 g | 1.0 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | - |
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.29 g (1.0 mmol) of Tris(4-aminophenyl)amine in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve 0.60 g (3.0 mmol) of this compound in 30 mL of absolute ethanol.
-
Add the this compound solution to the round-bottom flask containing the amine solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reflux the mixture with constant stirring for 6-8 hours. A color change and the formation of a precipitate should be observed.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting yellow powder, the EN-TAPA ligand, in a vacuum oven at 60 °C overnight.
Visualization of Ligand Synthesis:
Caption: Step-by-step workflow for the solvothermal synthesis of PVO-MOF-1.
Essential Characterization of Your Novel MOF
Thorough characterization is paramount to confirm the successful synthesis and determine the properties of the newly formed PVO-MOF-1.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the formation of the Schiff base and the coordination of the ligand to the metal center. | Disappearance of the C=O stretch from the aldehyde and N-H stretch from the amine, and the appearance of a C=N imine stretch. Shifts in the vibrational frequencies of the ligand upon coordination to the zinc ions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve showing the temperature at which solvent molecules are removed, followed by a plateau indicating the stable framework, and finally, a sharp weight loss corresponding to framework decomposition. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images revealing the shape (e.g., cubic, octahedral) and size distribution of the synthesized crystals. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the activated MOF. | A nitrogen adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated, confirming the porosity of the material. |
Applications in Focus: Catalysis and Drug Delivery
The unique structure of PVO-MOF-1, featuring exposed imine functionalities and a porous architecture, opens up exciting possibilities for advanced applications.
Heterogeneous Catalysis
The nitrogen atoms of the imine groups within the MOF structure can act as Lewis basic sites, making PVO-MOF-1 a potential heterogeneous catalyst for various organic transformations. [5]The ethoxy and naphthalene moieties can also influence the catalytic activity through electronic and steric effects. Potential catalytic applications to explore include:
-
Knoevenagel Condensation: The basic imine sites could catalyze the condensation of aldehydes with active methylene compounds.
-
Oxidation Reactions: The metal centers and the functionalized organic linkers could cooperatively catalyze oxidation reactions.
-
Asymmetric Catalysis: Chiral amines could be used in the initial ligand synthesis to create a chiral MOF for enantioselective catalysis.
Targeted Drug Delivery
The high porosity and tunable functionality of MOFs make them excellent candidates for drug delivery systems. [1][6]PVO-MOF-1 could be investigated for the encapsulation and controlled release of therapeutic agents.
-
High Drug Loading Capacity: The porous structure of PVO-MOF-1 is expected to accommodate a significant amount of drug molecules.
-
Controlled Release: The release of the drug can be triggered by changes in the physiological environment, such as pH. The imine bonds might be susceptible to hydrolysis under acidic conditions, leading to the breakdown of the framework and the release of the encapsulated drug, a desirable feature for targeting acidic tumor microenvironments.
-
Biocompatibility: The choice of zinc as the metal node is advantageous due to its relatively low toxicity. However, comprehensive biocompatibility studies are essential for any in vivo applications.
Visualization of Drug Delivery Mechanism:
Caption: Proposed mechanism for pH-responsive drug delivery using PVO-MOF-1.
Conclusion and Future Outlook
The use of this compound as a precursor for a multifunctional Schiff base ligand represents a sophisticated and versatile approach to MOF design. The proposed PVO-MOF-1 serves as a compelling example of how this strategy can be implemented to create novel materials with significant potential in catalysis and drug delivery. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore this exciting new frontier in MOF chemistry. As our understanding of structure-property relationships in these materials grows, so too will our ability to design and synthesize "smart" MOFs with precisely tailored functionalities for the most demanding applications in science and medicine.
References
- Li, S., et al. (2019). Post-Synthesis Modification of Metal-Organic Frameworks Using Schiff Base Complexes for Various Catalytic Applications.
- Kaur, M., et al. (2023). Schiff base MOFs and their derivatives for sequestration and degradation of pollutants: present and future. Environmental Science and Pollution Research, 30(56), 118801-118829. [Link]
- Kaur, M., et al. (2022). Schiff Base Pillar-layered Metal-organic Frameworks: From Synthesis to Applications.
- Anbu, S., et al. (2021). Schiff Base Metal Organic Frameworks for Biological Applications - A Review. Journal of Molecular Structure, 1234, 130177.
- Kaur, M., et al. (2022). Schiff Base Pillar-layered Metal-organic Frameworks: From Synthesis to Applications.
- Zarei, M., et al. (2023). Palladium Schiff base complex-modified Cu(BDC-NH2) metal–organic frameworks for C–N coupling. New Journal of Chemistry, 47(11), 5291-5300.
- Ghorbanloo, M., et al. (2023). Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. Molecules, 28(22), 7529. [Link]
- Singh, R., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 80, 104135. [Link]
- Ridooy, A. M., & Al-Jibouri, M. N. (2021). Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. Imperial College London.
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
- Karagiaridi, O., et al. (2022). Synthesis & Characterization of Functionalized Metal-Organic Frameworks l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]
- Gite, V. V., et al. (2014). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry, 7(1), 41-44.
- Ghorbani-Kalhor, E., & Farsadrooh, M. (2020). Novel Schiff base-functionalized metal–organic framework nanoparticles for dispersive solid phase extraction of copper ions from vegetable and water samples. Analytical Methods, 12(3), 329-336.
- Examples of the chemical structure of common organic linkers used in MOF preparation. (n.d.).
- ChemInform Abstract: Metal-Organic Frameworks (MOFs)
- Neelofar, N., et al. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 32(1), 63-74.
- Sharma, S., et al. (2025).
- El-Behery, M., & El-Twigry, H. (2007). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. Journal of the Iranian Chemical Society, 4(1), 69-80.
- Stilinović, V., et al. (2016). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 18(28), 5345-5354.
- Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of visualized experiments : JoVE, (91), 52094. [Link]
- Solvothermal synthesis of a MOF material. (n.d.).
- Ali, O. A., et al. (2018). Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 43-58.
- Rao, P. V., et al. (2003). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Journal of Chemical Crystallography, 33(2), 139-147.
- Neelofar, N., et al. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxy-1-naphthaldehyde in Advanced Dye and Pigment Production
Introduction: The Strategic Importance of 2-Ethoxy-1-naphthaldehyde
This compound, a key aromatic aldehyde, serves as a pivotal building block in the synthesis of sophisticated dyes and pigments. Its naphthalene core, functionalized with a reactive aldehyde group and an electron-donating ethoxy group, provides a versatile scaffold for constructing chromophores with desirable photophysical properties. The ethoxy group, in particular, enhances the electron density of the naphthalene system, often leading to a bathochromic (red) shift in the absorption and emission spectra of the resulting dyes compared to their non-alkoxylated counterparts. This makes this compound an attractive starting material for developing colorants in the visible and near-infrared regions.
These application notes provide detailed protocols for the synthesis of various classes of dyes and pigments derived from this compound, including azo dyes, methine dyes via Knoevenagel condensation, and Schiff base-derived fluorescent materials. The causality behind experimental choices and the validation systems for each protocol are explained to ensure scientific integrity and reproducibility.
Part 1: Synthesis of Azo Dyes from this compound
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent a vast and commercially significant class of colorants.[1] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich species.[1][2] In this protocol, we will adapt this general principle, although it's important to note that direct azo coupling with this compound is not the standard approach. Instead, the aldehyde functionality can be leveraged to create a coupling component. For instance, a primary aromatic amine can be condensed with this compound to form a Schiff base, which can then act as a coupling partner. Alternatively, the aldehyde can be used to synthesize a precursor for a diazonium salt, though this is less common.
Protocol 1: Synthesis of a Naphthalene-Azo Dye
This protocol outlines a representative synthesis of an azo dye starting from a primary aromatic amine, which is first diazotized and then coupled with a naphthol derivative. While not a direct reaction of this compound, it illustrates the fundamental principles of azo dye synthesis that can be adapted.
Reaction Scheme:
Caption: General workflow for azo dye synthesis.
Materials:
-
Aniline-2-sulfonic acid
-
Sodium carbonate (Na2CO3)
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve 2.8 mmol of aniline-2-sulfonic acid and 0.13 g of sodium carbonate in 10 mL of deionized water, warming gently if necessary to obtain a clear solution.
-
In a separate beaker, prepare a solution of 0.2 g of sodium nitrite in 2 mL of deionized water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the sodium nitrite solution to the aniline derivative solution with constant stirring, maintaining the temperature below 5 °C.[3]
-
To this mixture, add approximately 0.5 mL of concentrated HCl, also pre-chilled.
-
Stir the resulting solution for 10-15 minutes in the ice bath. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).[1]
-
-
Coupling:
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Isolate the dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.
-
Dry the purified dye in a desiccator.
-
Expected Results and Characterization:
The resulting azo dye is expected to be a brightly colored solid. Characterization can be performed using UV-Vis spectroscopy to determine the maximum absorption wavelength (λmax), which is indicative of the color of the dye. Further characterization can include FT-IR spectroscopy to identify the characteristic -N=N- stretching vibration.
Part 2: Synthesis of Methine Dyes via Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[4][5][6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which often exhibit strong chromophoric properties. By reacting this compound with various active methylene compounds, a diverse library of methine dyes with tunable optical properties can be generated.
Protocol 2: Synthesis of a Naphthyl-based Methine Dye
This protocol details the synthesis of a methine dye via the Knoevenagel condensation of this compound with malononitrile.
Reaction Scheme:
Caption: Workflow for Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound and 1.0 equivalent of malononitrile in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified methine dye.
Quantitative Data for Knoevenagel Condensation of Naphthaldehyde Derivatives:
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Malononitrile | NaHCO₃ | Water | Room Temp | 30 min | ~95% |
| Ethyl Cyanoacetate | DBU/Water | Water | Room Temp | 20 min | ~96% |
| Arylacetonitrile | Sodium Methoxide | Methanol | Room Temp | Variable | High |
Note: The data in the table is based on protocols for 2-naphthaldehyde and similar aromatic aldehydes and serves as a guideline.[4][7]
Causality and Insights:
The choice of a weak base like piperidine is crucial to deprotonate the active methylene compound, initiating the nucleophilic attack on the aldehyde's carbonyl carbon.[4] Using a protic solvent like ethanol helps to solubilize the reactants and stabilize the intermediates. The electron-donating ethoxy group on the naphthaldehyde ring can influence the reactivity of the aldehyde and the electronic properties of the resulting dye.
Part 3: Synthesis of Fluorescent Schiff Base Dyes
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with applications in coordination chemistry, catalysis, and as fluorescent materials.[8][9] Naphthaldehyde-based Schiff bases are particularly interesting due to their potential for aggregation-induced emission (AIE) and mechanochromic luminescence.[10]
Protocol 3: Synthesis of a Fluorescent Schiff Base from this compound
This protocol describes the synthesis of a fluorescent Schiff base by reacting this compound with an aromatic amine.
Reaction Scheme:
Caption: General Schiff base formation workflow.
Materials:
-
This compound
-
2-Aminophenol
-
Methanol
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of methanol in a 50 mL round-bottom flask.
-
To this solution, add 1.0 mmol of 2-aminophenol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Photophysical Properties and Applications:
Schiff bases derived from naphthaldehydes can exhibit interesting photophysical properties.[11][12][] For instance, those derived from 2-hydroxy-1-naphthaldehyde have been shown to act as "turn-on" fluorescent sensors for metal ions like Zn²⁺.[11][12] The fluorescence properties are highly dependent on the solvent polarity and the specific structure of the amine used. These dyes have potential applications in:
-
Biological Imaging: As fluorescent probes for detecting specific analytes or imaging cellular structures.
-
Materials Science: As components in organic light-emitting diodes (OLEDs) and as mechanochromic materials.
Spectral Properties of a Representative Naphthaldehyde-based Schiff Base:
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Dichloromethane | ~350, ~450 | ~530 |
| Acetonitrile | ~345, ~445 | ~550 |
| Methanol | ~340, ~440 | ~580 |
Note: This data is illustrative for a naphthaldehyde-based Schiff base and will vary for the 2-ethoxy derivative.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of dyes and pigments. The protocols provided herein for the synthesis of azo, methine, and Schiff base dyes offer a foundation for researchers to explore the rich chromophoric and fluorophoric possibilities of this compound. The electron-donating ethoxy group provides a handle for fine-tuning the electronic and optical properties of the final products, making it a key intermediate for the development of advanced colorants for diverse applications.
References
- The Synthesis of Azo Dyes. (n.d.). Retrieved from a general organic chemistry lab manual source.
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011
- Application Notes and Protocols for Knoevenagel Condensation using 2-Naphthaldehyde. (2025). BenchChem.
- Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. (n.d.). PubMed Central.
- The Knoevenagel condensation is a special case of the aldol condens
- The microscale synthesis of azo dyes student sheet. (n.d.). Royal Society of Chemistry.
- How Do You Make an Azo Dye?. (2017, March 7). First Source Worldwide.
- The Knoevenagel Condens
- Olaoye, A. J. (2019). SYNTHESIS OF AZO DYES.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Knoevenagel Condensation Doebner Modific
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. (n.d.). CrystEngComm (RSC Publishing).
- Synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. (2018, January 13).
- Classification and Application of Fluorescent Dyes. (n.d.). BOC Sciences.
- A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. (2021). PubMed.
- Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. (2025, December 1).
- A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn‐on Fluorescence Detection of Zn2+ Based on PET Mechanism. (n.d.).
- Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion. (2018, June 1). Semantic Scholar.
- Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. (2023, January 20).
- Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes: A Review. (2018, April 30). Asian Journal of Chemistry.
- Naphthaldehyde-based Schiff Base Dyes: Aggregation-induced Emission and High-contrast Reversible Mechanochromic Luminescence. (2022, January).
Sources
- 1. fsw.cc [fsw.cc]
- 2. researchgate.net [researchgate.net]
- 3. edu.rsc.org [edu.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 6. organicreactions.org [organicreactions.org]
- 7. asianpubs.org [asianpubs.org]
- 8. ajol.info [ajol.info]
- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 10. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion | Semantic Scholar [semanticscholar.org]
Application Note: Leveraging 2-Ethoxy-1-naphthaldehyde for the Synthesis of Novel Antimicrobial Agents
Abstract: The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents. Naphthalene derivatives, particularly functionalized naphthaldehydes, have emerged as a promising scaffold in medicinal chemistry due to their inherent biological activities. This application note provides a comprehensive guide for researchers on utilizing 2-Ethoxy-1-naphthaldehyde as a versatile precursor for the synthesis of potent antimicrobial compounds. We detail the synthesis of Schiff base derivatives and their subsequent metal complexes, outlining a strategic approach to enhance bioactivity. This document includes detailed, field-tested protocols for synthesis, characterization, and antimicrobial evaluation, supported by mechanistic insights and data interpretation guidelines.
Introduction: The Strategic Importance of Naphthaldehyde Scaffolds
The core of modern antimicrobial drug discovery lies in the identification of chemical scaffolds that are both synthetically accessible and biologically potent. Aldehydes and their derivatives have long been recognized for their antimicrobial properties, primarily through their ability to interact with and disrupt microbial cell membranes and essential proteins.[1] Among these, aromatic aldehydes offer a platform for extensive functionalization.
This compound is a particularly valuable starting material. The naphthalene ring system provides a large, lipophilic surface area that can facilitate membrane interaction, while the ethoxy group modulates this lipophilicity and can influence molecular interactions. The aldehyde functional group is the key to synthetic versatility, serving as an electrophilic site for the straightforward formation of new carbon-nitrogen bonds.
A primary and highly effective strategy for converting this compound into biologically active agents is through the synthesis of Schiff bases (imines). This is achieved via a condensation reaction with primary amines. The resulting azomethine (-C=N-) group is a critical pharmacophore, often implicated in the biological activity of the molecule.[2][3] Furthermore, the antimicrobial potency of these Schiff bases can be significantly amplified through chelation with metal ions. According to Tweedy's Chelation Theory, complexation can enhance the lipophilic nature of the molecule, promoting its transport across microbial cell membranes and subsequent interaction with intracellular targets.
This guide provides the necessary protocols to exploit these chemical principles, transforming a simple building block into a diverse library of potential antimicrobial drug candidates.
Part 1: Synthesis of Antimicrobial Derivatives from this compound
The foundational step in this workflow is the conversion of this compound into more complex and biologically active Schiff bases. The choice of the primary amine is a critical determinant of the final compound's properties and can be rationally selected from various classes, including sulfonamides, amino acids, or other bioactive amines.
Principle of Schiff Base Formation
The synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the naphthaldehyde. This is typically followed by the elimination of a water molecule, often facilitated by azeotropic removal or the use of a dehydrating agent, to form the stable imine product. The reaction is generally robust, high-yielding, and can be performed under standard laboratory conditions.
Caption: General workflow for the synthesis of Schiff bases.
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol provides a generalized procedure adaptable for various primary amines. Molar equivalents and reaction times may require optimization based on the specific amine used.
Materials:
-
This compound
-
Selected primary amine (e.g., sulfamethazine, L-histidine)[2]
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the chosen primary amine (1.0-1.1 eq.) in absolute ethanol. For less soluble amines, gentle warming may be required.
-
Add the amine solution to the aldehyde solution in the flask.
-
Rationale: Using a slight excess of the amine can help drive the reaction to completion. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.
-
Add 2-3 drops of glacial acetic acid to the mixture. This is not always necessary but can catalyze the dehydration step for less reactive amines.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Causality: Refluxing provides the necessary activation energy for the reaction and helps remove the water byproduct, shifting the equilibrium towards the product.
-
Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Dry the purified crystals in a vacuum oven. Characterize the final product using techniques such as FT-IR (look for the C=N stretch around 1620-1640 cm⁻¹), ¹H-NMR, and mass spectrometry.
Part 2: Enhancing Bioactivity via Metal Complexation
The introduction of a metal center can dramatically increase the antimicrobial efficacy of Schiff bases. The nitrogen and, if present, oxygen atoms in the Schiff base ligand act as donor sites to chelate the metal ion.
Caption: Workflow for the synthesis of metal-Schiff base complexes.
Protocol 2: General Synthesis of a Metal-Schiff Base Complex
Materials:
-
Purified Schiff base ligand (from Protocol 1)
-
Metal(II) or Metal(III) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, SnCl₂·2H₂O)[2]
-
Methanol or Ethanol
-
Standard reflux and filtration equipment
Procedure:
-
Dissolve the synthesized Schiff base ligand (e.g., 1.0 eq.) in hot ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (e.g., 0.5 or 1.0 eq., depending on desired stoichiometry) in the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. A color change or immediate precipitation often indicates complex formation.
-
Rationale: A dropwise addition prevents localized high concentrations of the metal salt, leading to a more homogenous and well-formed complex. The stoichiometry (e.g., 2:1 or 1:1 ligand-to-metal ratio) is critical and should be based on the coordination sites of the ligand and the metal's preferred coordination number.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid product with the solvent to remove unreacted starting materials, followed by a non-polar solvent like diethyl ether to aid in drying.
-
Dry the complex in a vacuum desiccator. Characterize the product using FT-IR (shifts in C=N and other donor atom stretches confirm coordination), UV-Vis spectroscopy, and elemental analysis.
Part 3: Evaluation of Antimicrobial Activity
Once synthesized, the compounds must be rigorously tested to determine their antimicrobial efficacy. The following protocols describe two standard, universally accepted methods.
Caption: Standard workflow for antimicrobial susceptibility testing.
Protocol 3: Agar-Well Diffusion Assay
This method is an excellent primary screen for antimicrobial activity.
Procedure:
-
Prepare sterile nutrient agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, create a uniform lawn of the microbial culture across the entire surface of the agar plate.
-
With a sterile borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.[2]
-
Prepare stock solutions of your test compounds (e.g., 1 mg/mL in DMSO).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
Self-Validation: Include a negative control (DMSO) to ensure the solvent has no activity and a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) to validate the assay's sensitivity.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters. A larger ZOI corresponds to greater antimicrobial activity.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an agent that prevents visible microbial growth.
Procedure:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile nutrient broth (or appropriate medium) to wells 2 through 12.
-
Add 100 µL of the test compound at its highest desired concentration (prepared in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Controls: Well 11 should be a growth control (broth + inoculum, no compound). Well 12 should be a sterility control (broth only).
-
Prepare a standardized microbial inoculum and dilute it in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate under appropriate conditions with shaking.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no turbidity (growth) is observed.[4]
Part 4: Expected Results and Mechanistic Insights
A successful synthesis campaign should demonstrate a clear structure-activity relationship. It is expected that the Schiff base derivatives will show enhanced antimicrobial activity compared to the parent this compound, and the metal complexes will be more potent still.
Data Presentation: Representative Antimicrobial Activity
| Compound | Test Organism | Gram Stain | Type | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Positive | Bacterium | >256 |
| Escherichia coli | Negative | Bacterium | >256 | |
| Schiff Base A | Staphylococcus aureus | Positive | Bacterium | 64 |
| (from Sulfonamide) | Escherichia coli | Negative | Bacterium | 128 |
| Metal Complex of A | Staphylococcus aureus | Positive | Bacterium | 16 |
| (e.g., Co(II) Complex) | Escherichia coli | Negative | Bacterium | 32 |
| Candida albicans | N/A | Fungus | 64 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | Positive | Bacterium | 2 |
| Escherichia coli | Negative | Bacterium | 1 |
Note: Data are representative and intended for illustrative purposes.
Proposed Mechanism of Action
The antimicrobial action of these compounds is believed to be multifactorial.
-
Membrane Disruption: The lipophilic naphthalene core facilitates intercalation into the lipid bilayer of the microbial cell membrane, disrupting its integrity and leading to leakage of essential intracellular components.[1]
-
Enzyme Inhibition: The azomethine nitrogen atom can coordinate to trace metal ions within microbial enzymes, inhibiting their function. This is particularly relevant for enzymes involved in cell wall synthesis or respiration.
-
Enhanced Potency by Chelation: Metal complexation increases the overall positive charge and lipophilicity of the molecule. This neutralizes the charge on the metal ion, allowing the entire complex to more easily penetrate the microbial cell membrane. Once inside, the complex can dissociate or act as a whole to bind to critical sites like DNA or enzymes, blocking replication and other vital processes.
Sources
Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Ethoxy-1-naphthaldehyde
Abstract
2-Ethoxy-1-naphthaldehyde is a highly versatile and electron-rich aromatic aldehyde, serving as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and steric properties make it an ideal precursor for constructing complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides an in-depth exploration of key synthetic strategies, moving beyond simple procedural outlines to explain the underlying chemical principles and rationale for experimental design. We present detailed, validated protocols for the synthesis of pyrimidines, pyrazoles, and benzodiazepines, starting from this compound. These protocols are designed to be robust and reproducible, offering researchers a reliable foundation for their synthetic endeavors.
Introduction: The Strategic Value of this compound
The naphthalene moiety is a privileged scaffold in drug discovery, and its functionalization provides a gateway to novel chemical entities. This compound, which can be prepared through methods like the Vilsmeier-Haack reaction on β-naphthyl ethyl ether or by ethylation of 2-hydroxy-1-naphthaldehyde, offers two key reactive sites: the highly electrophilic aldehyde carbon and the electron-rich naphthalene ring system.[1][2] The ethoxy group at the C2 position not only enhances the electron density of the aromatic system but also provides steric influence that can direct the regioselectivity of subsequent reactions.
Heterocyclic compounds are the cornerstone of modern pharmacology. The strategic incorporation of nitrogen, oxygen, and sulfur atoms into cyclic structures imparts specific physicochemical properties, such as improved solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets. This document details the transformation of this compound into several medicinally important heterocyclic families.
Core Synthetic Strategy: The Chalcone Gateway
A highly effective and modular approach to synthesizing a variety of nitrogen-containing heterocycles from this compound involves its initial conversion to a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, are superb synthons because they possess multiple electrophilic centers, making them susceptible to a range of cyclization reactions.
The synthesis of the chalcone intermediate is typically achieved via a Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aldehyde (this compound) with a ketone possessing an α-hydrogen (e.g., substituted acetophenones).[3][4] The base deprotonates the ketone to form an enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. A subsequent dehydration step yields the thermodynamically stable α,β-unsaturated system.
Caption: General workflow for the synthesis of chalcones.
Application Protocol I: Synthesis of Naphthyl-Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[3] The reaction of a chalcone with a binucleophile like urea, thiourea, or guanidine is a classic and reliable method for constructing the pyrimidine ring.[4][5][6]
Mechanistic Rationale
The synthesis proceeds in two stages. First, the chalcone is prepared as described above. Second, the chalcone undergoes a condensation reaction with a compound like urea. The reaction is typically catalyzed by a base (e.g., KOH) in an alcoholic solvent. The mechanism involves an initial Michael addition of the nucleophilic nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrimidine ring.
Sources
Application Note: 2-Ethoxy-1-naphthaldehyde for Sensitive Fluorescent Analysis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Advancing Amino Acid Analysis Beyond Conventional Reagents
Quantitative amino acid analysis is a cornerstone of numerous disciplines, from fundamental biochemical research to pharmaceutical drug development and quality control. The inherent lack of strong chromophores or fluorophores in most amino acids necessitates a derivatization step to enable sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][2] For decades, reagents such as o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) have been the workhorses for pre-column derivatization.[1][2][3] However, the quest for reagents with improved stability, broader reactivity, and enhanced sensitivity remains a key area of methods development.
This application note introduces 2-Ethoxy-1-naphthaldehyde as a promising fluorescent labeling reagent for the analysis of primary amino acids. Its naphthalene moiety provides intrinsic fluorescence, offering the potential for highly sensitive detection. We will delve into the underlying chemical principles, provide a detailed protocol for its application, and discuss the expected performance characteristics, offering a comprehensive guide for researchers looking to explore novel derivatization strategies.
Principle of the Method: Schiff Base Formation and Fluorescent Detection
The core of this analytical method lies in the reaction between the aldehyde group of this compound and the primary amino group of an amino acid. This reaction, occurring under controlled pH conditions, is a classic nucleophilic addition-elimination reaction that results in the formation of a Schiff base (an imine).[4][5][6] The resulting derivative incorporates the highly fluorescent naphthaldehyde moiety, allowing for sensitive detection using a fluorescence detector.
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate called a carbinolamine.[4]
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the Schiff base. This step is typically acid-catalyzed to protonate the hydroxyl group, making it a better leaving group.[4][5]
The resulting N-substituted imine is a fluorescent molecule that can be readily separated and quantified using reversed-phase HPLC.
Caption: Reaction of this compound with a primary amino acid to form a fluorescent Schiff base.
Materials and Methods
Reagents and Materials
-
This compound: (Reagent grade)
-
Amino Acid Standards: (Analytical grade)
-
Boric Acid Buffer: (e.g., 0.4 M, pH 9.5)
-
Acetonitrile (ACN): (HPLC grade)
-
Methanol (MeOH): (HPLC grade)
-
Water: (Deionized, 18 MΩ·cm)
-
Hydrochloric Acid (HCl): (For pH adjustment)
-
Syringe filters: (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
-
-
Reversed-phase C18 column: (e.g., 4.6 x 150 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Analytical balance
Experimental Protocol
The following protocol provides a starting point for the analysis of amino acids using this compound. Optimization of reaction times, reagent concentrations, and chromatographic conditions is recommended for specific applications.
Preparation of Reagents
-
Derivatization Reagent: Prepare a 10 mM solution of this compound in methanol. This solution should be stored in an amber vial at 4°C and prepared fresh weekly.
-
Boric Acid Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 9.5 with concentrated NaOH.
-
Amino Acid Standard Stock Solutions: Prepare individual 1 mM stock solutions of each amino acid in 0.1 M HCl. A mixed standard solution can be prepared by diluting the individual stocks.
Derivatization Procedure
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 400 µL of the boric acid buffer (0.4 M, pH 9.5).
-
Add 500 µL of the 10 mM this compound derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes in a water bath or heating block.
-
Cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-1-naphthaldehyde
Introduction
2-Ethoxy-1-naphthaldehyde is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its efficient synthesis is crucial for downstream applications. However, researchers often face challenges in achieving high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during its synthesis. We will primarily focus on the Vilsmeier-Haack reaction, a prevalent method for this transformation.
Reaction Overview: Common Synthetic Routes
The formylation of 2-ethoxynaphthalene is an electrophilic aromatic substitution. The ethoxy group is an activating, ortho-, para-director, making the 1-position (ortho) the primary site of attack.
| Synthesis Method | Reagents | Typical Yields | Pros | Cons |
| Vilsmeier-Haack Reaction | POCl₃, DMF (or N-methylformanilide) | 75-85%[1] | High regioselectivity, good yields, readily available reagents.[2] | Reagents are moisture-sensitive; workup can be cumbersome.[3] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, glyceroboric acid) | Moderate to Low[4][5] | Inexpensive and non-toxic reagents.[5] | Generally inefficient; requires strongly activated substrates.[4] |
| Gattermann Reaction | HCN/HCl or Zn(CN)₂/HCl | Variable | Can be effective for certain substrates. | Use of highly toxic hydrogen cyanide is a major drawback.[6] |
| Ethylation of 2-Hydroxy-1-naphthaldehyde | 2-Hydroxy-1-naphthaldehyde, Ethylating agent (e.g., iodoethane), Base (e.g., K₂CO₃) | Good[7] | Starts from a commercially available aldehyde. | An additional synthetic step is required if the hydroxy-aldehyde is not on hand. |
Given its balance of yield, selectivity, and reagent accessibility, the Vilsmeier-Haack reaction is often the method of choice.[8] The remainder of this guide will focus on troubleshooting and optimizing this critical reaction.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield; Starting Material Recovered
Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted 2-ethoxynaphthalene. What went wrong?
A: This is a classic symptom of a failed or stalled reaction, which can usually be attributed to issues with the Vilsmeier reagent formation or overall reaction conditions.[6]
-
Cause 1: Moisture Contamination. The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of phosphorus oxychloride (POCl₃) with a formamide like N,N-dimethylformamide (DMF).[8] Both POCl₃ and the resulting reagent are highly sensitive to moisture.[3] Water will quench the reagent, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[9] Use anhydrous DMF and fresh, high-quality POCl₃. An inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Cause 2: Incomplete Vilsmeier Reagent Formation. The Vilsmeier reagent must be fully formed before the addition of the 2-ethoxynaphthalene substrate.
-
Cause 3: Insufficient Activation of the Aromatic Ring. While the ethoxy group is activating, the Vilsmeier reagent is a relatively weak electrophile compared to those in other reactions like Friedel-Crafts acylation.[10]
-
Solution: Ensure the reaction temperature is adequate. While reagent formation is done at 0 °C, the subsequent formylation step often requires heating. A steam bath (90-95°C) for several hours is a common procedure.[1] For sluggish reactions, increasing the temperature or reaction time may be necessary.[6]
-
-
Cause 4: Reagent Quality. Decomposed reagents are a frequent source of failure.
-
Solution: Use POCl₃ from a freshly opened bottle or a properly stored one. DMF should be anhydrous and free of dimethylamine, which has a characteristic fishy odor and can cause side reactions.[3]
-
Issue 2: Difficult Workup and Product Isolation
Q: After quenching the reaction with water, I got a sticky, unmanageable solid that is difficult to filter and purify. How can I improve the workup?
A: This is a very common issue, especially on larger scales. The key is to control the hydrolysis of the reaction intermediate.
-
Cause: Lumping during Quenching. The hot reaction mixture, containing the intermediate iminium salt, can form large, unreactive lumps when poured into cold water.[1] This traps unhydrolyzed material and makes subsequent purification extremely challenging.
-
Solution 1: Controlled Quenching. Pour the hot reaction mixture in a thin stream into a vigorously stirred beaker of cold water or ice.[1] The vigorous stirring is critical to dissipate heat and promote the formation of a fine, granular precipitate that is easily filtered.
-
Solution 2: Basic Hydrolysis. After the initial quench, the hydrolysis of the iminium intermediate is often completed by adding a base, such as a solution of sodium acetate, and heating.[1] This ensures all intermediate is converted to the desired aldehyde.
-
Solution 3: Break Up Lumps. If lumps do form, they must be manually broken up with a sturdy stirring rod. Allowing the mixture to stand and stir overnight can also help slowly decompose the product adhering to the lumps.[1]
-
Issue 3: Product Purity and Side Products
Q: My final product is a pale yellow solid, but it has a low melting point and TLC shows minor impurities. What are the likely side products and how can I remove them?
A: The most common impurity is unreacted starting material. However, other side reactions can occur. Purification is key to obtaining a high-quality final product.
-
Potential Side Product: Di-formylation. While the first formylation strongly deactivates the ring to further substitution, trace amounts of di-formylated products are possible under harsh conditions, though unlikely in this specific synthesis.
-
Potential Impurity: N-methylaniline. If using N-methylformanilide, residual N-methylaniline can contaminate the product.
-
Solution: Washing the crude product with dilute acid (e.g., 6N HCl) can help remove basic amine impurities.[1]
-
-
Purification Strategy: Recrystallization. This is the most effective method for purifying the final product.
-
Recommended Solvents: Ethanol is a common and effective solvent for recrystallization.[1] Isopropyl ether has also been reported.[7]
-
Procedure: Dissolve the crude aldehyde in a minimum amount of hot ethanol. If the solution has a strong color, you can add a small amount of activated carbon (Norit) and boil for a few minutes to adsorb colored impurities.[1] Filter the hot solution through a pre-heated funnel to remove the carbon and any insoluble material. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to promote the formation of pure, pale yellow needles.[1][11]
-
Frequently Asked Questions (FAQs)
Q1: Can I use DMF instead of N-methylformanilide? Yes, DMF is commonly used and often preferred due to its lower cost and easier handling. The Organic Syntheses procedure specifies N-methylformanilide, but notes that DMF can be used in some cases.[1] Modern protocols frequently utilize DMF as the standard.[12]
Q2: What are the critical safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The reaction also evolves hydrogen chloride (HCl) gas, which is corrosive and toxic.[1] Ensure the reaction setup includes a gas trap or is performed in a fume hood.
Q3: My starting material, 2-ethoxynaphthalene, is old. Does it need to be purified? It is always best practice to use pure starting materials.[9] If you suspect the quality of your 2-ethoxynaphthalene, you can purify it by recrystallization from a suitable solvent like ethanol to ensure no impurities interfere with the reaction.
Q4: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Prepare a sample by taking a small aliquot from the reaction mixture, quenching it carefully in a vial with a small amount of water and base, and extracting with a solvent like ethyl acetate. Spot this alongside your starting material on a TLC plate. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting ether.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Adapted from Organic Syntheses, Coll. Vol. 3, p.98 (1955); Vol. 20, p.11 (1940).[1]
-
Reagent Preparation: In a 500-mL round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and an air condenser connected to a gas trap, place 45 g (0.33 mole) of N-methylformanilide (or an equivalent amount of anhydrous DMF). Cool the flask in an ice-water bath.
-
Vilsmeier Reagent Formation: Add 51 g (0.33 mole) of phosphorus oxychloride dropwise to the stirred N-methylformanilide over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.
-
Reaction: To the pre-formed Vilsmeier reagent, add 43 g (0.25 mole) of 2-ethoxynaphthalene.
-
Heating: Remove the ice bath and heat the mixture on a steam bath for 6 hours. The solution will become deep red, and HCl gas will be evolved.
-
Quenching and Hydrolysis: While still hot, pour the reaction mixture in a thin stream into 700 mL of cold water under vigorous mechanical stirring. Break up any lumps that form. Add a solution of 140 g of crystalline sodium acetate in 250 mL of water to the mixture and stir until the hydrolysis is complete (the granular solid should be easily filterable).
-
Isolation: Filter the crude aldehyde by suction and wash it thoroughly with approximately 1 L of water.
-
Purification: Without drying, dissolve the crude product in 450 mL of hot 95% ethanol. If necessary, add 4 g of activated carbon, boil for 15 minutes, and filter while hot. Allow the filtrate to cool to room temperature and then in an ice bath. Collect the resulting pale yellow needles by suction filtration, wash with a small amount of cold ethanol, and dry. Expected Yield: ~80-85%. Melting Point: 111–112°C.[1]
References
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011. [Link]
- PrepChem. (n.d.). Synthesis of this compound.
- Wikipedia. (n.d.). Duff reaction.
- Podesto, D. D., & Salurialam, R. (n.d.). Modification of the Duff Formylation Reaction. Studylib.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. studylib.net [studylib.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 2-Ethoxy-1-naphthaldehyde
Welcome to the technical support guide for the synthesis of 2-Ethoxy-1-naphthaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. As a key precursor in the synthesis of pharmaceuticals like Nafcillin, achieving a high-purity, high-yield synthesis is critical.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you navigate the complexities of the synthesis.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary strategic pathways. The choice between them often depends on the availability of starting materials and the specific capabilities of the laboratory.
-
Pathway A: Formylation of an Ether. This is the most common route, beginning with the readily available 2-naphthol. It involves a two-step process: first, the etherification of the hydroxyl group to form 2-ethoxynaphthalene, followed by the introduction of the aldehyde group at the C1 position.
-
Pathway B: Ethylation of an Aldehyde. This alternative route begins with the formylation of 2-naphthol to produce 2-hydroxy-1-naphthaldehyde. The final step is the ethylation of the hydroxyl group to yield the target product.
Each pathway has distinct advantages and challenges, which will be explored in the subsequent sections.
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the most common synthetic route: the Vilsmeier-Haack formylation of 2-ethoxynaphthalene.
Q: My Vilsmeier-Haack reaction yield is very low or I recovered only starting material. What went wrong?
A: Low or no conversion is a frequent issue that typically points to a problem with the Vilsmeier reagent itself or the reaction conditions.
-
Probable Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is formed in situ from a formamide source (like N,N-dimethylformamide (DMF) or N-methylformanilide) and phosphorus oxychloride (POCl₃).[2] This reagent is highly sensitive to moisture.
-
Solution: Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF or N-methylformanilide and a fresh, high-quality bottle of POCl₃. Older POCl₃ can hydrolyze to phosphoric acid, which will not form the active reagent.
-
-
Probable Cause 2: Insufficient Reaction Time or Temperature. The formylation of 2-ethoxynaphthalene requires thermal energy to proceed at a reasonable rate.
-
Solution: The reaction is typically heated on a steam bath (90-95°C) for several hours.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe unreacted starting material after the recommended time, consider extending the heating period. However, be cautious, as prolonged heating can lead to byproduct formation.[3]
-
Q: My reaction mixture turned into a dark, intractable tar. Can it be salvaged?
A: The formation of tar is a common consequence of overheating or excessive reaction times in Vilsmeier-Haack reactions.[3]
-
Probable Cause: Polymerization/Degradation. The highly reactive Vilsmeier reagent and the activated naphthalene system can undergo undesired side reactions at elevated temperatures, leading to polymerization and the formation of complex, high-molecular-weight byproducts.
-
Solution: Strict temperature control is paramount. A steam bath or a precisely controlled oil bath is recommended over more aggressive heating methods. Once tar has formed, salvaging the product is extremely difficult. The best course of action is to repeat the synthesis with more rigorous temperature monitoring.
-
Q: I'm having trouble with the workup. My product formed large, hard lumps that are difficult to purify. Why did this happen?
A: This is a classic challenge in this specific synthesis, and it relates directly to the physical process of product precipitation during quenching.
-
Probable Cause: Slow and Inefficient Quenching. The reaction is typically quenched by pouring the hot mixture into a large volume of cold water or an ice-water mixture. If this is done too slowly or without adequate agitation, the product precipitates slowly from a supersaturated solution, allowing large crystals or lumps to form. These lumps can trap unreacted reagents and byproducts, making purification a significant challenge.[3]
-
Solution: The key is rapid and efficient precipitation. Pour the hot reaction mixture in a thin, steady stream into a vigorously stirred beaker of cold water.[3] This shock-cooling causes the aldehyde to precipitate as a fine, granular solid. This form is much easier to filter, wash, and subsequently purify by recrystallization. If lumps do form, they should be crushed or broken up, and the mixture should be allowed to stand, perhaps overnight, to allow for the complete hydrolysis of any trapped intermediates.[3]
-
Q: My final product is off-color (yellow or brown) even after recrystallization. How can I improve its purity?
A: A persistent color often indicates the presence of minor, highly colored impurities that co-crystallize with the product.
-
Probable Cause: Residual Iminium Salts or Oxidation Byproducts. The intermediate iminium salt has a deep color, and trace amounts may persist through the workup. Additionally, aldehydes can be susceptible to air oxidation.
-
Solution 1: Use of Decolorizing Carbon. During the recrystallization step, add a small amount (1-2% by weight) of activated carbon (e.g., Norit) to the hot, dissolved solution. Boil the solution with the carbon for a few minutes to allow it to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon before allowing the solution to cool and crystallize.[3] A heated funnel is recommended to prevent premature crystallization during this step.[3]
-
Solution 2: Thorough Washing. Ensure the crude, filtered product is washed thoroughly with water to remove any water-soluble salts before the recrystallization step.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing a Vilsmeier-Haack reaction? A1: The primary hazard is phosphorus oxychloride (POCl₃). It is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. The reaction must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Prepare a quenching station (e.g., a large beaker of ice water) before starting the reaction.
Q2: I don't have N-methylformanilide. Can I use N,N-dimethylformamide (DMF) instead? A2: Yes, DMF is commonly used with POCl₃ to generate the Vilsmeier reagent.[4][5] The reactivity can be slightly different, but it is a widely accepted and effective alternative for the formylation of electron-rich aromatic compounds. The general principles and troubleshooting steps remain the same.
Q3: Which is a better overall strategy: formylating 2-ethoxynaphthalene or ethylating 2-hydroxy-1-naphthaldehyde? A3: The formylation of 2-ethoxynaphthalene is generally the more robust and higher-yielding approach. The synthesis of the starting material, 2-ethoxynaphthalene, from 2-naphthol is a straightforward and high-yield Williamson ether synthesis.[6] The subsequent Vilsmeier-Haack formylation is also well-documented to provide good yields.[3] In contrast, the synthesis of 2-hydroxy-1-naphthaldehyde via methods like the Reimer-Tiemann reaction often suffers from low yields and the formation of isomers.[7][8]
Q4: How can I confirm the successful synthesis and purity of my this compound? A4: A combination of physical and spectroscopic methods should be used:
-
Melting Point: The pure compound has a sharp melting point around 111-112°C.[3] A broad or depressed melting range indicates impurities.
-
NMR Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the aldehyde proton (~10-11 ppm), and the ethoxy group (a quartet around 4 ppm and a triplet around 1.5 ppm).
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1660-1680 cm⁻¹.
Section 4: Detailed Experimental Protocols
The following protocols are based on established and reliable procedures.
Protocol 1: Synthesis of 2-Ethoxynaphthalene
This procedure is adapted from the Williamson ether synthesis methodology.[6]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-naphthol in 50 mL of ethanol.
-
Carefully add a solution of 3.0 g of sodium hydroxide in 10 mL of water to form the sodium 2-naphthoxide salt.
-
To the stirring solution, add 8.0 mL of ethyl iodide.
-
Heat the mixture to reflux for 2 hours. Monitor the reaction via TLC until the 2-naphthol spot has disappeared.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
-
The crude 2-ethoxynaphthalene will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol to yield white crystals (m.p. 35-37°C).[6]
Protocol 2: Synthesis of this compound (Vilsmeier-Haack)
This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[3]
-
Reagent Preparation: In a 500 mL round-bottom flask, combine 45 g of N-methylformanilide and 43 g of 2-ethoxynaphthalene.
-
Reaction Setup: Place the flask in a fume hood and fit it with an air condenser or a drying tube.
-
Reagent Addition: Slowly and carefully add 51 g of phosphorus oxychloride (POCl₃) to the mixture. The mixture will warm up and may change color.
-
Reaction: Heat the flask on a steam bath for 6 hours. The solution will become a deep red, and hydrogen chloride gas will be evolved.
-
Workup/Quenching: In a separate large beaker (2 L), prepare 700 mL of cold water with a large magnetic stir bar for vigorous stirring. Pour the hot reaction mixture in a thin stream directly into the vortex of the stirring water. A granular, pale-yellow solid should precipitate.
-
Isolation: Filter the solid using a Büchner funnel and wash it thoroughly with at least 1 L of water to remove all acidic byproducts.
-
Purification: Without drying, transfer the crude solid to a large flask and add 450 mL of ethanol. Add ~4 g of activated carbon (Norit) and heat the mixture to boiling for 15 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Final Product: Collect the pale-yellow needles by filtration, wash with a small amount of cold ethanol, and air dry. The expected yield is in the range of 75-85%, with a melting point of 111-112°C.[3]
Section 5: Data Summary & Workflow Visualization
Table 1: Typical Vilsmeier-Haack Reaction Parameters
| Parameter | Value | Rationale / Notes | Reference |
| Substrate | 2-Ethoxynaphthalene | Electron-rich aromatic ether, activated for electrophilic substitution. | [3] |
| Formylating Agent | N-Methylformanilide / POCl₃ | Forms the active Vilsmeier reagent in situ. | [2][3] |
| Molar Ratio (Substrate:Amide:POCl₃) | 1 : 1.32 : 1.32 | A slight excess of the formylating reagents ensures complete conversion. | [3] |
| Temperature | ~95 °C (Steam Bath) | Provides sufficient activation energy without causing degradation. | [3] |
| Reaction Time | 6 hours | Empirically determined time for optimal conversion. Monitor by TLC. | [3] |
| Expected Yield | 75-85% | High-yielding reaction when performed under proper conditions. | [3] |
Vilsmeier-Haack Workflow Diagram
Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis and purification of this compound.
References
- PrepChem. (2017). Synthesis of 2-Ethoxynaphthalene. PrepChem.com. [Link]
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. DOI: 10.15227/orgsyn.020.0011. [Link]
- Google Patents. (n.d.). CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.
- Suzhou Senfeida Chemical Co., Ltd. (n.d.). Low Price 2-Ethoxynaphthalene. Tradekey. [Link]
- PrepChem. (2017). Synthesis of this compound. PrepChem.com. [Link]
- Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
- Duff Reaction. (n.d.). Duff Reaction. [Link]
- Russell, A., & Lockhart, L. B. (1941). 2-HYDROXY-1-NAPHTHALDEHYDE. Organic Syntheses, 21, 65. DOI: 10.15227/orgsyn.021.0065. [Link]
- Google Patents. (n.d.). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method.
- Wikipedia. (n.d.).
- Patil, P. D., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development, Special Issue. [Link]
- Williams, T. F., & Cason, J. (1950). β-NAPHTHALDEHYDE. Organic Syntheses, 30, 77. DOI: 10.15227/orgsyn.030.0077. [Link]
- ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde.
- Pozharskii, A. F., et al. (2000). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. Chemistry of Heterocyclic Compounds, 36, 853-856. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- UNI ScholarWorks. (n.d.).
- I.R.I.S. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Purification of Crude 2-Ethoxy-1-naphthaldehyde
Welcome to the Technical Support Center for the purification of crude 2-Ethoxy-1-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Understanding the Chemistry of Purification
This compound is a solid crystalline compound, and its purification is critical to remove unreacted starting materials, byproducts, and decomposition products. The choice of purification technique is dictated by the nature of the impurities present in the crude material. Common impurities may include the starting material, 2-hydroxy-1-naphthaldehyde, residual solvents from the reaction, and the corresponding carboxylic acid from oxidation of the aldehyde.
This guide will focus on the two most common and effective purification techniques for this compound: recrystallization and column chromatography .
Troubleshooting Guide
This section addresses specific issues that may arise during your purification experiments, offering potential causes and actionable solutions.
Recrystallization Issues
Scenario 1: The compound "oils out" instead of forming crystals.
-
Observation: Upon cooling, the dissolved solid separates as an oily layer instead of forming distinct crystals.
-
Causality: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities, which depresses the melting point of the mixture.[1][2]
-
Solutions:
-
Re-heat and Add More Solvent: Gently warm the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[1]
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, heat to get a clear solution and cool slowly.
-
Charcoal Treatment: If colored impurities are suspected to be the cause, a charcoal treatment step can be introduced to adsorb them before crystallization.[1]
-
Scenario 2: No crystals form upon cooling.
-
Observation: The solution remains clear even after prolonged cooling.
-
Causality: This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystallization to occur.[2][3] It can also be due to supersaturation where the molecules have not yet nucleated.[2][3]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3]
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[1][2]
-
-
Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[2]
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.[4]
-
Scenario 3: The recovered yield is very low.
-
Observation: After filtration and drying, the amount of pure product is significantly less than expected.
-
Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent at room temperature.[3]
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the product from crystallizing out on the filter paper.[5]
-
Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove soluble impurities without dissolving a significant amount of the product.[3][4]
-
Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Column Chromatography Issues
Scenario 4: Poor separation of the desired compound from impurities.
-
Observation: The collected fractions show a mixture of the product and impurities, as determined by TLC analysis.
-
Causality: This can be due to an inappropriate solvent system (eluent), overloading the column with the sample, or issues with the stationary phase (silica gel).
-
Solutions:
-
Optimize the Eluent System: The ideal eluent system should provide a retention factor (Rf) of around 0.3 for the desired compound on a TLC plate. If the separation is poor, adjust the polarity of the eluent. For this compound, a non-polar solvent system like hexane/ethyl acetate is a good starting point.
-
Reduce Sample Load: Overloading the column leads to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, as these can lead to uneven solvent flow and poor separation.
-
Scenario 5: The compound is not eluting from the column.
-
Observation: Even after passing a large volume of eluent, the desired product remains at the top of the column.
-
Causality: The eluent is not polar enough to move the compound down the column.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[6]
-
Check for Decomposition: It is possible that the compound has decomposed on the silica gel.[6] This can be checked by performing a 2D TLC with a spot of the crude material on a silica plate and letting it sit for some time before developing to see if any new spots appear.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: Based on available literature, several solvents have been successfully used. Isopropyl ether and ethanol are commonly cited.[7][8] Glacial acetic acid has also been reported.[8] The choice of solvent depends on the impurities present in your crude material. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: My crude this compound is a brownish solid. How can I remove the color?
A2: The brownish color likely indicates the presence of colored impurities. During recrystallization, after dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. You will then need to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]
Q3: Can this compound decompose during purification?
A3: Aldehydes can be susceptible to oxidation, especially if exposed to air for prolonged periods, which would form the corresponding carboxylic acid.[10] When performing column chromatography, some sensitive aldehydes can decompose on acidic silica gel.[11] If you suspect this is happening, you can use deactivated silica gel (by adding a small amount of a tertiary amine like triethylamine to the eluent) or switch to a different stationary phase like alumina.
Q4: How can I confirm the purity of my final product?
A4: The purity of your purified this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range that is close to the literature value (around 109-113 °C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates high purity.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent (e.g., ethanol or isopropyl ether). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for purification by column chromatography.
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of the desired compound from impurities, with an Rf value of approximately 0.3 for the product.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (wet packing is generally preferred).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[12]
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.[12]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- PrepChem.com. (n.d.). Synthesis of this compound.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Organic Syntheses. (1940). 9-ANTHRALDEHYDE; this compound. Org. Synth., 20, 11. doi:10.15227/orgsyn.020.0011.
- Guidechem. (n.d.). This compound 19523-57-0 wiki.
- Unknown. (n.d.). Recrystallization.
- UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- Unknown. (n.d.). Recrystallization.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- ChemicalBook. (2024, December 18). This compound.
- Sigma-Aldrich. (n.d.). 2-Methoxy-1-naphthaldehyde.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde.
- Reddit. (2015, April 1). Purifying aldehydes?.
- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Organic Syntheses. (n.d.). Procedure 3.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Schiff Base Formation with 2-Ethoxy-1-naphthaldehyde
Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 2-ethoxy-1-naphthaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the formation of Schiff bases with this compound, providing quick and accessible answers to get you started.
Q1: What is the general reaction scheme for Schiff base formation with this compound?
A: The formation of a Schiff base, or imine, from this compound involves the condensation reaction between the aldehyde group of this compound and a primary amine (R-NH₂). This reaction is typically reversible and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final Schiff base.[1]
Q2: Why is my reaction yield consistently low?
A: Low yields can stem from several factors. The reversible nature of the reaction means that the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2] Incomplete conversion due to steric hindrance from the bulky naphthyl group or deactivation of the amine can also contribute. Additionally, suboptimal reaction conditions such as incorrect pH, temperature, or solvent can hinder the reaction's progress.
Q3: My product seems to be degrading after isolation. What could be the cause?
A: Schiff bases, particularly those with certain structural features, can be susceptible to hydrolysis, where the imine bond is cleaved by moisture, reverting the compound to its original aldehyde and amine.[1][2] Thermal instability can also lead to decomposition, especially if the compound is heated excessively during purification or storage.[2]
Q4: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?
A: Besides unreacted starting materials, potential side products could include byproducts from aldol condensation, especially if your amine or solvent contains basic impurities.[3] Polymerization of the aldehyde is another possibility.[3] If your amine has other reactive functional groups, these could also lead to undesired side reactions.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of Schiff bases from this compound.
Issue 1: Incomplete Reaction or Low Conversion
Potential Causes & Solutions:
-
Equilibrium Limitation: The formation of water as a byproduct can inhibit the forward reaction.[2]
-
Solution: Employ methods to remove water as it is formed. Using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene is a classic and effective approach.[4] Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can also be beneficial.[5]
-
-
Suboptimal pH: The reaction rate is highly pH-dependent. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, which is facilitated at a slightly acidic pH.[1] However, if the pH is too low, the amine will be protonated, rendering it non-nucleophilic and halting the reaction.[1][6]
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the reaction time or temperature. Refluxing the reaction mixture is a common practice to ensure completion.[4]
-
Issue 2: Product Decomposition During or After Reaction
Potential Causes & Solutions:
-
Hydrolysis: The imine bond is susceptible to cleavage by water.[1][2]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture. During workup, avoid acidic aqueous solutions if possible, as hydrolysis is often acid-catalyzed.[3] A mild basic wash may be beneficial.[3]
-
-
Thermal Degradation: Prolonged heating at high temperatures can cause some Schiff bases to decompose.[2]
-
Solution: If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration. For purification, consider methods that avoid high temperatures, such as recrystallization from a suitable solvent at room temperature or column chromatography at ambient temperature.
-
Issue 3: Difficulty in Product Purification
Potential Causes & Solutions:
-
Co-elution of Starting Materials and Product in Column Chromatography: The polarity of the Schiff base might be very similar to that of the starting aldehyde or amine.
-
Solution: Experiment with different solvent systems (eluents) for column chromatography to achieve better separation. Sometimes, a slight change in the solvent polarity can make a significant difference. If silica gel (which is acidic) is causing product degradation, consider using neutral alumina for chromatography.[2][3]
-
-
Product is an Oil or Difficult to Crystallize: Some Schiff bases are not crystalline solids at room temperature.
-
Solution: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce solidification and wash away soluble impurities. For recrystallization, a binary solvent system (a solvent in which the compound is soluble and another in which it is insoluble) can be effective.[11]
-
III. Optimizing Reaction Conditions: A Tabular Guide
The choice of reaction conditions can significantly impact the yield and purity of the Schiff base. The following table summarizes key parameters and their effects.
| Parameter | Conventional Method | Green Chemistry Approaches | Rationale & Expert Insights |
| Catalyst | Glacial Acetic Acid[9] | Natural acids (e.g., lemon juice), Metal complexes[12][13][14][15] | A mild acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[1] However, strong acids will protonate the amine, rendering it non-nucleophilic.[1] Metal complexes can act as Lewis acids to activate the carbonyl group.[13][14] |
| Solvent | Ethanol, Methanol, Toluene[4][16] | Water, Solvent-free (grinding)[4][12] | The solvent should dissolve the reactants. Protic solvents like ethanol can participate in proton transfer. Aprotic solvents like toluene are often used with a Dean-Stark trap to remove water azeotropically.[4] Green approaches minimize the use of volatile organic compounds.[4][12] |
| Temperature | Reflux[4] | Room Temperature, Microwave irradiation, Sonication[17][18][19] | Higher temperatures generally increase the reaction rate but can also lead to side reactions or product decomposition. Microwave and ultrasound energy can significantly accelerate the reaction, often leading to higher yields in shorter times.[17][18][19][20] |
| Reaction Time | Several hours to overnight[4] | Minutes[9][17][21] | Green chemistry methods like microwave and sonication can dramatically reduce reaction times.[9][17][21] |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound using both conventional and green chemistry approaches.
Protocol 1: Conventional Synthesis using Reflux and Acetic Acid Catalyst
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Amine Addition: Add the primary amine (1 equivalent) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, filter the solid and wash it with cold ethanol. If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[3]
Protocol 2: Microwave-Assisted Green Synthesis
-
Reactant Mixture: In a microwave-safe vessel, mix this compound (1 equivalent) and the primary amine (1 equivalent).
-
Catalyst Addition (Optional): A catalyst, such as a few drops of acetic acid or a natural acid like cashew shell extract, can be added.[9][22] Some reactions may proceed efficiently without a catalyst under microwave irradiation.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature for a short period (e.g., 2-10 minutes).[9][21] Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture. The product can often be isolated by simple filtration if it is a solid, or by extraction with a suitable solvent.[4]
Protocol 3: Ultrasound-Assisted Synthesis (Sonochemistry)
-
Reactant Mixture: In an Erlenmeyer flask, combine this compound (1 equivalent) and the primary amine (1 equivalent) in a minimal amount of a suitable solvent like ethanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at room temperature. The reaction is typically complete within 15-60 minutes.[19][20]
-
Workup: The product can be isolated by filtration if it precipitates or by removing the solvent and purifying the residue.
V. Visualizing the Process: Diagrams and Workflows
Mechanism of Schiff Base Formation
The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base.
Caption: Acid-catalyzed formation of a Schiff base.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A step-by-step guide for troubleshooting low reaction yields.
VI. References
-
Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives.
-
The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity - Der Pharma Chemica.
-
Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities - MDPI.
-
Full article: Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates.
-
Ultrasound assisted Schiff base metal complexes, organic reactions and nano-particles synthesis study - Quest Journals.
-
Green Synthesis Methods of Schiff Base Compounds: A Review | Semantic Scholar.
-
NOTE Synthesis of Schiff Bases under Ultrasound-Irradiation.
-
REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences.
-
SONOCHEMICAL SYNTHESIS OF SOME SCHIFF BASES | TSI Journals.
-
Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole - SciSpace.
-
Microwave-assisted synthesis and notable applications of Schiff-base and metal complexes: a comparative study | Semantic Scholar.
-
Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst | ACS Omega.
-
Green synthesis of Schiff bases: a review study - ResearchGate.
-
Green Chemistry approach for synthesis of Schiff bases and their applications - Journals.
-
Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach - Der Pharma Chemica.
-
Synthesis of unsymmetrical, Symmetrical Schiff bases by Ultrasonic Assisted Technique and Biological Evaluation of their Metal-
-
Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base.
-
Optimum pH range for formation of Schiff bases - ECHEMI.
-
A short review on chemistry of schiff base metal complexes and their catalytic application - International Journal of Chemical Studies.
-
On the Mechanism of Schiff Base Formation and Hydrolysis - ACS Publications.
-
troubleshooting low purity in Schiff base condensation reactions - Benchchem.
-
Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry - Jetir.Org.
-
Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration.
-
SCHIFF BASE METAL COMPLEXES AS A VERSATILE CATALYST: A REVIEW.
-
A comprehensive review on the synthesis, characterization, and catalytic application of transition-metal Schiff-base complexes immobilized on magnetic Fe3O4 nanoparticles - OUCI.
-
What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?
-
Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange.
-
Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing.
-
Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one - ResearchGate.
-
Schiff Base Condensation Reactions: A Technical Support Center - Benchchem.
-
Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices | Crystal Growth & Design - ACS Publications.
-
Mechanism of formation Schiff base | Download Scientific Diagram - ResearchGate.
-
Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing).
-
A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing).
-
NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Original Research Article Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1- napthaldehyde - AWS.
-
(PDF) SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES DERIVED FROM 4- AMINOANTIPYRINE AND 2-HYDROXYBENZALDEHYDE (L 1 H) AND 2, 4-DIHYDROXYBENZALDEHYDE (L 2 H) - ResearchGate.
-
What are solvents used in recrystallization of Schiff base ? | ResearchGate.
-
Suitable solvent for Schiff base reaction? - ResearchGate.
-
(PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities - ResearchGate.
-
synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.
-
256 questions with answers in SCHIFF BASES | Science topic - ResearchGate.
-
An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication - Semantic Scholar.
-
Characterization of Complexes Synthesized Using Schiff Base Ligands and Their Screening for Toxicity Two Fungal and One Bacteria - SciSpace.
-
A Short Review: Methodologies for the Synthesis of Schiff's Bases - Indian Journal of Advances in Chemical Science.
-
introduction.
-
256 questions with answers in SCHIFF BASES | Science topic - ResearchGate.
-
15 - Organic Syntheses Procedure.
-
Different Schiff Bases—Structure, Importance and Classification - PMC - NIH.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. dspace.zu.edu.ly [dspace.zu.edu.ly]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chemijournal.com [chemijournal.com]
- 14. jetir.org [jetir.org]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. questjournals.org [questjournals.org]
- 19. asianpubs.org [asianpubs.org]
- 20. tsijournals.com [tsijournals.com]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
side reactions and byproducts in 2-Ethoxy-1-naphthaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-1-naphthaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning the synthesis of this crucial intermediate. As a key precursor in the synthesis of pharmaceuticals like Nafcillin, achieving a high-purity, high-yield synthesis of this compound is of significant economic and scientific importance.[1][2]
This document moves beyond standard protocols to provide in-depth, field-tested insights into the common challenges, side reactions, and critical parameters that govern the success of this synthesis. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the most common and effective synthetic routes to prepare this compound?
There are two primary, well-established routes:
-
Direct Formylation of 2-Ethoxynaphthalene: This is the most direct approach. It involves the electrophilic formylation of the electron-rich 2-ethoxynaphthalene substrate. The Vilsmeier-Haack reaction is the most prevalent and efficient method for this transformation.[3]
-
Two-Step Synthesis from 2-Naphthol: This route first involves the formylation of 2-naphthol to produce 2-hydroxy-1-naphthaldehyde, which is then ethylated (an O-alkylation reaction) to yield the final product.[4] The initial formylation is typically achieved via the Reimer-Tiemann[5] or Duff reaction.[6]
Q2: Why is the Vilsmeier-Haack reaction generally preferred for the formylation step?
The Vilsmeier-Haack reaction is favored for several reasons. The Vilsmeier reagent, generated in-situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a relatively mild electrophile.[7][8] This characteristic makes it highly selective for electron-rich aromatic compounds like 2-ethoxynaphthalene.[9] The reaction typically proceeds with high regioselectivity and provides good to excellent yields of the desired aldehyde, making it a reliable and scalable method.[10][11]
Q3: What is the role of the ethoxy group in directing the formylation to the 1-position?
The ethoxy (-OCH₂CH₃) group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs. This activates the naphthalene ring system towards electrophilic aromatic substitution.[12] It directs incoming electrophiles to the ortho (1-position) and para (not applicable in this ring system) positions. In the case of 2-ethoxynaphthalene, the 1-position is highly activated and sterically accessible, making it the predominant site of electrophilic attack by the Vilsmeier reagent.[13]
Q4: Can I use N,N-dimethylformamide (DMF) instead of N-methylformanilide in the Vilsmeier-Haack reaction?
Yes, absolutely. While classic procedures, such as the one detailed in Organic Syntheses, utilize N-methylformanilide, modern applications frequently employ DMF.[10] Both reagents react with phosphorus oxychloride to generate the necessary chloroiminium ion (Vilsmeier reagent) that acts as the electrophile.[11][14] DMF is often preferred due to its lower cost, lower toxicity, and the easier removal of byproducts during workup.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of this compound in Vilsmeier-Haack Reaction
| Potential Cause | Scientific Explanation & Recommended Solution |
| A. Ineffective Vilsmeier Reagent Formation | The Vilsmeier reagent forms from the reaction between your formamide source (e.g., DMF) and POCl₃. This reaction is sensitive to moisture. Solution: Ensure that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar). Use anhydrous grade DMF and fresh, high-purity POCl₃. |
| B. Sub-optimal Reaction Conditions | Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heating can cause the formation of tars and decomposition products, significantly lowering the yield.[10] Solution: The reaction is typically heated on a steam bath (90-100 °C) for several hours (e.g., 6 hours).[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| C. Impure Starting Material (2-Ethoxynaphthalene) | If the starting 2-ethoxynaphthalene is contaminated with unreacted 2-naphthol from its own synthesis, the Vilsmeier-Haack reaction will be complicated. Phenols are highly reactive under these conditions and will consume the reagent, leading to a complex mixture of byproducts.[10] Solution: Confirm the purity of your 2-ethoxynaphthalene by melting point, TLC, or NMR before starting the formylation. If necessary, purify it by recrystallization from ethanol.[12] |
| D. Difficult Workup and Product Isolation | The workup step is crucial for a good yield. The hot, viscous reaction mixture must be carefully quenched in water to hydrolyze the intermediate iminium salt to the aldehyde. If this is done improperly, large, unmanageable lumps can form, trapping the product and preventing complete hydrolysis.[10] Solution: Pour the hot reaction mixture in a thin, steady stream into a separate beaker containing vigorously stirred cold water or an ice-water mixture. This ensures rapid heat dissipation and promotes the formation of a fine, granular precipitate that is easily filtered and washed.[10] |
Problem 2: Product is Impure (e.g., Multiple Spots on TLC, Contaminated NMR)
| Potential Cause | Scientific Explanation & Recommended Solution |
| A. Contamination with Unreacted 2-Ethoxynaphthalene | An incomplete reaction is the most common cause. Solution: First, try to optimize the reaction time and temperature as described above. For purification, the product can be effectively recrystallized from hot glacial acetic acid followed by a methanol wash, or from isopropyl ether.[4][10] Column chromatography can also be used if recrystallization is insufficient. |
| B. Amine Byproduct Contamination | When using N-methylformanilide, the corresponding N-methylaniline byproduct is generated. If DMF is used, dimethylamine is formed. These basic amine byproducts can contaminate the final product if not removed. Solution: During the workup, after filtering the crude solid, wash it thoroughly with dilute hydrochloric acid (e.g., 6N HCl).[10] The acid will protonate the amine, forming a water-soluble salt that is easily washed away. |
| C. Tar/Polymeric Byproduct Formation | As mentioned, prolonged or excessive heating can lead to the formation of dark, tarry substances that are difficult to remove.[10] Solution: Adhere strictly to the recommended reaction temperature and time. If tars have formed, a recrystallization step using a decolorizing agent like activated charcoal (Norit) may be necessary, though this can sometimes reduce the overall yield. |
| D. Incomplete Hydrolysis of Iminium Intermediate | The Vilsmeier reaction does not directly produce the aldehyde. It forms an iminium salt intermediate which must be hydrolyzed by water to release the final product.[11] If the hydrolysis is incomplete, this salt can persist and complicate purification. Solution: After quenching the reaction in water, allow the mixture to stir for an adequate amount of time (e.g., overnight if lumps have formed) to ensure hydrolysis is complete before filtration.[10] |
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms and having a logical workflow for troubleshooting are key to mastering any synthesis.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the 2-ethoxynaphthalene ring.
Caption: The two-stage mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
When faced with a low yield, a systematic approach to diagnosis is most effective. The following workflow can help pinpoint the root cause.
Caption: A logical workflow for diagnosing and fixing low-yield issues.
Section 4: Recommended Experimental Protocols
The following protocols are based on established and validated procedures.
Protocol A: Synthesis of 2-Ethoxynaphthalene (Williamson Ether Synthesis)[12]
-
Deprotonation: In a 50 mL round-bottom flask, dissolve 2.0 g of 2-naphthol in 10 mL of methanol.
-
While stirring, add a solution of 1.0 g of sodium hydroxide in 5 mL of methanol to the flask. Stir until a clear solution of sodium 2-naphthoxide is formed.
-
Alkylation: To the resulting solution, add 1.6 mL of ethyl iodide.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour with continuous stirring.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of cold water. The crude 2-ethoxynaphthalene will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 2-ethoxynaphthalene.
Protocol B: Synthesis of this compound (Vilsmeier-Haack Reaction)[10]
-
Reagent Preparation: In a 500 mL round-bottomed flask, carefully mix 45 g of N-methylformanilide and 51 g of phosphorus oxychloride.
-
Reaction: Add 43 g of 2-ethoxynaphthalene to the mixture. Equip the flask with an air condenser (or perform in a fume hood) and heat on a steam bath for 6 hours.
-
Workup - Quenching: (Perform with caution in a well-ventilated fume hood) . Pour the hot reaction mixture in a thin stream into 700 mL of cold water under very vigorous mechanical stirring to avoid the formation of large lumps. The aldehyde will separate as a granular solid.
-
Workup - Washing: Filter the crude product by suction and wash thoroughly with approximately 1 L of water. To remove the N-methylaniline byproduct, wash the crude solid by decantation with two 100 mL portions of 6 N hydrochloric acid, followed by a thorough wash with water until the filtrate is neutral.
-
Purification: Without drying, dissolve the crude aldehyde in approximately 450 mL of hot glacial acetic acid. Allow the solution to cool, whereupon the purified, bright yellow aldehyde will crystallize. Filter the crystals by suction and wash them on the filter with 30 mL of cold methanol. The typical melting point is 104.5–105 °C.
References
- BenchChem (2025). An In-depth Technical Guide to 2-Ethoxynaphthalene.
- Filo (2025). Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(...
- PrepChem.com. Synthesis of 2-Ethoxynaphthalene.
- Fieser, L. F., et al. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. [Link]
- Chegg.com (2021). Synthesis of 2-Ethoxynaphthalene: An Sn2 Reaction.
- Wikipedia. Duff reaction. [Link]
- Chegg.com (2022). 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of.
- Google Patents (2012). CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.
- PrepChem.com. Synthesis of this compound.
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- BenchChem (2025). 2-Ethoxynaphthalene: A Versatile Building Block for Complex Organic Molecules.
- Cambridge University Press. Vilsmeier-Haack Reaction.
- Wikipedia. Reimer–Tiemann reaction. [Link]
- Russell, A., & Lockhart, L. B. (1941). 2-hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 65. [Link]
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- BenchChem (2025). Troubleshooting low yield in sinapaldehyde chemical synthesis.
- Chemistry Notes (2022).
- BenchChem (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
- Master Organic Chemistry (2015). All About The Reactions of Grignard Reagents. [Link]
- BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
- Google Patents (2017). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method.
Sources
- 1. This compound | 19523-57-0 [chemicalbook.com]
- 2. AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(.. [askfilo.com]
- 14. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Stability and Handling of 2-Ethoxy-1-naphthaldehyde and Its Derivatives
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-ethoxy-1-naphthaldehyde and its derivatives. We address the common stability issues and experimental challenges encountered during the synthesis, purification, storage, and application of these valuable chemical intermediates. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your research.
Section 1: Core Stability Profile and Proper Storage
Aromatic aldehydes, including this compound, are susceptible to degradation, which can compromise experimental outcomes. Understanding these vulnerabilities is the first step toward prevention.
Frequently Asked Questions: Storage and Degradation
Q: What is the primary degradation pathway for this compound?
A: The most common degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid.[1][2] This process is primarily mediated by atmospheric oxygen and can be accelerated by exposure to light and elevated temperatures. The product of this degradation is 2-ethoxy-1-naphthoic acid, an impurity that can interfere with subsequent reactions, particularly those sensitive to acidic conditions or those requiring a pure aldehyde starting material. While the naphthalene core itself is known for its excellent photostability, the aldehyde group remains a reactive site.[3]
Caption: Primary oxidative degradation pathway.
Q: My bottle of this compound has turned from a light brown powder to a darker, yellowish solid. Can I still use it?
A: Discoloration is a common visual indicator of degradation. While slight color changes may not significantly impact purity, a noticeable shift to yellow or brown suggests the formation of impurities, likely through oxidation or potentially minor polymerization.[1] Before use, it is critical to assess the compound's purity. We recommend:
-
Melting Point Analysis: A broadened or depressed melting point compared to the literature value (111-112°C) indicates the presence of impurities.[4]
-
Thin-Layer Chromatography (TLC): Compare the stored material against a pure standard if available. The appearance of a new, more polar spot (which may correspond to the carboxylic acid) is a sign of degradation.
-
Spectroscopic Analysis (¹H NMR): Check for the disappearance of the characteristic aldehyde proton signal (around δ 10-11 ppm) and the appearance of a broad carboxylic acid proton signal.
If significant degradation is confirmed, purification by recrystallization is necessary before use in sensitive applications.[5]
Q: What are the definitive best practices for storing this compound to maximize its shelf life?
A: Proper storage is the most effective way to prevent degradation. Based on the compound's known sensitivities, we have established the following protocol.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of oxidation and other potential degradation reactions.[6] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary agent of oxidation.[7] The container should be tightly sealed. |
| Light | Amber glass vial or store in the dark | Protects the compound from light, which can catalyze oxidative processes.[2][8] |
| Container | Tightly sealed glass container | Prevents exposure to moisture and atmospheric contaminants. |
Section 2: Troubleshooting Synthesis and Purification Workflows
The synthesis of this compound, often via the Vilsmeier-Haack reaction, and its subsequent purification can present several challenges.[4]
Caption: General workflow for synthesis and purification.
Troubleshooting Guide: Synthesis & Purification
Q: During the aqueous workup of my Vilsmeier-Haack reaction, the product formed large, sticky lumps that were difficult to handle and purify. How can I avoid this?
A: This is a frequently encountered issue caused by the rapid precipitation of the crude product upon contact with water.[4] The key is to control the rate of precipitation.
-
Causality: When the hot, concentrated reaction mixture is added too quickly to cold water, localized supersaturation occurs, leading to the formation of an amorphous or oily solid that solidifies into hard lumps. These lumps can trap unreacted starting materials and byproducts, making purification inefficient.
-
Solution: Pour the hot reaction mixture in a thin, steady stream into a large volume of vigorously stirred cold water or an ice-water mixture. The high shear force from rapid stirring and the large volume of water help to dissipate the heat and keep the precipitating particles small and granular, resulting in a free-flowing solid that is easily filtered and washed.[4]
Q: My final yield after recrystallization is very low. What steps can I take to improve it?
A: Low recovery during recrystallization is typically due to using an excessive amount of solvent or improper cooling.
-
Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[5] Using too much solvent means the solution will not be saturated even upon cooling, leaving a significant amount of your product dissolved. Cooling too rapidly can trap impurities and also lead to the formation of very fine crystals that are difficult to collect.
-
Solution Protocol:
-
Minimal Solvent: In an Erlenmeyer flask, add just enough hot recrystallization solvent (e.g., ethanol[4] or ethyl acetate[5]) to the crude solid to fully dissolve it at the boiling point. Add the solvent in small portions, allowing the mixture to return to a boil between additions.
-
Slow Cooling: Once dissolved, cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Only after the flask has reached room temperature should you place it in an ice bath to maximize the precipitation of the remaining dissolved product.[5]
-
Washing: When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product.
-
Section 3: Application Focus - Synthesis of Schiff Base Derivatives
This compound is a common precursor for Schiff bases, which are formed by condensation with primary amines. These derivatives have applications in coordination chemistry and materials science.[9][10]
Caption: General reaction scheme for Schiff base formation.
Frequently Asked Questions: Derivative Synthesis
Q: My Schiff base condensation reaction is sluggish or incomplete, even after prolonged reflux. What are the likely causes?
A: An incomplete condensation reaction can stem from several factors related to reactants, catalysts, or reaction conditions.
-
Purity of Aldehyde: As discussed, the presence of the corresponding carboxylic acid impurity can inhibit the reaction. The acid can protonate the amine reactant, reducing its nucleophilicity and preventing it from attacking the aldehyde's carbonyl carbon. Ensure your starting aldehyde is pure.
-
Steric Hindrance: A bulky primary amine may react more slowly. In such cases, extending the reaction time or using a higher-boiling solvent (if reactants are stable) may be necessary.
-
Catalyst: While many Schiff base formations proceed without a catalyst, a few drops of a mild acid catalyst (like glacial acetic acid) can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11] However, excess acid can fully protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The condensation reaction produces water as a byproduct.[11] For reactions that are reversible, the presence of water can shift the equilibrium back toward the starting materials. If the reaction is stalling, using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.
General Protocol: Synthesis of a Schiff Base Derivative
This protocol is a general guideline and may require optimization for specific amines.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.[9]
-
Amine Addition: Add an equimolar amount of the desired primary amine to the solution.[9]
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC. A typical reaction time is 2-4 hours.[12]
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator. Recrystallization can be performed if necessary.
References
- Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes. Bulletin of the Chemical Society of Ethiopia.
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure.
- Aldehydes: identific
- SAFETY DATA SHEET for Aldehydes, n.o.s. Sigma-Aldrich.
- schiff bases synthesis: Topics. Science.gov.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed.
- Synthesis and characterization of ligands derived 2-hydroxy-1- naphthaldehyde and their complexes with divalent metal ions (Mn+2, Fe+2, Ni +2). Semantic Scholar.
- Regioselective Syntheses of 1‐Naphthaldehyde Derivatives.
- Impact of Aromatic Aldehydes on Fragrance Stability.
- 9-ANTHRALDEHYDE; this compound. Organic Syntheses. [Link]
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm.
- The Proper Storage and Handling of Volatile Analytical Standards. accustandard.com.
- Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes.
- This compound 19523-57-0 wiki. Guidechem.
- Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes.
- Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystalliz
- Chemical Storage Guidelines. University of Wisconsin–Madison EHS.
- This compound. ChemicalBook.
- Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. MDPI.
Sources
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. guidechem.com [guidechem.com]
- 8. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
troubleshooting low reactivity of 2-Ethoxy-1-naphthaldehyde in specific reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 2-Ethoxy-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile but sometimes recalcitrant reagent. Instead of a generic overview, this guide directly addresses specific reactivity issues in a question-and-answer format, grounded in mechanistic principles and offering field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the inherent chemical nature of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
The reactivity of this compound is governed by a combination of steric and electronic factors originating from its unique structure. The aldehyde group is attached to the 1-position (alpha-position) of a naphthalene ring, with an ethoxy group at the adjacent 2-position. This arrangement creates a distinct chemical environment around the reactive carbonyl center.
-
Steric Hindrance: The aldehyde group at the C1 position experiences significant steric congestion. This is due to the "peri-effect," a repulsive interaction with the hydrogen atom at the C8 position of the naphthalene ring.[1] The bulky ethoxy group at the C2 position further shields this face of the carbonyl group, impeding the approach of nucleophiles.
-
Electronic Effects: The ethoxy group (-OEt) is a powerful electron-donating group (EDG) through resonance (+R effect). It pushes electron density into the naphthalene ring system. This effect extends to the C1 aldehyde group, increasing the electron density on the carbonyl carbon and thus reducing its electrophilicity, making it less susceptible to nucleophilic attack.
Q2: What are the ideal storage conditions to maintain the reactivity of this compound?
Aldehydes, particularly aromatic ones, can be susceptible to oxidation over time, converting the aldehyde to a less reactive carboxylic acid.
-
Storage: It should be stored in a tightly sealed container to prevent exposure to air and moisture.[2] For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) is recommended.[2]
-
Temperature: Store in a cool, dry, and well-ventilated place away from direct sunlight.[3] Refrigeration is often advisable.
-
Purity Check: Before use, especially if the material has been stored for a long time, it is good practice to verify its purity. A simple TLC can reveal the presence of impurities (like the corresponding carboxylic acid, which will have a different Rf value). An IR spectrum can also be checked for the characteristic aldehyde C-H stretch (~2720 cm⁻¹) and the absence of a broad O-H stretch indicative of carboxylic acid formation.[4]
Part 2: Troubleshooting Specific Reactions
This section provides in-depth, Q&A-style guides for overcoming common failures in specific synthetic applications.
Problem 1: My Knoevenagel condensation with this compound is slow or gives low yields.
Plausible Causes: This is a classic issue stemming from the reduced electrophilicity of the aldehyde. The Knoevenagel condensation relies on the nucleophilic attack of a carbanion (from an active methylene compound) on the aldehyde's carbonyl carbon. The electron-donating ethoxy group makes this step sluggish. Furthermore, steric hindrance can slow the reaction rate.
Troubleshooting Strategies:
-
Catalyst Selection: While weak bases like piperidine or pyridine are standard, a deactivated aldehyde may require a more robust catalytic system.[5] However, overly strong bases can cause self-condensation or other side reactions. A systematic screening of catalysts is recommended.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the catalyst or lead to reversible reactions, ultimately lowering the yield.[5] Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective strategy to drive the reaction to completion.
-
Solvent Choice: The solvent can significantly influence reaction rates. Aprotic polar solvents like DMF or acetonitrile have been shown to improve conversions.[5]
-
Thermal Conditions: Increasing the reaction temperature is a straightforward way to overcome the activation energy barrier. Refluxing in a higher-boiling solvent like toluene may be necessary.
Comparative Table of Knoevenagel Conditions
| Parameter | Standard Approach | Troubleshooting Approach 1 | Troubleshooting Approach 2 | Rationale |
| Catalyst | Piperidine (0.1 eq) | Ammonium Acetate / Acetic Acid | L-proline | Varies the catalytic mechanism and basicity.[5] |
| Solvent | Ethanol | Toluene | DMF | Toluene allows for azeotropic water removal; DMF is a polar aprotic solvent that can accelerate the reaction.[5] |
| Temperature | Room Temp or Reflux | Reflux with Dean-Stark | 80-100 °C | Increased temperature provides the necessary energy to overcome the reactivity barrier. |
| Water Removal | None | Azeotropic Distillation | Not applicable | Crucial for driving the equilibrium towards the product.[5] |
Step-by-Step Protocol: Knoevenagel Condensation with Water Removal
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq), the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq), and a suitable catalyst (e.g., piperidine, 0.1 eq).
-
Solvent: Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Vigorously stir the solution and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[5]
Problem 2: I'm struggling to form an alkene using this compound in a Wittig reaction.
Plausible Causes: The Wittig reaction can be sensitive to sterically hindered aldehydes, particularly when using stabilized ylides (where the carbanion is stabilized by an electron-withdrawing group).[6] The combination of peri-strain and the adjacent ethoxy group presents a significant steric barrier to the formation of the initial oxaphosphetane intermediate.
Troubleshooting Strategies:
-
Ylide Choice: Unstabilized ylides (e.g., Ph₃P=CH₂) are generally more reactive than stabilized ones and are more likely to succeed with hindered aldehydes.[6]
-
Base and Solvent: Ensure the ylide is generated effectively. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in an anhydrous aprotic solvent like THF or diethyl ether are required.[7]
-
Temperature: The initial addition of the ylide to the aldehyde is often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature to complete the reaction.
-
Alternative Reaction: For highly hindered systems, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[6][8] HWE reagents (phosphonate esters) are more nucleophilic than their Wittig counterparts, and the resulting phosphate byproduct is water-soluble, simplifying purification.
Problem 3: Why is the yield of my chalcone synthesis (Claisen-Schmidt condensation) so low?
Plausible Causes: Chalcone synthesis via the Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone.[9] As with the Knoevenagel condensation, the reduced electrophilicity of this compound is the primary culprit for low reactivity and poor yields.
Troubleshooting Strategies:
-
Catalyst Concentration and Type: This reaction typically requires a strong base. Aqueous solutions of sodium hydroxide or potassium hydroxide are commonly used.[10] Increasing the concentration of the base can sometimes accelerate the reaction, but may also promote side reactions. A catalyst screen is advisable.
-
Solvent System: Protic solvents like ethanol or methanol are standard as they can dissolve both the reagents and the base catalyst.[10]
-
Temperature and Reaction Time: Many Claisen-Schmidt condensations proceed at room temperature, but for a deactivated substrate like this compound, heating may be necessary to achieve a reasonable reaction rate.[9] Monitor the reaction over an extended period (24-48 hours) if necessary.
-
Non-Conventional Methods: Microwave-assisted synthesis or the use of ultrasound irradiation can dramatically reduce reaction times and improve yields for sluggish condensations by providing localized energy.[9]
Step-by-Step Protocol: Basic Claisen-Schmidt Condensation
-
Reagents: In a round-bottom flask, dissolve the acetophenone derivative (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution, add an aqueous solution of potassium hydroxide or sodium hydroxide dropwise. The mixture may change color.
-
Reaction: Continue stirring at room temperature or heat to a gentle reflux (e.g., 40-60 °C) as needed.
-
Monitoring: Monitor the reaction by TLC. The chalcone product is typically more conjugated and will have a different Rf value, often appearing as a colored spot under UV light.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The chalcone product often precipitates as a solid. If not, pour the mixture into cold water or dilute acid to induce precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water and then a cold solvent like ethanol to remove impurities. Recrystallize the crude product to obtain the pure chalcone.[10][11]
Part 3: General Laboratory Best Practices
To maximize success, always adhere to fundamental laboratory principles.
-
Reagent Purity: Ensure all starting materials, especially the this compound, are pure. Impurities can inhibit catalysts or introduce side reactions.[12]
-
Anhydrous Conditions: For reactions sensitive to water, such as the Wittig reaction, ensure all glassware is flame- or oven-dried and use anhydrous solvents.[12]
-
Systematic Optimization: When troubleshooting, change only one variable at a time (e.g., catalyst, solvent, or temperature) to clearly identify the factors that improve the reaction outcome.[13]
By understanding the inherent steric and electronic properties of this compound and systematically applying these troubleshooting strategies, researchers can overcome its low reactivity and successfully incorporate it into their synthetic pathways.
References
- Wikipedia. Wittig reaction. [Link]
- Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde, 2-ethoxy-. NIST WebBook. [Link]
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. [Link]
- Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). Optimization of the condensation reaction conditions (Scheme 1). [Link]
- ResearchGate. (n.d.).
- Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
- JETIR. (n.d.). SYNTHESIS OF CHALCONES.
- MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(21), 7576. [Link]
- Reddit. (2020). Need help with the wittig reaction... r/OrganicChemistry. [Link]
- Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]
- Knoevenagel Condens
- El-Sayed, N. N. E., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5014. [Link]
- ResearchGate. (n.d.). Interactions between alkynes and methoxy or dimethylamino groups in peri-naphthalene systems. [Link]
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the condensation reaction of aldehydes, 2-naphthol, and dimedone. [Link]
- Russell, A., & Lockhart, L. B. (n.d.). 2-hydroxy-1-naphthaldehyde. Organic Syntheses. [Link]
- Journal of the Indian Chemical Society. (2023).
- ResearchGate. (n.d.).
- Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry. [Link]
- Yadav, V. K. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. National Academic Digital Library of Ethiopia. [Link]
- D'Angelo, N., et al. (2019). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 52(2), 437-453. [Link]
- van der Vorm, S., et al. (2019). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science, 10(11), 3245-3254. [Link]
- Atkinson, R., et al. (2012). 2-Formylcinnamaldehyde formation yield from the OH radical-initiated reaction of naphthalene: effect of NO(2) concentration. Environmental Science & Technology, 46(15), 8184-8191. [Link]
- ResearchGate. (n.d.). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. [Link]
- PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. [Link]
- Wu, X., et al. (2023). Manganese‐Catalyzed Enantioselective Dearomative Epoxidation of Naphthalenes with Aqueous Hydrogen Peroxide. Angewandte Chemie International Edition, 62(21), e202301138. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. How To [chem.rochester.edu]
- 13. reddit.com [reddit.com]
methods to avoid dimerization or polymerization of 2-Ethoxy-1-naphthaldehyde
Technical Support Center: 2-Ethoxy-1-naphthaldehyde
A Guide to Preventing Dimerization, Polymerization, and Oxidation
Welcome to the technical support guide for this compound (CAS: 19523-57-0). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this versatile aromatic aldehyde. By understanding the underlying chemical principles, you can effectively prevent degradation and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown and become more viscous. What's happening?
This is a classic sign of degradation. The discoloration and increased viscosity indicate that the aldehyde is likely undergoing autoxidation to form the corresponding carboxylic acid (2-ethoxy-1-naphthoic acid) and/or polymerizing.[1] Both processes are common in aldehydes and can be accelerated by exposure to air (oxygen), light, heat, and the presence of acidic or basic impurities.[1][2]
Q2: What are the primary chemical reactions causing my sample to degrade?
There are three main degradation pathways for this compound:
-
Autoxidation: This is a radical-chain reaction with atmospheric oxygen that converts the aldehyde to a carboxylic acid.[3][4] This process is often initiated by light or trace metal impurities and can proceed through a peracid intermediate.[3][5] The formation of acidic products can then catalyze further degradation.[1]
-
Polymerization/Dimerization: Aldehydes can self-condense to form dimers, trimers (polymers), or other oligomers.[1][6] This process can be catalyzed by acidic impurities (often formed via oxidation) or basic residues. The result is a viscous liquid or even a solid precipitate with no odor.[1]
-
Cannizzaro Reaction: As a non-enolizable aromatic aldehyde (it lacks α-hydrogens on an aliphatic chain), this compound is susceptible to the Cannizzaro reaction under strong basic conditions.[7][8][9] This disproportionation reaction involves two molecules of the aldehyde reacting to produce one molecule of the corresponding primary alcohol (2-ethoxynaphthylmethanol) and one molecule of the carboxylic acid (as a salt).[7][9][10]
Q3: What is the best way to store this compound to ensure its long-term stability?
To maximize shelf-life, you must rigorously exclude the factors that promote degradation. The ideal storage conditions are:
-
Temperature: Store in a refrigerator at 2-8°C (36-46°F).[11][12]
-
Atmosphere: Store under a dry, inert atmosphere such as Argon or Nitrogen.[11][13] Air-sensitive handling techniques are crucial.[14][15][16][17]
-
Container: Use a tightly sealed amber glass vial or a container stored in the dark to protect from light.[12]
-
Purity: Ensure the aldehyde is pure before long-term storage, as impurities can catalyze decomposition.
Q4: My sample has already degraded. Can I purify it to recover the aldehyde?
Yes, purification is often possible. The best method depends on the nature of the impurities:
-
To remove the carboxylic acid: A simple wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution can extract the acidic impurity into the water layer.[18]
-
To remove polymers: If the aldehyde is thermally stable, vacuum distillation can separate the monomeric aldehyde from non-volatile polymers.[18]
-
General Purification: Column chromatography on silica gel can be effective. Typically, the aldehyde will elute first with a low-polarity solvent system (e.g., hexane/diethyl ether), while the more polar acid and polymer impurities remain on the column.[19]
Q5: Are there any chemical inhibitors I can add to stabilize the aldehyde?
While less common for laboratory-scale storage, specific inhibitors can be used.
-
Antioxidants: Small amounts (ppm level) of radical scavengers like Butylated Hydroxytoluene (BHT) can be added to inhibit autoxidation.[1]
-
Weak Bases: For bulk industrial storage, very low concentrations (0.05-20 ppm) of alkaline substances like triethanolamine, sodium carbonate, or sodium butyrate have been used to stabilize aliphatic aldehydes against polymerization and autocondensation by neutralizing acidic impurities.[20][21] However, care must be taken to avoid concentrations that could promote the Cannizzaro reaction.
Part 2: Troubleshooting Guide
| Problem | Primary Suspected Cause | Investigative Action & Solution |
| Sample is discolored (yellow/brown), has an acidic smell, or has become viscous/solidified during storage. | Autoxidation & Polymerization | Cause: Exposure to air (oxygen) and potentially light or heat. Oxidation creates acidic impurities that catalyze polymerization.[1] Solution: 1. Purify: If degradation is significant, purify the aldehyde using one of the methods in FAQ #4. 2. Re-Store Properly: Aliquot the purified material into smaller vials for single use. Use proper air-sensitive techniques (see Protocol 3.2) to blanket the headspace with Argon or Nitrogen.[14][22] Store refrigerated and protected from light.[11][12] |
| Reaction yields are low, and analysis (NMR, GC-MS) shows unexpected byproducts like a carboxylic acid and an alcohol. | Cannizzaro Reaction | Cause: The reaction conditions are too basic. This compound is a non-enolizable aldehyde and will undergo disproportionation in the presence of a strong base.[7][9][23] Solution: 1. Re-evaluate Base: If possible, switch to a non-nucleophilic or weaker base. 2. Control Stoichiometry: Ensure the base is not used in large excess. 3. Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of this side reaction. |
| TLC analysis of the starting material shows a streak or multiple spots. | Degraded Starting Material | Cause: The aldehyde was likely already partially oxidized or polymerized before use.[24] Solution: 1. Do Not Use As-Is: Using degraded starting material will lead to complex reaction mixtures and low yields. 2. Purify Before Use: Perform a quick purification. For minor acid contamination, a simple basic wash followed by drying is effective.[18] For significant degradation, column chromatography is recommended.[19] |
Part 3: Protocols & Workflows
Protocol 3.1: Standard Operating Procedure for Long-Term Storage
-
Assess Purity: Before storage, verify the purity of this compound via TLC or ¹H NMR to ensure no significant acid or polymer contamination exists. Purify if necessary.
-
Select Container: Choose an appropriate-sized amber glass vial with a PTFE-lined screw cap or a Sure/Seal™-type bottle.[15][16] The container size should minimize the volume of headspace.
-
Inerting the Vial: Flush the vial thoroughly with a stream of dry nitrogen or argon for several minutes to displace all air.
-
Transfer: Transfer the liquid aldehyde into the inerted vial using a clean, dry syringe or cannula.
-
Blanket Headspace: Before sealing, briefly flush the headspace above the liquid with the inert gas.
-
Seal Tightly: Secure the cap. For extra protection, wrap the cap threads with Parafilm®.
-
Label Clearly: Label the vial with the chemical name, date, and storage conditions ("Store at 2-8°C under N₂").
-
Store: Place the sealed vial in a refrigerator (2-8°C) away from light.[11]
Protocol 3.2: Workflow for Handling Air-Sensitive Aldehydes
This workflow outlines the standard procedure for withdrawing a sample from a properly stored container using a syringe.
Caption: Fig 1. Syringe transfer workflow for air-sensitive aldehydes.
Part 4: Mechanistic Insights
Understanding the mechanisms of degradation is key to preventing them.
Mechanism 4.1: Autoxidation-Initiated Degradation
Autoxidation is a radical chain reaction. An initiator abstracts the aldehydic hydrogen, creating an acyl radical. This reacts with oxygen to form a peroxy radical, which propagates the chain by abstracting another hydrogen, forming a peracid. The peracid can then react with another aldehyde molecule in a Baeyer-Villiger type reaction, ultimately forming two molecules of carboxylic acid. The acidic product then catalyzes polymerization.
Caption: Fig 2. Simplified mechanism of autoxidation and subsequent polymerization.
Mechanism 4.2: The Cannizzaro Reaction Pathway
Under strongly basic conditions, a hydroxide ion attacks the carbonyl carbon. The resulting tetrahedral intermediate transfers a hydride to a second aldehyde molecule, a disproportionation that results in an alcohol and a carboxylic acid (as its salt).
Caption: Fig 3. Key steps of the base-induced Cannizzaro reaction.
References
- Radical-chain mechanism for aldehyde autoxidation.
- Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. JoVE. [Link]
- Cannizzaro Reaction.
- THE CANNIZZARO REACTION OF AROM
- The mechanism of autoxidation reaction of aldehyde compounds.
- Hints for Handling Air-Sensitive Materials.
- Myrac Aldehyde | Premium Aromatic Aldehyde.
- Synthetic applications of the Cannizzaro reaction. National Institutes of Health (NIH). [Link]
- Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Royal Society of Chemistry. [Link]
- Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT). [Link]
- Autoxidation of Aldehydes. Sustainability Directory. [Link]
- Stabilization of aldehydes.
- Stabilization of Aldehydes as Propylene Glycol Acetals. PubMed. [Link]
- Cannizzaro reaction. Wikipedia. [Link]
- Method of stabilizing aldehydes.
- Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. [Link]
- Is it possible to purify aldehyde by column?
- Stabilization of aldehydes and/or an alcohols.
- The Proper Storage and Handling of Volatile Analytical Standards. CPLabs. [Link]
- Purifying aldehydes? Reddit. [Link]
- Stabilization of aldehydes.
Sources
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. 2-Hydroxy-1-naphthaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 21. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 22. fauske.com [fauske.com]
- 23. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 24. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-Ethoxy-1-naphthaldehyde Probes
Welcome to the technical support center for 2-Ethoxy-1-naphthaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the fluorescence quantum yield of these versatile probes. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format.
I. Troubleshooting Guide: Addressing Low Quantum Yield
Low fluorescence quantum yield is a frequent hurdle in the application of fluorescent probes. This section provides a systematic approach to diagnosing and resolving this issue with this compound-based systems.
Q1: My this compound probe exhibits significantly lower fluorescence intensity than expected. What are the primary factors to investigate?
A1: Several factors can contribute to a diminished quantum yield. A logical troubleshooting workflow involves sequentially examining the solvent environment, sample purity and concentration, and instrumental parameters.
Experimental Workflow for Diagnosing Low Quantum Yield
Caption: Troubleshooting workflow for low quantum yield.
Q2: How does the choice of solvent impact the fluorescence quantum yield of my probe?
A2: The solvent environment is a critical determinant of fluorescence intensity. Naphthaldehyde derivatives, including this compound, often exhibit solvatochromism, where their photophysical properties are highly sensitive to solvent polarity.[1][2][3][4][5][6]
-
Polarity Effects: In many cases, increasing solvent polarity can lead to a decrease in fluorescence quantum yield.[2][3][6] This is often due to the stabilization of a polar intramolecular charge transfer (ICT) excited state, which can promote non-radiative decay pathways.[7] Conversely, non-polar solvents may enhance fluorescence by restricting these non-radiative processes.[2][3] For instance, some naphthalimide derivatives show strong emission in nonpolar solvents like dioxane and toluene, with a drastic decrease in quantum efficiency in polar solvents such as acetonitrile and DMSO.[2]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the probe, which may provide an efficient pathway for non-radiative decay, thus quenching fluorescence.[8] Aprotic solvents are often preferred for maximizing the quantum yield of naphthaldehyde-based probes.
Protocol 1: Assessing Solvent Effects on Quantum Yield
-
Stock Solution Preparation: Prepare a concentrated stock solution of your this compound probe in a high-purity, non-polar solvent (e.g., spectroscopic grade cyclohexane or toluene).
-
Solvent Series: Prepare a series of dilute solutions by adding a small aliquot of the stock solution to a range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol).
-
Absorbance Matching: Adjust the concentration of each solution to have an absorbance below 0.1 at the excitation wavelength to prevent inner filter effects.[8][9][10]
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a consistent excitation wavelength.
-
Data Analysis: Compare the integrated fluorescence intensities across the different solvents. A significant variation will indicate a strong solvent-dependent quantum yield.
| Solvent | Polarity Index | Expected Relative Quantum Yield |
| Cyclohexane | 0.2 | High |
| Toluene | 2.4 | High |
| Dichloromethane | 3.1 | Intermediate |
| Acetonitrile | 5.8 | Low |
| Methanol | 6.6 | Low |
Q3: Can the pH of the solution affect the fluorescence of my this compound probe?
A3: Yes, pH can significantly influence the fluorescence properties of naphthaldehyde derivatives, especially those with ionizable groups.[8][11][12][13] Changes in pH can alter the protonation state of the molecule, which in turn can affect its electronic structure and, consequently, its fluorescence emission.[8][12][13] For some fluorescent tracers, intensity increases as the pH rises from acidic to basic, often stabilizing at higher pH values.[12]
Protocol 2: Evaluating pH Dependence
-
Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your application (e.g., pH 4 to 10).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of your probe to each buffer solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each pH point.
-
Data Analysis: Plot the integrated fluorescence intensity versus pH to determine the optimal pH range for your probe.
Q4: I've optimized the solvent and pH, but the quantum yield is still low. Could aggregation be the issue?
A4: Aggregation can have a complex effect on fluorescence. While many fluorophores experience aggregation-caused quenching (ACQ), some naphthaldehyde derivatives can exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE).[14][15][16][17] In AIE/AIEE systems, the restriction of intramolecular motion in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence.[14][15]
-
To investigate aggregation effects: Perform a concentration-dependent study. If the fluorescence intensity does not increase linearly with concentration and either plateaus or decreases at higher concentrations, ACQ may be occurring. Conversely, a supra-linear increase could suggest AIE/AIEE. A common method to induce aggregation for AIE studies is to add a poor solvent (like water) to a solution of the probe in a good solvent (like THF or DMF).[15][16]
II. Frequently Asked Questions (FAQs)
Q5: What molecular modifications can be made to this compound to intrinsically enhance its quantum yield?
A5: Rational molecular design can significantly improve the fluorescence quantum yield.
-
Restricting Intramolecular Motion: Introducing bulky groups or creating a more rigid molecular structure can inhibit non-radiative decay processes that are dependent on molecular vibrations or rotations, thereby increasing the quantum yield.[14][15] This is a core principle behind the design of AIE-active molecules.[14][15]
-
Modulating Intramolecular Charge Transfer (ICT): The electronic nature of substituents on the naphthalene core can tune the ICT character of the excited state.[7][18][19][20] Attaching electron-donating groups can often enhance the quantum yield of naphthalimide derivatives.[2]
-
Avoiding the Heavy-Atom Effect: The presence of heavy atoms (e.g., bromine, iodine) can increase the rate of intersystem crossing from the excited singlet state to the triplet state, a non-radiative pathway that competes with fluorescence and reduces the quantum yield.[21][22][23] When high quantum yield is the primary goal, it is generally advisable to avoid incorporating heavy atoms into the fluorophore structure unless they are specifically intended to promote other photophysical processes like phosphorescence.
Q6: How can I accurately measure the fluorescence quantum yield of my this compound derivative?
A6: The most common and reliable method for determining the fluorescence quantum yield is the comparative method, using a well-characterized standard with a known quantum yield.[10]
Protocol 3: Relative Quantum Yield Measurement
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. For a this compound derivative, a suitable standard might be quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546).[10][24]
-
Prepare a Series of Dilutions: Prepare a series of solutions of both your sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to maintain a linear relationship between absorbance and fluorescence.[9][10]
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence emission spectrum.
-
Plot the Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
Where Φ is the quantum yield, "Gradient" is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10]
Q7: What is the role of Excited-State Intramolecular Proton Transfer (ESIPT) in naphthaldehyde probes, and how does it affect quantum yield?
A7: ESIPT is a photochemical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity, such as in hydroxy-naphthaldehyde derivatives.[18][25][26] Upon excitation, a proton is transferred within the molecule, leading to the formation of a tautomeric species that is responsible for the fluorescence emission. This process often results in a large Stokes shift, which is advantageous as it minimizes self-absorption and reduces interference from scattered excitation light.[11][18] The efficiency of the ESIPT process itself can influence the overall quantum yield. In some cases, modulating the ESIPT process can be a strategy to tune the fluorescence properties of the probe.[27]
Molecular Processes Influencing Quantum Yield
Caption: Key photophysical pathways determining fluorescence quantum yield.
References
- Mondal, S., et al. (2018). Aldehyde group driven aggregation-induced enhanced emission in naphthalimides and its application for ultradetection of hydrazine on multiple platforms. Chemical Science.
- An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe for highly selective detection and imaging of formaldehyde in living cells. (2019). RSC Publishing.
- Mondal, S., et al. (2018). Aldehyde group driven aggregation-induced enhanced emission in naphthalimides and its application for ultradetection of hydrazine on multiple platforms. PubMed Central.
- Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. (2022). RSC Publishing.
- Naphthaldehyde-based Schiff Base Dyes: Aggregation-induced Emission and High-contrast Reversible Mechanochromic Luminescence. (2022). ResearchGate.
- Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates. (2024). PMC - NIH.
- A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. (2018). PubMed.
- Spectroscopic Investigation of the Mechanism of the Intramolecular Heavy Atom Effect on the Phosphorescence Process. I. Naphthalene Emission. The Journal of Chemical Physics | AIP Publishing.
- Modulation of Excited-State Intramolecular Proton Transfer Reaction of 1-Hydroxy-2-naphthaldehyde in Different Supramolecular Assemblies. (2013). Langmuir - ACS Publications.
- Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes. (2021). PubMed.
- Solvent Effects on Fluorescence Emission. Evident Scientific.
- Intramolecular charge transfer in rigidly linked naphthalene–trialkylamine compounds. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- What's wrong with my quantum yield measurement? (2015). ResearchGate.
- Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters. (2021). Royal Society of Chemistry.
- Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. (2011). RSC Publishing.
- External heavy-atom effect on fluorescence kinetics. (2000). ResearchGate.
- Need help with fluorescence quantum yield, I went wrong somewhere. (2022). Reddit.
- A Guide to Recording Fluorescence Quantum Yields. HORIBA.
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022). PMC.
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022). MDPI.
- Effects of solvent on the fluorescence of 2-anilinonaphthalene. (2004). PubMed.
- Effects of solvent on the fluorescence of 2-anilinonaphthalene. (2004). ResearchGate.
- Fluorescent Intensity of Dye Solutions under Different pH Conditions. (2012). ResearchGate.
- Effect of Solvent on Fluorescence Spectrum of Anthracene. (2025). IRAQI JOURNAL OF APPLIED PHYSICS LETTERS.
Sources
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of solvent on the fluorescence of 2-anilinonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 7. Intramolecular charge transfer in rigidly linked naphthalene–trialkylamine compounds - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. static.horiba.com [static.horiba.com]
- 11. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 14. Aldehyde group driven aggregation-induced enhanced emission in naphthalimides and its application for ultradetection of hydrazine on multiple platforms - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Aldehyde group driven aggregation-induced enhanced emission in naphthalimides and its application for ultradetection of hydrazine on multiple platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe for highly selective detection and imaging of formaldehyde in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-Ethoxy-1-naphthaldehyde in Aqueous Media
Welcome to the technical support guide for 2-Ethoxy-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this hydrophobic compound in aqueous experimental systems. Our goal is to provide you with robust troubleshooting strategies, detailed protocols, and the scientific rationale behind these methods to ensure the success and reproducibility of your experiments.
Introduction: The Solubility Hurdle
This compound is a valuable aromatic aldehyde used in various synthetic applications, including the development of novel pharmaceutical agents.[1] However, its chemical structure, dominated by a large, nonpolar naphthalene ring system, renders it sparingly soluble in water.[2] This poor aqueous solubility is a significant technical barrier, often leading to compound precipitation, inaccurate concentration measurements, and low bioavailability in biological assays. This guide provides a systematic approach to overcoming these challenges.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for designing an effective solubilization strategy. The key parameters underscore its hydrophobic nature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| Appearance | Yellow Crystal/Solid | [2][4] |
| Melting Point | 109-113 °C | [4][5] |
| Water Solubility | Sparingly soluble | [2] |
| XLogP3-AA | 3 | [3] |
| Solubility in Organic Solvents | Soluble in Dichloromethane (DCM) | [4] |
The XLogP3-AA value, a computed measure of hydrophobicity, is greater than 0, indicating a preference for lipidic (non-aqueous) environments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What's happening and how do I fix it?
A1: This is a classic problem known as "crashing out." Your compound is soluble in the neat organic solvent (like DMSO) but precipitates when the solvent is diluted in an aqueous medium, where the compound's intrinsic solubility is very low. The DMSO concentration is no longer high enough to keep it dissolved.
To resolve this, you need to employ a formulation strategy that enhances the compound's apparent solubility in the final aqueous system. Below is a troubleshooting workflow to guide you.
Caption: Troubleshooting workflow for precipitation issues.
Q2: What is the co-solvent method and when should I use it?
A2: The co-solvent method involves adding a water-miscible organic solvent to your aqueous solution to increase the solubility of a hydrophobic compound.[6][7] The co-solvent works by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[7] This is often the simplest and quickest method to try.
-
Mechanism: Co-solvents like ethanol or propylene glycol have both hydrophilic and hydrophobic regions. Their hydrophobic parts disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for dissolving nonpolar compounds like this compound.[6][8]
-
When to Use: This method is excellent for chemical reactions or in vitro assays where the presence of a small percentage of an organic solvent is tolerable. However, be cautious in cell-based assays, as co-solvents can be toxic to cells at higher concentrations. Always run a vehicle control (buffer + co-solvent) to check for toxicity.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[6][9]
See Protocol 2 for a detailed experimental procedure.
Q3: My experiment is sensitive to organic solvents. What is a better alternative?
A3: For biologically sensitive experiments, such as cell culture studies, two powerful alternatives are micellar solubilization using surfactants and inclusion complexation with cyclodextrins.
-
Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the core, while the hydrophilic shell makes the entire micelle soluble in water.[10][11] Non-ionic surfactants like Polysorbate 20/80 or Poloxamers are generally preferred due to their lower toxicity profile.[9][12] (See Protocol 3) .
-
Inclusion Complexation (Cyclodextrins): This is often the most elegant and biocompatible solution. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[13][14] The this compound molecule can be encapsulated within the hydrophobic cavity, forming a stable "inclusion complex."[15][16] This complex is readily soluble in water due to the cyclodextrin's hydrophilic outer surface, effectively masking the hydrophobicity of the guest molecule.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and safety profile.[14] (See Protocol 4) .
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution
Objective: To create a concentrated stock solution in a suitable organic solvent.
-
Solvent Selection: Choose a high-purity organic solvent in which this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).[4][9] For biological applications, DMSO is most common.
-
Preparation: Accurately weigh the desired amount of this compound. Add the solvent to achieve a high-concentration stock (e.g., 50-100 mM).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light. Note that the maximum tolerated DMSO concentration in most cell cultures is <0.5%, and <0.1% is considered safe.[9]
Protocol 2: Solubilization using the Co-solvent Method
Objective: To prepare a working solution using a water-miscible organic solvent.
-
Co-solvent Selection: Choose a co-solvent compatible with your experiment (e.g., ethanol or PEG 400).
-
Preparation: a. In a sterile tube, add the required volume of your primary stock solution (from Protocol 1). b. Add the co-solvent. The ratio of co-solvent to primary solvent can vary, but a 1:1 to 9:1 ratio is a good starting point. c. Vortex thoroughly.
-
Dilution: Add the aqueous buffer to the organic mixture dropwise while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvents is within the tolerance limits of your assay. For example, a final solution might contain 94% buffer, 5% PEG 400, and 1% DMSO.
Protocol 3: Solubilization using Surfactant-based Micellar Encapsulation
Objective: To prepare a working solution using a non-ionic surfactant.
-
Surfactant Solution: Prepare a stock solution of a non-ionic surfactant (e.g., 10% Polysorbate 20 or Polysorbate 80) in your desired aqueous buffer.
-
Dispersion: a. In a sterile tube, add the required volume of your primary stock solution in DMSO. b. Add the 10% surfactant solution to this tube. A common starting ratio is 1 part primary stock to 5-10 parts surfactant solution.
-
Micelle Formation: Vortex the mixture vigorously for 2-3 minutes. Follow this with sonication in a bath sonicator for 15-30 minutes to facilitate micelle formation and encapsulation.[10] The solution should become clear.
-
Final Dilution: Dilute this mixture to the final working concentration with your aqueous buffer.
Protocol 4: Preparation of a this compound/Cyclodextrin Inclusion Complex
Objective: To create a highly soluble and biocompatible formulation.
-
Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer. A 20-40% (w/v) solution is a typical starting point.[10] Gentle warming (~40°C) can aid dissolution.
-
Complexation: a. Add the solid this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 to 1:2 (compound:cyclodextrin) is recommended initially. b. Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended time is necessary to reach equilibrium for complex formation.
-
Clarification: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your aqueous stock solution of the inclusion complex.
-
Usage: This stock can now be directly diluted in aqueous media without risk of precipitation.
Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Co-Solvents | Reduces solvent polarity.[6] | Simple, fast, inexpensive. | Potential for solvent toxicity, may interfere with assays. | Chemical synthesis, non-sensitive in vitro assays. |
| Surfactants | Micellar encapsulation.[10] | Effective at low concentrations, widely available. | Can interfere with cell membranes, potential for toxicity. | In vitro assays where solvent effects are a concern. |
| Cyclodextrins | Inclusion complex formation.[15][16] | High biocompatibility, enhances stability, low toxicity.[17] | Higher cost, requires longer preparation time. | Cell-based assays, in vivo studies, drug delivery applications. |
This guide provides a range of validated methods to address the solubility of this compound. We recommend starting with the simplest approach (co-solvents) and moving to more advanced techniques (cyclodextrins) as required by your experimental constraints. Always perform necessary controls to validate that the chosen solubilization method does not interfere with your experimental results.
References
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
- MDPI.
- National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
- Pharma Times. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..? [Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Stenutz. This compound. [Link]
- PubChem. 2-Ethoxynaphthalene-1-carbaldehyde. [Link]
- The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents. [Link]
- Organic Syntheses. 9-ANTHRALDEHYDE; this compound. [Link]
- ChemBK. 2-Hydroxy-1-naphthaldehyde. [Link]
- ResearchGate.
- Thermo Fisher Scientific. 2-Hydroxy-1-naphthaldehyde, 98% 25 g. [Link]
- Fortuna Global Scentia.
- Google Patents.
- The Surfactant Store. Fragrance Solubilizers. [Link]
- ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds? [Link]
- ResearchGate. Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures. [Link]
- IUPAC Solubility Data Series.
- IUPAC Solubility Data Series.
Sources
- 1. This compound | 19523-57-0 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 19523-57-0 [m.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sensient-beauty.com [sensient-beauty.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Ethoxy-1-naphthaldehyde
Introduction: 2-Ethoxy-1-naphthaldehyde is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1] Its reactivity is centered around the aldehyde functional group, making it a prime candidate for a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and optimization for this specific substrate.
Part 1: General Catalyst Selection & Initial Screening
This section addresses preliminary considerations for initiating a catalytic reaction with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a catalyst for a reaction with this compound?
A1: The initial selection process should be guided by three main pillars:
-
Reaction Type: The desired transformation (e.g., oxidation to a carboxylic acid, reduction to an alcohol, Knoevenagel condensation) is the most critical factor, as it dictates the class of catalyst required (e.g., oxidant, reductant, acid/base).
-
Substrate Reactivity: this compound features a sterically hindered aldehyde group due to the adjacent ethoxy and naphthalene ring system. This can influence catalyst accessibility to the reactive site. Catalysts with appropriate steric profiles, such as those with less bulky ligands, may be preferred.
-
Process Conditions: Desired reaction conditions (temperature, pressure, solvent) and practical considerations (catalyst cost, toxicity, and ease of separation) will narrow the choices. For instance, heterogeneous catalysts are often favored for their ease of recovery, while homogeneous catalysts may offer higher activity and selectivity.[2]
Q2: I am setting up a new reaction. How should I design my initial catalyst screening experiments?
A2: A systematic approach is crucial. We recommend a parallel screening strategy. For a given transformation, select a small, diverse set of catalysts from the literature known to be effective for similar aromatic aldehydes.
Table 1: Example Initial Catalyst Screen for Oxidation of this compound
| Entry | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | TEMPO / NaOCl | NaOCl (bleach) | CH₂Cl₂/H₂O | 0 - RT | 2 | Low |
| 2 | Fe(NO₃)₃ | Fe(NO₃)₃ | H₂O | 200 | 2 | Moderate[3] |
| 3 | Laccase/TEMPO | O₂ (air) | Acetate Buffer | 40 | 24 | High[4] |
| 4 | Pd(OAc)₂ / Ligand | O₂ (air) | Toluene | 100 | 12 | Varies |
This table presents hypothetical data for illustrative purposes. Based on these initial results, you can select the most promising catalyst class for further optimization. For example, the biocatalytic approach (Entry 3) appears promising for its high conversion under mild conditions.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and validating a catalyst.
Caption: A workflow for systematic catalyst selection.
Part 2: Troubleshooting Guide for Specific Reactions
This section provides detailed troubleshooting for common catalytic reactions involving this compound.
Scenario 1: Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[5][6]
Q: My Knoevenagel condensation of this compound with malononitrile is showing low yield and slow reaction rates. What should I investigate?
A: Low yield and slow rates in this reaction often point to issues with catalyst activity, reaction equilibrium, or steric hindrance.
Troubleshooting Decision Tree:
Caption: Troubleshooting Knoevenagel condensation issues.
Experimental Protocol: Base-Catalyzed Condensation in an Aqueous Medium
This protocol is an environmentally friendly approach, particularly effective with highly acidic methylene compounds like malononitrile.[1]
-
In a round-bottom flask, dissolve the active methylene compound (e.g., malononitrile, 1.05 equivalents) in water.[1]
-
Add a catalytic amount of a weak inorganic base, such as sodium bicarbonate (NaHCO₃).[1]
-
Stir the solution vigorously and add this compound (1.0 equivalent) in one portion.[1]
-
Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, the product often precipitates. Isolate the solid by vacuum filtration and wash with cold water.[1]
-
The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a powerful tool for forming biaryl compounds by coupling an organoboron species with a halide or triflate.[7][8] While this compound itself is not a typical coupling partner, its derivatives (e.g., a brominated version) are.
Q: I am performing a Suzuki-Miyaura coupling with a brominated derivative of this compound and my reaction stalls, showing significant catalyst deactivation (e.g., formation of palladium black). Why is this happening and how can I prevent it?
A: Catalyst deactivation in palladium-catalyzed reactions is a common issue.[9] The primary causes are poisoning, thermal degradation (sintering), and the formation of inactive palladium species.[9][10]
Table 2: Troubleshooting Palladium Catalyst Deactivation
| Potential Cause | Scientific Explanation | Recommended Solution |
| Ligand Dissociation/Oxidation | At elevated temperatures, the phosphine ligands that stabilize the Pd(0) active species can dissociate or be oxidized, leading to the aggregation of palladium atoms into inactive palladium black. | - Use bulkier, more electron-rich ligands (e.g., SPhos, Xantphos) that form more stable complexes with palladium.[9]\n- Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). |
| Inadequate Base | The base plays a crucial role in the transmetalation step.[8] An inappropriate base can lead to side reactions or fail to activate the boronic acid effectively, slowing the catalytic cycle and allowing more time for deactivation pathways to occur. | - Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for sterically hindered substrates.[7]\n- Use a biphasic solvent system (e.g., Toluene/H₂O) to ensure all components are sufficiently soluble.[7] |
| Thermal Degradation (Sintering) | High reaction temperatures can cause the palladium nanoparticles to agglomerate, reducing the active surface area.[9] | - Lower the reaction temperature and compensate with a longer reaction time.\n- Use a more active catalyst system that operates efficiently at lower temperatures. |
| Impure Reagents | Impurities in solvents or starting materials (e.g., sulfur compounds) can act as catalyst poisons, irreversibly binding to the palladium center.[10] | - Use freshly purified solvents and high-purity reagents.\n- Degas all solvents and solutions thoroughly before use. |
Part 3: Catalyst Optimization and Regeneration
Once a lead catalyst has been identified, the next step is to optimize its performance and consider its lifecycle.
Frequently Asked Questions (FAQs)
Q1: How can I systematically optimize the reaction conditions for my chosen catalyst?
A1: Design of Experiments (DoE) is a powerful statistical method for optimizing multiple variables simultaneously (e.g., temperature, catalyst loading, solvent, base concentration). However, a simpler One-Factor-At-a-Time (OFAT) approach can also be effective. Start with the conditions from your best screening result and vary one parameter at a time (e.g., lower the catalyst loading in 20% increments) until the optimal balance of yield, reaction time, and cost is achieved.
Q2: My heterogeneous catalyst has lost activity after several runs. Is regeneration possible?
A2: Regeneration is highly dependent on the mechanism of deactivation.[11]
-
For Fouling/Coking: If the deactivation is due to carbon deposits or polymer buildup on the surface, washing the catalyst with an appropriate solvent or performing a calcination (burn-off) procedure in air can restore activity.[12][13]
-
For Poisoning: If a chemical poison has strongly bound to the active sites, regeneration is more difficult.[9] Sometimes, treatment with a displacing agent or a specific chemical wash can be effective.[9]
-
For Sintering: Thermal degradation, where metal particles have fused, is generally irreversible.[13]
Before attempting regeneration, it is crucial to characterize the spent catalyst (e.g., using BET surface area analysis, elemental analysis) to understand the root cause of deactivation.[11]
References
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- Reaction optimization for aldehydes. ResearchGate.
- Prasad D, Asatkar A, Ram SP, Singh S, Prajapati SK and Banerjee S (2026) Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene and xanthene derivatives. Frontiers.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing.
- A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. NIH.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- The Knoevenagel Condensation. Organic Reactions.
- 9-ANTHRALDEHYDE; this compound. Organic Syntheses.
- Knoevenagel condensation. Wikipedia.
- Catalyst Deactivation: Mechanism & Causes. StudySmarter.
- Reduction of Aldehydes.
- Catalyst deactivation Common causes. AmmoniaKnowHow.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki Coupling. Organic Chemistry Portal.
- Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. PMC.
- Biocatalytic Oxidation of Alcohols. MDPI.
- β-NAPHTHALDEHYDE. Organic Syntheses.
- Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. ResearchGate.
- Catalytic oxidation of alcohols to carbonyl compounds over hydrotalcite and hydrotalcite-supported catalysts. RSC Advances (RSC Publishing).
- Catalytic oxidation of naphthalene. Google Patents.
- Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Scale-Up of 2-Ethoxy-1-naphthaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 2-Ethoxy-1-naphthaldehyde. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges and frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient process.
The most prevalent and scalable synthetic route to this compound is the Vilsmeier-Haack formylation of 2-ethoxynaphthalene. This guide will primarily focus on the considerations for this reaction.
Frequently Asked Questions (FAQs): The Vilsmeier-Haack Reaction
Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction for producing this compound?
A1: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1] The process involves two main stages:
-
Formation of the Vilsmeier Reagent: A formylating agent, typically N-methylformanilide or N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich 2-ethoxynaphthalene acts as a nucleophile, attacking the Vilsmeier reagent. The ethoxy group at the C2 position is an activating, ortho-para directing group, making the C1 position the most reactive site for electrophilic attack.[4]
-
Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup phase to yield the final this compound.[3]
To visualize this process, the following mechanism diagram illustrates the key transformations.
Caption: Vilsmeier-Haack formylation of 2-ethoxynaphthalene.
Q2: Why is N-methylformanilide often used instead of DMF in this specific synthesis?
A2: While DMF is a common reagent for Vilsmeier-Haack reactions, the established procedure from Organic Syntheses for this compound specifically uses N-methylformanilide.[5] Often, the choice of the amide can influence reaction rates and yields for specific substrates. For polynuclear aromatic ethers like 2-ethoxynaphthalene, N-methylformanilide has been demonstrated to provide good, reliable yields.[5] It is possible to use DMF, but the reaction conditions might require re-optimization.[5]
Q3: Are there alternative, greener methods for preparing the Vilsmeier reagent?
A3: Yes, research has explored alternatives to the traditional POCl₃, thionyl chloride, or phosgene, which are hazardous. One method involves reacting DMF with phthaloyl dichloride (OPC) to generate the Vilsmeier reagent, with the byproduct, phthalic anhydride, being easily recoverable.[6] While this is a promising green chemistry approach, its application to the specific synthesis of this compound would require process validation.
Scale-Up Troubleshooting Guide
Transitioning from a 10-gram lab batch to a multi-kilogram production run introduces challenges related to heat transfer, mass transfer, and material handling. The following guide addresses the most common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or Inconsistent Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. On a larger scale, reaching and maintaining uniform temperature is more difficult. | Solution: Increase reaction time and/or temperature incrementally. Use a reactor with efficient heating and agitation. Rationale: The reaction requires sufficient thermal energy to overcome the activation barrier. Prolonged heating, however, can lead to tar formation, so monitoring by TLC or HPLC is critical to find the optimal endpoint.[5] |
| 2. Poor Reagent Quality: Moisture in the starting materials (2-ethoxynaphthalene, N-methylformanilide) or solvents can decompose the POCl₃ and Vilsmeier reagent. | Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled POCl₃ if necessary. Rationale: POCl₃ reacts violently with water, and the Vilsmeier reagent is moisture-sensitive. Water contamination will consume the reagents and prevent the desired reaction from proceeding. | |
| 3. Inefficient Mixing: As the reaction progresses, the mixture can become thick and viscous, leading to poor mixing, localized overheating, and incomplete conversion. | Solution: Use a robust overhead mechanical stirrer capable of handling viscous mixtures. Baffles in the reactor can also improve mixing efficiency. Rationale: Effective agitation ensures uniform temperature distribution and brings reactants into contact, which is essential for reaction kinetics, especially in heterogeneous or viscous mixtures. | |
| Difficult Workup / Lumps in Product | 1. Uncontrolled Quenching: Pouring the hot, viscous reaction mass too quickly into water causes it to solidify into large, unmanageable lumps. | Solution: Pour the hot reaction mixture in a thin, steady stream into vigorously stirred cold water.[5] For very large scales, consider a reverse addition (adding water slowly to the cooled reaction mixture) with powerful cooling and agitation, though this requires careful process safety evaluation. Rationale: The lumps trap unhydrolyzed iminium salt and other reagents, preventing complete hydrolysis and making purification extremely difficult.[5] A slow, controlled quench ensures a fine, granular precipitate that is easily filtered and washed. |
| Dark-Colored or Tarry Product | 1. Overheating / Extended Reaction Time: The reaction is exothermic. Localized "hot spots" due to poor mixing or excessive heating can cause thermal degradation and polymerization of the product or starting materials. | Solution: Control the initial exotherm by adding the POCl₃ dropwise to the cooled amide solution.[7] Maintain the reaction temperature strictly within the optimized range (e.g., steam bath).[5] Do not heat longer than necessary; monitor for completion. Rationale: Polynuclear aromatic compounds can be susceptible to thermal decomposition, leading to complex, high-molecular-weight byproducts (tars) that are difficult to remove.[5] |
| Product Purity Issues | 1. Incomplete Hydrolysis: Caused by the lumping issue described above. The final product is contaminated with the iminium salt intermediate. | Solution: Ensure the quenching process produces a fine, easily suspended solid. If lumps do form, they should be mechanically broken up, and the mixture should be allowed to stir overnight to ensure complete hydrolysis.[5] Rationale: The iminium salt is a salt and will have different solubility and properties than the final aldehyde, complicating purification. |
| 2. Residual Starting Materials: Unreacted 2-ethoxynaphthalene may remain due to incomplete reaction. | Solution: Optimize reaction stoichiometry and conditions. The product can be effectively purified via recrystallization. Rationale: Recrystallization works by exploiting the differences in solubility between the desired product and impurities at different temperatures.[8] this compound is a solid, while the starting material, 2-ethoxynaphthalene, has a lower melting point, making separation by crystallization efficient. |
Experimental Protocol: Vilsmeier-Haack Synthesis (Lab Scale)
This protocol is adapted from a verified procedure and serves as a baseline for scale-up development.[5]
Table 1: Reagent Stoichiometry and Conditions
| Reagent | Molar Eq. | Amount (for 0.25 mol scale) | Notes |
| 2-Ethoxynaphthalene | 1.0 | 43 g | Starting material. Must be dry. |
| N-Methylformanilide | 1.32 | 45 g | Formylating agent. Must be dry. |
| Phosphorus Oxychloride (POCl₃) | 1.32 | 51 g | Vilsmeier reagent precursor. Highly corrosive and water-reactive. |
| Parameter | Value | Notes | |
| Temperature | Steam Bath (~90-100 °C) | Maintain consistent heating. | |
| Reaction Time | 6 hours | Monitor by TLC/HPLC for completion. |
Step-by-Step Procedure:
-
Reagent Charging: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine N-methylformanilide, phosphorus oxychloride, and 2-ethoxynaphthalene. Safety Note: This should be done in a well-ventilated fume hood as the reaction evolves HCl gas.
-
Reaction: Heat the mixture on a steam bath for 6 hours. The solution will turn deep red and may become viscous.
-
Quenching & Precipitation: Prepare a separate vessel with 700 mL of cold water and a high-torque mechanical stirrer. Pour the hot reaction mixture in a thin stream into the vigorously stirred water. This is a critical step to prevent the formation of large lumps. The aldehyde product should separate as a granular solid.
-
Isolation: Filter the solid product by suction and wash it thoroughly with a large volume of water (approx. 1 L) to remove water-soluble byproducts and acids.
-
Purification (Recrystallization):
-
Dissolve the crude, damp aldehyde in hot 95% ethanol (approx. 450 mL).
-
If the solution is highly colored, add activated carbon (e.g., Norit), boil for 15 minutes, and perform a hot filtration to remove the carbon.[5] A heated funnel is recommended to prevent premature crystallization.[5]
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified, pale-yellow needles by suction filtration and wash with a small amount of cold ethanol. .
-
The following diagram outlines the critical workflow for troubleshooting common scale-up problems.
Caption: Troubleshooting workflow for scaling up production.
Safety Considerations
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic fumes. Handle only in a dry, inert atmosphere and with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
HCl Gas Evolution: The reaction generates hydrogen chloride gas.[5] All operations must be conducted in a high-performance fume hood or in a closed reactor system equipped with a scrubber to neutralize acidic vapors.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Reagents should be mixed in a controlled manner with adequate cooling to prevent a runaway reaction.
-
Product Handling: this compound and its structural analog, 2-methoxy-1-naphthaldehyde, are classified as skin and eye irritants.[9] Standard handling precautions and PPE are required.
References
- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011. [Link]
- Filo. (2025). Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO. Filo Q&A. [Link]
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
- Orita, A., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3, 20-27. [Link]
- ResearchGate. (2009). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde.
- Organic Syntheses. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(.. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Ethoxy-1-naphthaldehyde and 2-hydroxy-1-naphthaldehyde: Structure, Reactivity, and Application
For the discerning researcher in organic synthesis, materials science, and drug development, the choice of a foundational reagent is a critical decision point that dictates the trajectory of a project. Naphthaldehyde derivatives, with their rigid, aromatic scaffold, serve as versatile building blocks. Among them, 2-hydroxy-1-naphthaldehyde and its ether analog, 2-ethoxy-1-naphthaldehyde, appear deceptively similar. However, the subtle substitution of a hydroxyl proton for an ethyl group introduces profound differences in their physicochemical properties, reactivity, and ultimate application.
This guide provides an in-depth comparative analysis of these two critical reagents. We move beyond a simple cataloging of properties to explore the causal relationships between their molecular structure and functional behavior, offering field-proven insights and experimental data to inform your selection process.
At a Glance: Physicochemical Properties
A fundamental understanding begins with the core physical and chemical characteristics of each compound. The data presented below, compiled from various chemical suppliers and databases, reveals the initial, yet significant, divergences between the two molecules.
| Property | 2-hydroxy-1-naphthaldehyde | This compound |
| CAS Number | 708-06-5[1][2][3][4] | 19523-57-0[5][6][7] |
| Molecular Formula | C₁₁H₈O₂[3][8] | C₁₃H₁₂O₂[5][9] |
| Molecular Weight | 172.18 g/mol [4][10] | 200.23 g/mol [7][9] |
| Appearance | Yellow to beige-brown powder/crystal[1][2] | Light brown/yellow crystalline powder[6][11] |
| Melting Point | 76-85 °C[1][2][3][4] | ~112 °C[5] |
| Boiling Point | 192 °C @ 27 mmHg[1][2][3] | Not available |
| Solubility | Soluble in water (40 g/L at 20°C)[1][3][8], crystallizes from EtOH[3][12] | Sparingly soluble in water, soluble in DCM[6][11] |
| Handling | Air sensitive[1][3][8] | Air sensitive, store under nitrogen[6] |
The most striking differences lie in their melting points and solubilities. The significantly higher melting point of the ethoxy derivative suggests stronger intermolecular forces in its crystal lattice. Conversely, the notable water solubility of 2-hydroxy-1-naphthaldehyde, despite its large hydrophobic naphthalene core, is a direct consequence of the hydrogen-bonding capability of the hydroxyl group.
Structural and Spectroscopic Dissection
The functional heart of the comparison is the 2-position substituent: a protic hydroxyl group versus an aprotic ethoxy group. This single change creates a cascade of effects.
Caption: Core structures of 2-hydroxy-1-naphthaldehyde and this compound.
The hydroxyl group in 2-hydroxy-1-naphthaldehyde forms a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction is pivotal, influencing its spectroscopic signature, reactivity, and photophysical properties. The ethoxy group, lacking a labile proton, cannot participate in such an interaction.
Comparative Spectroscopic Signatures
These structural differences are clearly manifested in their respective analytical spectra.
| Spectral Data | 2-hydroxy-1-naphthaldehyde | This compound |
| ¹H NMR | - Signal for OH proton (typically broad, >10 ppm).- Aromatic protons influenced by OH group. | - Characteristic ethyl signals: a quartet (~4 ppm) and a triplet (~1.5 ppm).- No labile OH proton signal. |
| ¹³C NMR | - Carbon bearing the OH group appears at a distinct chemical shift. | - Signals for the two ethoxy carbons are present. |
| FT-IR | - Broad O-H stretching band (~3200-3400 cm⁻¹).- C=O stretch often shifted to lower wavenumber due to H-bonding. | - C-H stretching bands for the ethyl group (~2850-3000 cm⁻¹).- Prominent C-O-C (ether) stretching band. |
Spectral data for both compounds are widely available in public databases such as SpectraBase and ChemicalBook, allowing for direct comparison.[7][9][13][14][15]
Reactivity and Mechanistic Considerations
The hydroxyl group is not a passive spectator; it is an active participant in the reactivity of 2-hydroxy-1-naphthaldehyde.
Electrophilicity of the Aldehyde
The electron-donating nature of both the hydroxyl and ethoxy groups (via resonance) reduces the electrophilicity of the aldehyde carbonyl carbon compared to an unsubstituted naphthaldehyde. However, the intramolecular hydrogen bond in the hydroxy version polarizes the C=O bond, which can modulate its reactivity in complex ways.
Schiff Base Formation: A Tale of Two Ligands
A primary application for both compounds is the synthesis of Schiff bases via condensation with primary amines. While both undergo this reaction, the resulting products and their subsequent utility are vastly different.
Caption: Comparative workflow of Schiff base synthesis and resulting applications.
The Schiff bases derived from 2-hydroxy-1-naphthaldehyde are exceptional ligands for metal ions. The imine nitrogen and the phenolic oxygen form a stable six-membered chelate ring upon coordination. This structural motif is the foundation for countless catalysts and fluorescent chemosensors. The hydroxyl proton can be displaced upon metal binding or participate in Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that is key to the "turn-on" fluorescence observed in many sensory applications.[16][17]
In contrast, the ethoxy group in the corresponding Schiff base is non-coordinating. The resulting imine is a simple N-donor ligand, lacking the powerful chelating ability of its hydroxy counterpart. Therefore, this compound is the reagent of choice when a simple imine is desired and the chelating or acidic properties of the hydroxyl group would be detrimental to subsequent reaction steps.
Synthetic Pathways and Experimental Protocols
The synthesis of these compounds is well-established, and their relationship provides a clear choice for synthetic strategy. 2-hydroxy-1-naphthaldehyde is typically synthesized from the inexpensive starting material 2-naphthol. It can then be used as a precursor to this compound via Williamson ether synthesis.
Caption: Key synthetic routes to the target naphthaldehydes.
Protocol: Synthesis of this compound
This procedure is adapted from a well-established method for the formylation of activated aromatic rings.[18] It demonstrates a direct route that avoids handling the potentially sensitive hydroxy-aldehyde.
Objective: To synthesize this compound from β-naphthyl ethyl ether via a Vilsmeier-Haack type reaction.
Materials:
-
β-naphthyl ethyl ether (43 g, 0.25 mole)
-
N-methylformanilide (45 g, 0.33 mole)
-
Phosphorus oxychloride (51 g, 0.33 mole)
-
Deionized water
Procedure:
-
Combine β-naphthyl ethyl ether, N-methylformanilide, and phosphorus oxychloride in a 500-mL round-bottomed flask equipped with an air condenser.
-
Heat the mixture on a steam bath for 6 hours. The solution will become deep red.
-
Causality: The N-methylformanilide and POCl₃ react in situ to form the Vilsmeier reagent, [(CH₃)(Ph)N=CHCl]⁺Cl⁻, which is the active electrophile for formylation of the electron-rich ethoxynaphthalene ring.
-
While hot, pour the reaction mixture in a thin stream into 700 mL of cold water under vigorous stirring. This step hydrolyzes the intermediate iminium salt and precipitates the crude product. Proper quenching is crucial to obtain a granular solid rather than an unmanageable tar.
-
Filter the resulting solid by suction and wash thoroughly with approximately 1 L of water to remove water-soluble byproducts.
-
Dissolve the crude, damp aldehyde in 450 mL of 95% ethanol by heating.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to complete crystallization.
-
Collect the purified crystals by suction filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The expected yield is 37–42 g (74–84%).[18]
Self-Validation: The purity of the final product should be confirmed by melting point analysis (expect ~112 °C) and spectroscopic methods (¹H NMR, FT-IR) to verify the presence of the ethoxy and aldehyde groups and the absence of the starting ether.
Summary and Application Guide
The choice between these two reagents is not arbitrary but is dictated by the specific chemical functionality required for the target application.
| Feature / Application | Choose 2-hydroxy-1-naphthaldehyde When... | Choose this compound When... |
| Coordination Chemistry | You need a chelating ligand for metal catalysis or sequestration. | A simple, non-coordinating imine is required. |
| Fluorescent Sensors | The goal is a "turn-on" or ratiometric sensor based on ESIPT or chelation-enhanced fluorescence (CHEF). | Fluorescence modulation is not a primary goal, or the hydroxyl group interferes with the desired mechanism. |
| Organic Synthesis | The acidic proton is desired for subsequent reactions or as a directing group. | The acidic proton would interfere with downstream reagents (e.g., Grignards, strong bases). |
| Pharmaceuticals | The phenolic OH is a key pharmacophore for hydrogen bonding with a biological target. | A metabolically stable ether linkage is preferred, or the space occupied by the ethyl group is beneficial for binding. |
Conclusion
2-hydroxy-1-naphthaldehyde and this compound exemplify how a minor structural modification—the substitution of a single active proton—can create two reagents with distinct and complementary roles in scientific research. The former is a sophisticated building block for functional materials and sensors, deriving its utility from the active participation of its hydroxyl group. The latter is a robust intermediate, providing the core naphthaldehyde scaffold while protecting the 2-position from the reactivity inherent in the hydroxyl group. A thorough understanding of these differences is paramount for the efficient design and successful execution of advanced chemical synthesis.
References
- Home Sunshine Pharma. 2-Hydroxy-1-naphthaldehyde CAS 708-06-5.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Hydroxy-1-naphthaldehyde | 708-06-5.
- ChemicalBook. 2-Hydroxy-1-naphthaldehyde CAS#: 708-06-5.
- Sigma-Aldrich. 2-Hydroxy-1-naphthaldehyde technical grade 708-06-5.
- ChemSynthesis. 2-hydroxy-1-naphthaldehyde - 708-06-5.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding the Properties and Synthesis of 2-Hydroxy-1-naphthaldehyde.
- PubChem. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819.
- ChemicalBook. 2-Hydroxy-1-naphthaldehyde | 708-06-5.
- SpectraBase. 2-Hydroxy-1-naphthaldehyde.
- ChemicalBook. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum.
- Stenutz. This compound.
- ChemicalBook. This compound CAS#: 19523-57-0.
- Guidechem. This compound 19523-57-0 wiki.
- ResearchGate. FT-IR spectra of 2-Hydroxy-1-naptahldehyde.
- PubChem. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099.
- NIST WebBook. 1-Naphthalenecarboxaldehyde, 2-ethoxy-.
- ResearchGate. Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde.
- Organic Syntheses. 9-ANTHRALDEHYDE; this compound. Org. Synth. 1940, 20, 11.
- RSC Publishing. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde.
Sources
- 1. 2-Hydroxy-1-naphthaldehyde CAS 708-06-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2-Hydroxy-1-naphthaldehyde | 708-06-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Hydroxy-1-naphthaldehyde CAS#: 708-06-5 [m.chemicalbook.com]
- 4. 2-ヒドロキシ-1-ナフトアルデヒド technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [stenutz.eu]
- 6. guidechem.com [guidechem.com]
- 7. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 10. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 19523-57-0 [m.chemicalbook.com]
- 12. 2-Hydroxy-1-naphthaldehyde | 708-06-5 [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of 2-Ethoxy-1-naphthaldehyde and Other Naphthaldehydes
For the discerning researcher in organic synthesis and drug development, a nuanced understanding of a reagent's reactivity is paramount for predictable and efficient molecular construction. This guide provides an in-depth comparative analysis of 2-Ethoxy-1-naphthaldehyde, contrasting its chemical behavior with its parent isomers, 1-naphthaldehyde and 2-naphthaldehyde. We will dissect the subtle interplay of electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols for key chemical transformations.
The Decisive Interplay of Steric and Electronic Effects
The reactivity of an aromatic aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon and the steric accessibility of this reactive center. In the naphthaldehyde family, the position of the aldehyde group and the nature of any substituents create a unique electronic and steric environment, leading to significant differences in their chemical behavior.[1]
1-Naphthaldehyde: The aldehyde group at the 1-position (alpha-position) experiences a significant steric clash with the hydrogen atom at the 8-position. This "peri-effect" can force the aldehyde out of the naphthalene plane, impacting both conjugation and the ease with which nucleophiles can approach.[1] Electronically, however, the 1-position is more activated toward nucleophilic attack compared to the 2-position.[1]
2-Naphthaldehyde: With the aldehyde at the 2-position (beta-position), this isomer is markedly less sterically hindered.[1] This open access allows for a more facile approach of nucleophiles. Electronically, it is less activated than its 1-substituted counterpart.[1]
This compound: This derivative presents a more complex scenario:
-
Electronic Effect: The ethoxy group at the 2-position is a potent electron-donating group (EDG) through resonance (+M effect). This effect increases the electron density of the aromatic system and, by extension, slightly reduces the electrophilicity (partial positive charge) of the adjacent carbonyl carbon at the 1-position. While it also exerts a weaker, electron-withdrawing inductive effect (-I effect), the resonance effect is generally dominant.[2]
-
Steric Effect: It suffers from the same peri-hindrance as 1-naphthaldehyde. Furthermore, the adjacent ethoxy group introduces additional steric bulk, creating a highly congested environment around the carbonyl group. This combined steric hindrance is expected to significantly impede the approach of nucleophiles.
This balance of opposing forces—electronic activation vs. steric hindrance—results in a predictable, yet nuanced, pattern of reactivity across these three compounds.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the relative performance of these naphthaldehydes in several cornerstone reactions of organic synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound, proceeding via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[3] The reaction rate is highly sensitive to the aldehyde's electrophilicity and steric environment.
Analysis of Reactivity:
-
2-Naphthaldehyde: Its low steric hindrance makes it an excellent substrate for this reaction, generally providing good yields.[4]
-
1-Naphthaldehyde: The significant peri-hindrance can slow the rate of nucleophilic attack compared to the 2-isomer.
-
This compound: This derivative is predicted to be the least reactive. The combination of severe steric congestion from both the peri-hydrogen and the adjacent ethoxy group, coupled with the electronically deactivating (for the carbonyl carbon) effect of the electron-donating ethoxy group, presents a substantial barrier to the initial nucleophilic addition step.
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| 2-Naphthaldehyde | Malononitrile | Water (reflux) | 95% | 1.5 h | [4] |
| 2-Naphthaldehyde | Ethyl Cyanoacetate | Piperidine/Ethanol (reflux) | 88% | 3 h | [4] |
| 2-Naphthaldehyde | Arylacetonitrile | Sodium Methoxide/Methanol | High (precipitates) | Not specified | [4] |
| 1-Naphthaldehyde | Malonic Acid | Pyridine (Doebner mod.) | Moderate to Good | Not specified | [3] |
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the naphthaldehyde (1.0 equivalent) and the active methylene compound (1.0-1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol, or water).[4]
-
Add a catalytic amount of a weak base (e.g., piperidine, sodium methoxide, or potassium carbonate).[4]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.[4]
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to remove starting materials and catalyst.[4]
-
Dry the purified product under vacuum.[4]
Sources
The Unexplored Potential of 2-Ethoxy-1-naphthaldehyde: A Validation Guide for a Novel Selective Fluorescent Probe
For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes that offer high selectivity and sensitivity is a perpetual endeavor. These molecular tools are instrumental in elucidating complex biological processes, from monitoring intracellular viscosity to detecting protein aggregation, both of which are implicated in a host of pathological conditions.[1][2] This guide provides an in-depth technical exploration into the validation of a promising yet under-characterized molecule: 2-Ethoxy-1-naphthaldehyde. While not extensively documented as a fluorescent probe, its structural characteristics suggest a significant potential, particularly as a sensor for microenvironmental changes.
This document deviates from a rigid template, instead offering a logical and scientifically rigorous workflow for the comprehensive validation of any new fluorescent probe, using this compound as a primary case study. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Rationale for Investigating this compound
Naphthalene derivatives are a well-established class of fluorophores, prized for their high quantum yields and excellent photostability.[3] The core structure of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing aldehyde group on a rigid naphthalene scaffold, presents intriguing possibilities for fluorescence sensitivity to the local environment. Specifically, the potential for intramolecular rotation around the bond connecting the naphthalene ring and the aldehyde group suggests that this molecule could function as a "molecular rotor," a class of fluorescent probes whose emission is sensitive to viscosity.
In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway for the excited state, resulting in quenched fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule to de-excite via radiative pathways, leading to a "turn-on" fluorescent signal. This principle, known as Twisted Intramolecular Charge Transfer (TICT), is a cornerstone of modern viscosity probe design.[4]
A Comparative Landscape of Fluorescent Viscosity Probes
To establish a benchmark for our hypothetical validation of this compound, it is crucial to understand the performance of existing viscosity-sensitive probes. The following table summarizes the key photophysical properties of several well-characterized molecular rotors.
| Probe Name | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in viscous media) | Reference |
| TCF-VIS1 | Dicyanomethylene-based | ~460 | ~644 | Not specified, 78-fold intensity increase | [4] |
| BODIPY-based rotors | Boron-dipyrromethene | Varies (typically 480-520) | Varies (typically 500-550) | High | [1] |
| Hemicyanine-based probes | Hemicyanine | Varies (typically 550-600) | Varies (typically 600-700) | Not specified, significant OFF-ON response | [5][6] |
Experimental Validation Workflow for this compound as a Viscosity Probe
The following section outlines a detailed, step-by-step methodology for the comprehensive validation of this compound as a selective fluorescent probe for viscosity.
Part 1: Synthesis and Purity Assessment
The first critical step is to ensure a pure sample of the candidate probe.
Protocol 1: Synthesis of this compound
-
Combine 2-Hydroxy-1-naphthaldehyde (1 equivalent), iodoethane (1.1 equivalents), and anhydrous potassium carbonate (1 equivalent) in acetone.
-
Reflux the mixture for 48 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from isopropyl ether to yield purified this compound.[3]
-
Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: Synthesis workflow for this compound.
Part 2: Photophysical Characterization
A thorough understanding of the probe's fundamental optical properties is essential.
Protocol 2: Basic Photophysical Measurements
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For absorption measurements, dilute the stock solution in the solvent of interest to a concentration that gives an absorbance of ~0.1 at the absorption maximum. Record the UV-visible absorption spectrum using a spectrophotometer.
-
For fluorescence measurements, prepare a series of dilutions in the solvent of interest. Record the fluorescence emission spectrum for each dilution using a spectrofluorometer, exciting at the absorption maximum.
-
Determine the fluorescence quantum yield (Φf) using a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the fluorescence lifetime (τf) using time-correlated single-photon counting (TCSPC).
Part 3: Viscosity Sensitivity and Selectivity
This is the core of the validation process to test our hypothesis.
Protocol 3: Viscosity Titration
-
Prepare a series of solutions with varying viscosities by mixing two miscible solvents of different viscosities in different ratios (e.g., methanol and glycerol).
-
Add a constant concentration of this compound to each solution.
-
Record the fluorescence emission spectrum for the probe in each solution.
-
Plot the fluorescence intensity and emission maximum as a function of viscosity. A significant increase in fluorescence intensity with increasing viscosity would support the molecular rotor hypothesis.
-
Analyze the relationship between fluorescence intensity and viscosity using the Förster-Hoffmann equation: log(Φf) = C + x * log(η), where Φf is the quantum yield, η is the viscosity, and C and x are constants. A linear relationship confirms the viscosity-sensitive nature of the probe.[4]
dot
Caption: A generalized workflow for fluorescent probe validation.
Protocol 4: Selectivity Analysis
-
Prepare solutions of this compound in a solvent of constant viscosity.
-
To separate samples, add various potentially interfering species, such as common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺), reactive oxygen species (e.g., H₂O₂, O₂⁻), and biomolecules (e.g., glutathione, cysteine, bovine serum albumin).
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence response in the presence of these species to the response observed with a change in viscosity. Minimal changes in fluorescence in the presence of these analytes would indicate high selectivity for viscosity.
Part 4: Application in a Biological Context
The final validation step involves assessing the probe's performance in a more complex, biologically relevant environment.
Protocol 5: Cellular Imaging
-
Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes.
-
Treat the cells with a non-toxic concentration of this compound.
-
Induce changes in intracellular viscosity using established methods (e.g., treatment with nystatin or dexamethasone).[4]
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Quantify the changes in intracellular fluorescence intensity before and after viscosity modulation.
Concluding Remarks and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for the validation of this compound as a selective fluorescent probe for viscosity. While direct experimental data for this specific molecule remains to be published, its structural analogy to known naphthaldehyde-based fluorophores and molecular rotors provides a strong rationale for its investigation. The proposed workflow, from synthesis and photophysical characterization to selectivity and cellular imaging, provides a robust template for researchers seeking to discover and validate novel fluorescent probes. The successful validation of this compound would add a valuable tool to the arsenal of probes available for studying viscosity-related cellular processes and pathologies.
References
- Bane, K., et al. (2014). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 19(9), 13438-13449.
- Debnath, J., et al. (2021).
- Li, J., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Molecular Crystals and Liquid Crystals, 755(1), 58-69.
- Liu, Y., et al. (2021).
- McCarthy, A., & Ruth, A. A. (2011). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. Physical Chemistry Chemical Physics, 13(16), 7485-7499.
- Mu, Y., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence, 31(4), 971-979.
- New Journal of Chemistry. (2021). Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities. New Journal of Chemistry, 45(27), 11957-11971.
- Pan, S., et al. (2022). A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde. Molecules, 27(21), 7529.
- Peng, X., et al. (2019). A minireview of viscosity-sensitive fluorescent probes: design and biological applications.
- Peng, Y., et al. (2022). Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121609.
- PNAS. (2007). Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling. Proceedings of the National Academy of Sciences, 104(1), 110-115.
- PrepChem.com. (n.d.). Synthesis of this compound.
- RSC Publishing. (2019). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. Analytical Methods, 11(20), 2626-2629.
- SciSpace. (2021). Viscosity sensitive fluorescent dyes with excellent photostability based on hemicyanine dyes for targeting cell membrane.
- Sheng, R., et al. (2018). A Dual-Response Fluorescent Probe for the Detection of Viscosity and H2S and Its Application in Studying Their Cross-Talk Influence in Mitochondria. Analytical Chemistry, 90(15), 9371-9377.
- Sun, C., et al. (2018). Design and synthesis of a 2-hydroxy-1-naphthaldehyde-based fluorescent chemosensor for selective detection of aluminium ion. Inorganica Chimica Acta, 477, 133-139.
- Wang, Y., et al. (2021). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. International Journal of Molecular Sciences, 22(21), 11579.
- White, R. A., & Rittner, R. (2009). Stacking and separation of protein derivatives of naphthalene-2,3-dicarboxaldehyde by CE with light-emitting diode induced fluorescence detection. Electrophoresis, 30(11), 1967-1973.
- Xu, K., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLOS ONE, 12(10), e0186580.
- Zhang, X., et al. (2022). A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. Molecules, 27(21), 7585.
Sources
- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Researchers Design Sensors to Detect Amorphous Protein Aggregation----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viscosity sensitive fluorescent dyes with excellent photostability based on hemicyanine dyes for targeting cell membrane (2021) | Ya-Nan Wang | 27 Citations [scispace.com]
A Comparative Spectroscopic Guide to 2-Ethoxy-1-naphthaldehyde and its Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realms of organic synthesis and medicinal chemistry, a precise understanding of molecular structure is paramount. Spectroscopic techniques serve as the cornerstone for elucidating the structural nuances of compounds, monitoring reaction progress, and ensuring quality control. This guide offers a comprehensive spectroscopic comparison of 2-Ethoxy-1-naphthaldehyde and its Schiff base derivatives, providing key experimental data and insights for professionals in the field.
The transformation of an aldehyde to a Schiff base, through condensation with a primary amine, introduces the azomethine or imine group (-CH=N-). This fundamental change significantly alters the electronic and structural characteristics of the molecule, which are readily observable through various spectroscopic methods. This guide will delve into the comparative analysis using FT-IR, UV-Vis, and NMR spectroscopy.
Visualizing the Transformation: From Aldehyde to Schiff Base
The condensation reaction between this compound and a primary amine (R-NH₂) results in the formation of a Schiff base and water. This reaction is typically catalyzed by a few drops of acid.
Caption: General reaction scheme for the synthesis of a Schiff base from this compound.
FT-IR Spectroscopy: Unveiling Functional Group Transformations
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The conversion of this compound to its Schiff base derivative is clearly marked by the disappearance of the aldehyde C=O stretching vibration and the appearance of the imine C=N stretching vibration.
Causality Behind Spectral Shifts: The electronegativity difference between oxygen and nitrogen, and the resulting bond polarities, are the primary drivers for the observed changes in the FT-IR spectrum. The C=O bond in the aldehyde is highly polar, resulting in a strong, characteristic absorption band. Upon reaction with a primary amine, this bond is replaced by the less polar C=N bond of the imine group, which consequently absorbs at a lower frequency.
| Functional Group | This compound (cm⁻¹) | Schiff Base Derivative (cm⁻¹) | Key Observation |
| Aldehyde C=O Stretch | ~1643[1] | Absent | Disappearance of the strong carbonyl peak. |
| Imine C=N Stretch | Absent | ~1600-1639[2] | Appearance of the characteristic imine peak. |
| Aromatic C=C Stretch | ~1480-1600 | ~1480-1600 | Generally retained with minor shifts. |
| C-O Stretch (Ethoxy) | ~1241-1277[3] | ~1241-1277 | Largely unaffected by the reaction. |
| Aldehyde C-H Stretch | ~2700-2900 | Absent | Disappearance of the weak aldehyde C-H stretch. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for ATR-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[4]
-
Analysis: Identify the characteristic absorption bands for the aldehyde and imine functional groups to confirm the reaction's progress and the purity of the product.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The formation of a Schiff base extends the conjugation of the aromatic system, leading to a bathochromic (red) shift in the absorption maxima.
Causality Behind Spectral Shifts: The introduction of the azomethine group (-CH=N-) into the conjugated system of this compound allows for more extensive delocalization of π-electrons. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light of a longer wavelength (lower energy) to promote an electron to a higher energy state. These transitions are typically π → π* and n → π* transitions.
| Compound | λmax (nm) for π → π Transition | λmax (nm) for n → π Transition | Key Observation |
| This compound | ~260-340[5][6] | ~335[6] | Exhibits characteristic aromatic and carbonyl absorptions. |
| Schiff Base Derivative | Often > 400[3][7] | Variable | Significant red shift due to extended conjugation. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the aldehyde and the Schiff base derivative in a suitable spectroscopic grade solvent (e.g., ethanol or DMF).[3][4]
-
Data Acquisition: Record the UV-Vis absorption spectra over a wavelength range of 200-800 nm using a spectrophotometer with a 1 cm quartz cuvette.[4]
-
Analysis: Compare the absorption maxima (λmax) of the reactant and the product to observe the bathochromic shift indicative of Schiff base formation.
NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the formation of a Schiff base.
Causality Behind Spectral Shifts: The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. The formation of the imine bond creates a new chemical environment, leading to distinct changes in the NMR spectrum. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal are definitive indicators of the reaction.
¹H NMR Spectroscopy
| Proton | This compound (δ, ppm) | Schiff Base Derivative (δ, ppm) | Key Observation |
| Aldehyde (-CHO) | ~9.8-10.0 | Absent | Disappearance of the downfield aldehyde proton singlet. |
| Imine (-CH=N-) | Absent | ~8.3-9.1[2][8] | Appearance of a new singlet in the downfield region. |
| Aromatic (Ar-H) | ~7.0-8.5 | ~6.3-8.9 | Complex multiplet patterns may shift upon Schiff base formation. |
| Ethoxy (-OCH₂CH₃) | ~4.2 (q), ~1.5 (t) | ~4.2 (q), ~1.5 (t) | Generally unaffected. |
¹³C NMR Spectroscopy
| Carbon | This compound (δ, ppm) | Schiff Base Derivative (δ, ppm) | Key Observation |
| Aldehyde (C=O) | ~190 | Absent | Disappearance of the downfield aldehyde carbon signal. |
| Imine (C=N) | Absent | ~155-175[8][9] | Appearance of a new signal for the imine carbon. |
| Aromatic (Ar-C) | ~110-160 | ~106-171[9] | Shifts in aromatic carbon signals due to changes in electron density. |
| Ethoxy (-OCH₂CH₃) | ~65, ~15 | ~65, ~15 | Generally unaffected. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structural changes associated with Schiff base formation.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates the typical workflow for the synthesis of a Schiff base derivative of this compound and its subsequent spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic analysis of a Schiff base.
Conclusion
The spectroscopic comparison of this compound and its Schiff base derivatives provides a clear and definitive means of characterizing this important chemical transformation. The key spectroscopic signatures—the appearance of the C=N stretch in FT-IR, the red shift in the UV-Vis spectrum, and the emergence of the imine proton signal in ¹H NMR—serve as reliable indicators of successful Schiff base formation. These techniques, when used in concert, provide a robust analytical framework for researchers in organic synthesis and drug development.
References
- A Comparative Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde and Its Schiff Base Derivatives. Benchchem.
- Ibrahim, M. N., & Sharif, S. E. A. (2007). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. E-Journal of Chemistry, 4(4), 531-535.
- Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(8), 4215-4218.
- PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information.
- Analytical, physical and spectroscopic data of the Schiff bases and... - ResearchGate. (n.d.).
- Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. (n.d.).
- Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
- Neelofar, N., Ali, N., Khan, A., & Bilal, M. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456.
- Puchtler, H., Meloan, S. N., & Brewton, B. R. (1975). On Schiff's bases and aldehyde-fuchsin: a review from H. Schiff to R. D. Lillie. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 23(9), 679–684. [Link]
- Synthesis and Spectroscopic Studies in Some New Schiff Bases - ResearchGate. (n.d.).
- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth - ScienceOpen. (n.d.).
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing). (n.d.).
- (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities - ResearchGate. (n.d.).
- Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde - Journal of Medicinal and Chemical Sciences. (n.d.).
- An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E - The Royal Society of Chemistry. (n.d.).
- Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy - Systematic Reviews in Pharmacy. (n.d.).
- Naomi, P., et al. (2017). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. International Journal of Scientific & Engineering Research, 8(8), 113-120.
- A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed. (n.d.).
- Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex - Koya University Eprints. (n.d.).
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure | Request PDF - ResearchGate. (n.d.).
- NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety - ResearchGate. (n.d.).
- UV/Vis spectrum of 1-naphthaldehyde (1) (c = 1.0 mM in CH2Cl2) in the... - ResearchGate. (n.d.).
- UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). - ResearchGate. (n.d.).
- UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde... - ResearchGate. (n.d.).
- UV/Vis + Photochemistry Database - science-softCon. (n.d.).
- Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - RSC Publishing. (n.d.).
- Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (n.d.).
Sources
- 1. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
- 2. newsama.com [newsama.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 9. scienceopen.com [scienceopen.com]
A Comparative Guide to the Biological Activity of 2-Ethoxy-1-naphthaldehyde Derivatives
The naphthalene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] Functionalization of this bicyclic aromatic hydrocarbon, particularly at the 2-position with an aldehyde group, creates 2-naphthaldehyde, a versatile precursor for a wide array of biologically active derivatives.[1] This guide provides an in-depth comparison of the biological activities of 2-ethoxy-1-naphthaldehyde derivatives and related compounds, focusing on their anticancer, antifungal, and antioxidant properties, supported by experimental data and methodologies.
Chemical Synthesis: The Gateway to Bioactivity
The primary route to diversifying the biological potential of naphthaldehyde derivatives is through the synthesis of Schiff bases. This is achieved via a condensation reaction between the aldehyde group of this compound (or its 2-hydroxy analogue) and a primary amine.[1] This straightforward and efficient reaction allows for the introduction of a vast range of substituents, enabling the fine-tuning of the molecule's biological properties.
Generalized Experimental Protocol: Synthesis of a Naphthaldehyde Schiff Base
A common method for synthesizing these derivatives involves the condensation reaction with a primary amine in a suitable solvent, often with an acid catalyst.[1][2]
-
Dissolution: Dissolve 1 equivalent of this compound or 2-hydroxy-1-naphthaldehyde in a suitable solvent like ethanol or methanol.[1][2]
-
Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.[1]
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction time can vary from a few hours to overnight, and its progress can be monitored using thin-layer chromatography (TLC).[1]
-
Isolation: The resulting Schiff base often precipitates from the solution upon completion and can be collected by filtration.[1]
-
Purification: The crude product is washed with a cold solvent like ethanol to remove unreacted starting materials and then dried. Further purification can be achieved by recrystallization.[1]
Anticancer and Cytotoxic Activity
Numerous studies have underscored the potent cytotoxic effects of naphthaldehyde derivatives against various human cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical processes for controlling cancer cell proliferation.[1]
One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the subsequent activation of apoptotic pathways.[1] Furthermore, these derivatives can interfere with the normal progression of the cell cycle, causing it to halt at specific checkpoints and thus preventing cancer cell division.[1]
The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]
Comparative Cytotoxicity Data (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-1,4-dione analogue (Compound 44) | Cancer Cells | 6.4 | [3] |
| Naphthalene substituted benzimidazole (Compound 11) | Various | 0.078 - 0.625 | [4] |
| Naphthalene substituted benzimidazole (Compound 13) | Various | 0.078 - 0.625 | [4] |
| Aquabis(1-formyl-2-naphtholato) copper(II) | HCT116 (Colorectal) | 11.6 | [5] |
| α-Naphthylamine derivatives | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | < 10 µg/mL | [6][7] |
Note: IC50 values can vary based on specific experimental conditions.
Antifungal Activity
Naphthalene derivatives have shown significant promise as antifungal agents.[8] Their mechanism of action often involves the inhibition of key enzymes required for the synthesis of ergosterol, a vital component of fungal cell membranes.[8] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[8]
Comparative Antifungal Activity
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Naphthalene hydrazone derivative | Candida albicans | Zone of inhibition: 13 mm (higher than naftifine, lower than nystatin) | [8] |
| N-(pyridinylmethyl)-naphthalen-1-amines | Various pathogenic fungi | MIC: 25–32 µg/mL | [6][7] |
| Terbinafine derivative (Compound 7q) | Aspergillus fumigatus, Candida albicans | 8- to 16-fold improved potency over terbinafine | [9] |
Antioxidant Activity
The antioxidant potential of naphthaldehyde derivatives is another area of significant research. Antioxidants are crucial for combating oxidative stress, a condition linked to numerous diseases. The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10]
For instance, a study on pyrrolo[2,3-b]quinoxaline derivatives, which can be synthesized from naphthaldehyde precursors, demonstrated that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was a potent radical scavenger.[10]
Structure-Activity Relationships (SAR)
The biological activity of naphthaldehyde derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
For Anticancer Activity: The introduction of an amino acid moiety can enhance cytotoxic properties and potentially improve drug delivery to target tissues while reducing toxicity.[11]
-
For Antifungal Activity: The potency is strongly influenced by the bulkiness of substituents on the naphthalene ring. For terbinafine analogues, only small substituents like hydrogen or fluorine are well-tolerated at most positions, though larger groups may be accommodated at the 5-position.[9]
-
General Enhancement: The formation of metal complexes with Schiff bases, for example with copper or zinc, can significantly enhance the antibacterial and antifungal effects compared to the free ligands.[2][12]
Key Experimental Workflows
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.
Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized this compound derivatives.
Caption: General workflow for synthesis and biological evaluation.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., naphthaldehyde derivatives) and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.
Conclusion
Derivatives of this compound and related naphthaldehydes represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their straightforward synthesis, particularly through Schiff base formation, allows for extensive structural modifications to optimize their anticancer, antifungal, and antioxidant properties. The continued exploration of their structure-activity relationships and mechanisms of action holds significant promise for the development of novel therapeutic agents.
References
- Synthesis And Evaluation of Antifungal Activity of Novel Naphthalene Hydrazone Derivative. (n.d.). Medico Research Chronicles.
- Zdyb, O., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules.
- Vila, R., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Scientia Pharmaceutica, 80(4), 867–877. [Link]
- Vila, R., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Scientia Pharmaceutica, 80(4), 867–877. [Link]
- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16, 2677-2696. [Link]
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.
- Chohan, Z. H., et al. (2010). Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 390-398.
- Depicting the DNA Binding and Cytotoxicity Studies against Human Colorectal Cancer of Aquabis (1-Formyl-2-Naphtholato-k 2 O,O′) Copper(II): A Biophysical and Molecular Docking Perspective. (2021). MDPI. [Link]
- Ersan, R. H., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. Annals of Clinical and Analytical Medicine, 13(1), 1-8. [Link]
- Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. (2018). Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. [Link]
- Vila, R., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.
- Agbom-Uzim, M. U., & Sani, U. (2022). Synthesis, Characterization, Cytotoxicity and antimicrobial Activities of Co(ii) and Ni(ii) Complexes of Schiff base Derived from 2-hydroxy-1-naphthaldehyde and ethylamine. African Journal of Engineering and Environment Research, 8(3), 1-10. [Link]
- Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. (2018).
- Bhat, A., et al. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Stütz, A., & Georgopapadakou, N. H. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810–2816. [Link]
- Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Complexes of 2-Ethoxy-1-naphthaldehyde Schiff Bases: Synthesis, Structure, and Performance
This guide provides a comprehensive comparative analysis of metal complexes derived from Schiff bases of 2-ethoxy-1-naphthaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and functional performance of these compounds. While direct experimental data on the metal complexes of this compound derivatives are emerging, this guide establishes a predictive comparative framework grounded in the extensive research on their close structural analogs, the metal complexes of 2-hydroxy-1-naphthaldehyde. By explaining the causal relationships behind experimental design and expected outcomes, we aim to provide a robust resource for the rational design and investigation of novel metal-based compounds.
Introduction: The Significance of the Naphthaldehyde Scaffold
Schiff bases derived from substituted aromatic aldehydes are a cornerstone in the field of coordination chemistry, prized for their synthetic accessibility and the remarkable stability of their metal complexes.[1] The naphthaldehyde moiety, in particular, offers a rigid, electron-rich aromatic system that can be fine-tuned through substitution. The vast majority of research has centered on 2-hydroxy-1-naphthaldehyde, where the hydroxyl group plays a direct role in coordination to the metal center after deprotonation.
The subject of this guide, this compound, presents a subtle but significant structural modification. Replacing the acidic proton of the hydroxyl group with an ethyl group (-OCH2CH3) alters the coordination strategy. Unlike the hydroxy-analog, the ethoxy group's oxygen atom is a much weaker Lewis base and does not deprotonate, meaning it typically does not form a primary coordination bond with the metal ion. This modification fundamentally influences the electronic and steric environment of the resulting Schiff base ligand and its subsequent metal complexes, offering a compelling case for comparative study. This guide will explore how this change is anticipated to affect the synthesis, structure, and ultimately, the biological and catalytic performance of the corresponding metal complexes.
Synthesis: A Step-by-Step Approach
The synthetic pathway to the target metal complexes is a two-step process: first, the synthesis of the Schiff base ligand, followed by its complexation with a metal salt.
Synthesis of Schiff Base Ligands from this compound
The formation of the Schiff base involves the condensation reaction between this compound and a primary amine. The imine or azomethine group (-C=N-) formed is crucial for the ligand's ability to coordinate with metal ions.
Experimental Protocol: Synthesis of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-2-ethylaniline
This protocol is based on the reported synthesis of a specific Schiff base derived from this compound.[2]
-
Reagent Preparation:
-
Prepare a solution of this compound (0.1 mmol) in 20 ml of ethanol.
-
Prepare a separate solution of 2-ethylaniline (0.1 mmol) in 20 ml of ethanol.
-
-
Reaction:
-
Combine the two ethanolic solutions in a round-bottom flask equipped with a condenser.
-
Stir the reaction mixture and heat under reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the ethanol solution.[2]
-
Filter the resulting precipitate, wash with cold ethanol, and dry in a desiccator.
-
The causality behind this procedure lies in the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed. Refluxing provides the necessary activation energy for the condensation and dehydration steps.
Synthesis of Metal(II) Complexes
The synthesized Schiff base ligand can then be used to form complexes with various transition metal ions. The following is a generalized protocol, drawing from standard methods used for analogous 2-hydroxy-1-naphthaldehyde Schiff bases.[3]
Experimental Protocol: General Synthesis of M(II) Complexes (M = Cu, Co, Ni, Zn)
-
Ligand Solution: Dissolve the this compound Schiff base ligand (2 mmol) in a suitable solvent such as ethanol or methanol (40 ml) with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl2·2H2O, CoCl2·6H2O, NiCl2·6H2O, or ZnCl2) (1 mmol) in the same solvent (20 ml).
-
Complexation: Add the metal salt solution dropwise to the ligand solution while stirring continuously.
-
Reaction: Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates complex formation.
-
Isolation: Cool the reaction mixture to room temperature. Filter the solid complex, wash it thoroughly with the solvent to remove any unreacted starting materials, and then wash with a non-polar solvent like diethyl ether.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl2.
The choice of a 2:1 ligand-to-metal molar ratio is based on the assumption that the Schiff base will act as a bidentate ligand, coordinating through the imine nitrogen and another donor atom from the amine part of the molecule (if present), or simply satisfying the coordination sphere of the metal with two ligand molecules. The metal ion acts as a Lewis acid, accepting electron pairs from the nitrogen atom of the imine, which acts as a Lewis base.
Experimental Workflow Diagram
Caption: Workflow for synthesis of ligand and metal complex.
Comparative Structural and Spectroscopic Analysis
The characterization of these complexes is crucial to understanding their structure and properties. We can predict how the properties of this compound complexes will compare to their well-documented 2-hydroxy counterparts.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental tool for confirming the formation of both the Schiff base and its metal complex.
-
Causality: The key diagnostic band for the Schiff base is the ν(C=N) (azomethine) stretching vibration. Upon complexation, the electron density from the imine nitrogen is donated to the metal ion. This weakens the C=N bond, causing its stretching frequency to shift to a lower wavenumber (a redshift). This shift is direct evidence of coordination through the azomethine nitrogen.
-
Comparative Insight: In 2-hydroxy-1-naphthaldehyde complexes, a shift in the phenolic ν(C-O) band is also observed, confirming coordination of the deprotonated hydroxyl group. For the 2-ethoxy derivatives, this band is absent. Instead, new, low-frequency bands corresponding to ν(M-N) and potentially ν(M-O) (if the ethoxy group participates in coordination, which is less likely) are expected to appear in the far-IR region, providing further evidence of complexation.
UV-Visible Spectroscopy and Magnetic Susceptibility
These techniques provide insights into the electronic transitions and the geometry of the metal center.
-
Causality: The electronic spectra of the Schiff base ligands typically show bands corresponding to π → π* and n → π* transitions. Upon complexation, new bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). For transition metals with d-electrons (like Cu(II), Co(II), Ni(II)), additional lower-energy d-d transition bands are observed. The position and intensity of these d-d bands are highly dependent on the coordination geometry around the metal ion.
-
Comparative Insight: Magnetic susceptibility measurements can distinguish between different geometries. For example, a Cu(II) (d9) complex with a magnetic moment of ~1.73 B.M. suggests one unpaired electron, but UV-Vis spectroscopy is needed to differentiate between, for instance, a square planar or a distorted octahedral geometry. Similarly, Ni(II) (d8) complexes can be diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). The steric bulk introduced by the ethoxy group, compared to the coordinating hydroxy group, might favor tetrahedral geometries over square planar in some cases to minimize steric hindrance.
Table 1: Expected Spectroscopic and Magnetic Properties of M(II) Complexes
| Metal Ion | Coordination Geometry | Expected Magnetic Moment (B.M.) | Key UV-Vis Bands (d-d transitions) |
|---|---|---|---|
| Cu(II) | Square Planar / Distorted Octahedral | 1.7 - 2.2 | 2B1g → 2A1g, 2Eg |
| Co(II) | Tetrahedral | 4.2 - 4.8 | 4A2 → 4T1(P) |
| Octahedral | 4.7 - 5.2 | 4T1g(F) → 4T1g(P) | |
| Ni(II) | Square Planar | Diamagnetic | 1A1g → 1A2g |
| Tetrahedral | 3.5 - 4.2 | 3T1 → 3T1(P) | |
| Octahedral | 2.8 - 3.5 | 3A2g → 3T1g(P) |
| Zn(II) | Tetrahedral | Diamagnetic | No d-d transitions |
Data compiled from general principles of coordination chemistry and studies on analogous complexes.[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and coordination geometry.
-
Causality: The precise arrangement of atoms in the crystal lattice allows for an unambiguous determination of the metal's coordination environment.
-
Comparative Insight: Crystal structures of Schiff base ligands derived from this compound have been reported. For example, in (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-2-ethylaniline, the dihedral angle between the naphthalene and benzene rings is 64.61°.[2] This twisting is a result of steric hindrance. In the corresponding metal complexes, we would expect the ligand to coordinate in a bidentate fashion via the imine nitrogen and a donor atom on the amine substituent. The steric bulk of the ethoxy group, which is not involved in coordination, would likely influence the overall packing of the complex molecules in the crystal lattice, potentially leading to different supramolecular structures compared to the planar, hydrogen-bonded structures often seen in 2-hydroxy-naphthaldehyde complexes.[4]
Comparative Performance and Applications
The structural and electronic differences between hydroxy- and ethoxy-naphthaldehyde complexes are expected to translate into distinct performance profiles in biological and catalytic applications.
Biological Activity (Antimicrobial and Antifungal)
-
Causality and Mechanism: The biological activity of metal complexes is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of microbial cell membranes. Once inside, the metal ion can interfere with normal cellular processes, such as protein synthesis and DNA replication, leading to cell death.
-
Comparative Insight: The replacement of a polar hydroxyl group with a more nonpolar ethoxy group is expected to increase the overall lipophilicity of the resulting metal complexes. This could lead to enhanced antimicrobial and antifungal activity due to improved transport across cell membranes. However, the precise activity will also depend on the metal ion and the specific microbial strain. The activity of the complexes is often found to be greater than that of the free ligand.
Table 2: Comparative Antimicrobial Data for 2-Hydroxy-1-naphthaldehyde Schiff Base Complexes (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |
|---|---|---|---|
| Ligand (HL) | 12 | 10 | 11 |
| Co(II) Complex | 18 | 15 | 16 |
| Ni(II) Complex | 17 | 14 | 15 |
| Cu(II) Complex | 20 | 18 | 19 |
| Zn(II) Complex | 16 | 13 | 14 |
This table presents representative data from studies on 2-hydroxy-1-naphthaldehyde Schiff base complexes to provide a baseline for comparison. Actual values for 2-ethoxy derivatives would require experimental verification.[5] It is hypothesized that complexes derived from this compound would show equal or greater zones of inhibition due to increased lipophilicity.
Catalytic Activity
-
Causality and Mechanism: Schiff base metal complexes are effective catalysts for various organic reactions, particularly oxidations.[6] The metal center can exist in multiple oxidation states, allowing it to act as a redox catalyst. The ligand framework stabilizes the metal ion and can be tuned to influence the catalyst's selectivity and efficiency.
-
Comparative Insight: In catalytic oxidation reactions, the electronic properties of the ligand are critical. The ethoxy group is a slightly stronger electron-donating group than the hydroxyl group. This increased electron density at the naphthalene ring system could modulate the redox potential of the central metal ion. This might make the metal center easier or harder to oxidize, thereby affecting its catalytic turnover frequency. A comparative study would be necessary to determine whether this electronic effect enhances or diminishes the catalytic performance for a specific reaction, such as the oxidation of alcohols or alkenes.
Caption: Logical relationships in comparing complex properties.
Conclusion and Future Outlook
Metal complexes derived from this compound Schiff bases represent an underexplored area with significant potential. Based on a comparative analysis with their extensively studied 2-hydroxy analogs, we can make several key predictions:
-
Synthesis: The synthetic routes are straightforward and analogous to established methods.
-
Structure: The absence of the coordinating hydroxyl group and the introduction of the bulkier ethoxy group will likely lead to different coordination geometries and solid-state packing arrangements.
-
Performance: The increased lipophilicity conferred by the ethoxy group is hypothesized to enhance the biological activity of these complexes. Their catalytic performance will be modulated by the altered electronic and steric environment around the metal center, warranting dedicated experimental investigation.
This guide provides a foundational framework for researchers entering this area. The next critical step is the systematic synthesis and characterization of a series of metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with various Schiff bases of this compound. Direct, side-by-side experimental comparisons of their spectroscopic, structural, antimicrobial, and catalytic properties will be essential to validate the hypotheses presented here and to fully unlock the potential of this promising class of compounds.
References
- Hussain, Z., Yousif, E., Ahmed, A., & Altaie, A. (2014). Synthesis and characterization of Schiff's bases of sulfamethoxazole. Organic and Medicinal Chemistry Letters, 4(1), 1-4.
- Yıldız, M., Dolaz, M., & Necefoğlu, H. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals, 17(2), 115-120. [Link]
- IJMRE. (2025). Synthesis and Characterization of Copper (II) Complex Bearing 1-Phenyliminomethyl-Naphthalen-2-ol. International Journal of Multidisciplinary Research and Explorer.
- Joginder, K., Amit, R., & Vinit, R. (2017). A Comprehensive Review on the Pharmacological Activity of Schiff Base Containing Derivatives.
- Antony, A., Fasna, F., Ajil, P. A., & Varkey, J. T. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry, 5(2), 123-128.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
- Vesek, M., et al. (2012). (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3176. [Link]
- Cinčić, D., & Kaitner, B. (2011). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 13(13), 4351-4357. [Link]
- Kargar, H., et al. (2017). Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: Part I. Applied Organometallic Chemistry, 31(10), e3741.
- Pyrz, J. W., et al. (1985). Models for the Catecholase Activity of Copper Proteins. Inorganic Chemistry, 24(20), 3181-3187.
- Singh, K., et al. (2016). Co(II), Ni(II), Cu(II), and Zn(II) complexes derived from 4-[{3-(4-bromophenyl)-1- phenyl-1Hpyrazol-4-ylmethylene}- amino]-3-mercapto-6-methyl-5-oxo- 1,2,4-triazine. Journal of Basic and Applied Sciences, 5, 21–30.
- Singh, R. K., et al. (2012). Physico – Chemical Study of Transition Metal Complexes with Schiff's Base derived from Naphthaldehyde and Substituted Aromatic Amines. Oriental Journal of Chemistry, 28(1), 433-437. [Link]
- Hadjoudis, E., et al. (1987). Tautomerism of Schiff bases in the solid state and in solution. Molecules, 22(1), 1-13.
- Vesek, M., et al. (2012). (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline. Acta Crystallographica Section E, 68(Pt 12), o3176. [Link]
- Hökelek, T., et al. (2018). Crystal structure and Hirshfeld surface analysis of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine.
Sources
- 1. scispace.com [scispace.com]
- 2. (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Physico – Chemical Study of Transition Metal Complexes with Schiff’s Base derived from Naphthaldehyde and Substituted Aromatic Amines – Oriental Journal of Chemistry [orientjchem.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Ethoxy-1-naphthaldehyde: A Comparative Analysis of HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and product safety. This guide provides an in-depth, experience-driven comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of assessing the purity of synthesized 2-Ethoxy-1-naphthaldehyde. We will move beyond mere procedural lists to explore the fundamental reasoning behind methodological choices, ensuring a robust and defensible analytical strategy.
The Imperative of Purity in Synthesis
In the realm of organic synthesis, the target molecule is rarely the sole occupant of the final reaction flask. By-products, unreacted starting materials, and residual solvents can all be present. For a compound like this compound, which may serve as a key intermediate in the development of pharmaceuticals or advanced materials, even trace impurities can have profound and often detrimental effects on downstream applications. Therefore, the selection of an appropriate analytical technique for purity determination is not a trivial choice but a critical decision that underpins the reliability and validity of the entire research and development process.[1][2]
At the Crossroads of Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity assessment hinges on the physicochemical properties of the analyte and the specific information required. Both are powerful chromatographic techniques that separate components of a mixture, but they operate on different principles, offering distinct advantages and limitations.[3]
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[3]
Here, we'll delve into a head-to-head comparison for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Analyte Volatility | Not a primary requirement. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Sample Preparation | Dissolution in a suitable solvent, filtration.[4][5][6] Derivatization is sometimes used to enhance detection.[7] | May require derivatization to increase volatility and thermal stability. |
| Separation Efficiency | High, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems. | Very high, especially with capillary columns. |
| Detection | Commonly UV-Vis, photodiode array (PDA), fluorescence, or refractive index detectors. Mass spectrometry (LC-MS) offers higher specificity. | Mass spectrometry provides structural information and high specificity. |
| Quantification | Excellent, with high precision and accuracy.[8] | Excellent, with high sensitivity and selectivity. |
| Throughput | Can be high with optimized methods and autosamplers. | Generally lower than HPLC due to longer run times for complex temperature programs. |
| Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial and operational costs. |
The Analytical Workflow: A Visual Guide
To better understand the practical application of these techniques, let's visualize the experimental workflows.
Deep Dive: Experimental Protocols
A Self-Validating Approach to Purity Determination
A robust analytical method is a self-validating one. This means incorporating checks and balances to ensure the data is accurate and reproducible. The following protocols are designed with this principle in mind, adhering to the spirit of the International Council for Harmonisation (ICH) guidelines on analytical method validation.[8][9][10]
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Causality: RP-HPLC is an excellent starting point for a moderately polar compound like this compound. A C18 column provides a non-polar stationary phase that will retain the analyte based on its hydrophobicity, allowing for separation from more polar impurities. Isocratic elution is chosen for its simplicity and robustness, which is ideal for a purity assessment method.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to prepare working standards of appropriate concentrations (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4][5][6]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Data Analysis: The purity of the synthesized compound is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation Parameters (as per ICH Q2(R1)): [8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This can be demonstrated by the resolution of the main peak from any impurity peaks.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[11] A calibration curve should be constructed using at least five standard concentrations, with a correlation coefficient (r²) of ≥ 0.999.
-
Precision: The closeness of agreement among a series of measurements.[11] It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision.[8] The relative standard deviation (RSD) should typically be ≤ 2%.[8]
-
Accuracy: The closeness of the test results to the true value.[8] This can be determined by spike recovery experiments.
Protocol 2: Purity Assessment and Impurity Identification by GC-MS
Causality: GC-MS is particularly powerful for identifying unknown impurities. The volatility of this compound makes it amenable to GC analysis. A temperature programming approach is employed to ensure the efficient elution of compounds with a range of boiling points, which is crucial when potential impurities are unknown.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a volatile solvent such as hexane or ethyl acetate.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
The Verdict: Choosing the Right Tool for the Job
| Consideration | HPLC | GC-MS | Recommendation for this compound |
| Routine Purity Check | Excellent. Simple, robust, and cost-effective for determining the percentage purity. | Good, but may be overkill. Longer run times and higher operational costs. | HPLC is the preferred method for routine quality control. |
| Identification of Unknown Impurities | Limited. Requires LC-MS for structural elucidation. | Excellent. Mass spectral data allows for the identification of unknown compounds through library searching. | GC-MS is indispensable for impurity profiling and identification. |
| Analysis of Thermally Labile Impurities | Ideal. Operates at or near ambient temperature. | Not suitable. High temperatures in the injector and column can cause degradation of thermally sensitive compounds. | If thermally labile impurities are suspected, HPLC is the necessary choice. |
| Quantification of Trace Impurities | Good. Sensitivity depends on the detector used. | Excellent. High sensitivity and selectivity of the mass spectrometer. | For detecting and quantifying impurities at very low levels, GC-MS is superior. |
Conclusion: A Synergistic Approach
For the comprehensive assessment of synthesized this compound, a dual-pronged strategy is often the most scientifically sound. RP-HPLC serves as the workhorse for routine purity determination , offering a rapid, reliable, and cost-effective means of quantifying the main component. However, when the structural elucidation of unknown impurities is paramount, or when the highest sensitivity for trace analysis is required, GC-MS is the undisputed champion . By understanding the strengths and weaknesses of each technique, researchers can make informed decisions, ensuring the integrity of their synthesized compounds and the success of their scientific endeavors.
References
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- LPD Lab Services Ltd. GC, GC-MS and HPLC Method Development and Validation.
- Semantic Scholar. (1987, December 1). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- ECHEMI. How to determine the purity of newly synthesized organic compound?
- Organomation. HPLC Sample Preparation.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organomation.com [organomation.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. waters.com [waters.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Validating the Mechanism of Action for 2-Ethoxy-1-naphthaldehyde-Derived Drugs
A Comparative Framework for Target Identification and Engagement
For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is a cornerstone of therapeutic development. This guide provides an in-depth, technical comparison of methodologies to validate the MoA for a promising class of compounds: 2-Ethoxy-1-naphthaldehyde-derived drugs. The versatile naphthaldehyde scaffold has been shown to be a starting point for derivatives with significant biological activities, including anticancer and antimicrobial properties.[1][2] This guide moves beyond theoretical discussions to offer practical, experimentally-grounded frameworks for confirming molecular targets and quantifying drug engagement, ensuring both scientific rigor and the generation of robust, reliable data.
Section 1: The Foundational Step - Uncovering Putative Molecular Targets
Prior to any validation, the initial and most critical step is to identify potential molecular targets. The diverse biological activities of naphthaldehyde derivatives suggest a range of possible interactions within the cell. For instance, Schiff base derivatives of 2-hydroxy-1-naphthaldehyde have been investigated for their interactions with various biological molecules and have shown a spectrum of activities.[3][4][5][6][7][8][9] One study identified a related compound, 2-methoxy-1-naphthaldehyde, as an inhibitor of strigolactone signaling by interacting with the D14 receptor.[10] This highlights the potential for naphthaldehyde derivatives to modulate specific protein-protein interactions.
Given the frequent role of kinases in disease pathways, a logical starting point for target identification is to screen this compound derivatives against a broad panel of kinases.
Kinase Panel Screening: A Broad Net for Target Discovery
Kinase screening services offer a high-throughput method to assess the inhibitory activity of a compound against a large number of kinases.[11][12][13] This approach provides a "kinome-wide" view of a compound's selectivity and can rapidly identify potential primary targets and off-target effects.
Table 1: Comparison of Kinase Screening Platforms
| Platform | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the transfer of radiolabeled phosphate from ATP to a substrate.[12] | Gold standard, directly measures enzymatic activity, high sensitivity. | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assay (e.g., ADP-Glo™) | Quantifies ADP produced in the kinase reaction.[14] | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for compound interference. |
| Competition Binding Assay (e.g., KINOMEscan™) | Measures the displacement of a labeled ligand from the kinase active site.[11] | High throughput, not dependent on enzymatic activity, can identify non-ATP competitive inhibitors. | Indirect measure of inhibition, may not reflect functional activity. |
Experimental Protocol: Initial Kinase Panel Screen
-
Compound Preparation: Solubilize the this compound derivative in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Platform Selection: Choose a platform based on the desired balance of throughput, sensitivity, and cost. A competition binding assay is often a good initial choice for broad screening.
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing greater than 50% or 70% inhibition.
Section 2: The Core of Validation - Confirming Target Engagement in a Cellular Context
Once putative targets are identified, the next crucial phase is to confirm that the drug engages these targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted technique for this purpose.[15][16]
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[15][16] By heating intact cells or cell lysates to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of a binding compound.
Workflow for a Western Blot-Based CETSA Experiment
Caption: A typical workflow for a Western Blot-based CETSA experiment.
Experimental Protocol: CETSA for a Putative Kinase Target
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to express the target kinase) to 80-90% confluency.
-
Drug Treatment: Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells using a mild lysis buffer to maintain protein integrity.
-
Heating Gradient: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase and a loading control (e.g., GAPDH or Actin) by Western blot.[17][18][19][20][21]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Table 2: Interpreting CETSA Results
| Observation | Interpretation | Next Steps |
| Rightward shift in melting curve | Drug binds to and stabilizes the target protein. | Proceed to quantitative binding assays. |
| Leftward shift in melting curve | Drug binds to and destabilizes the target protein. | Investigate the mechanism of destabilization. |
| No shift in melting curve | No significant target engagement at the tested concentrations. | Re-evaluate the putative target or consider higher drug concentrations. |
Section 3: Quantifying the Interaction - Biophysical Assays for Binding Affinity
While CETSA confirms target engagement, it does not directly provide the binding affinity (Kd). To quantify the strength of the drug-target interaction, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and competitive binding assays are employed.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][22][23][24]
Logical Flow of an ITC Experiment
Caption: The logical progression of an Isothermal Titration Calorimetry experiment.
Experimental Protocol: ITC for a Purified Kinase
-
Protein Purification: Express and purify the target kinase to a high degree of purity (>95%).
-
Sample Preparation: Prepare a solution of the purified kinase in a suitable buffer. Prepare a solution of the this compound derivative in the same buffer.
-
ITC Experiment: Load the kinase solution into the sample cell and the drug solution into the titration syringe. Perform a series of injections of the drug into the kinase solution while measuring the heat changes.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the drug to the kinase. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Competitive Binding Assays: A High-Throughput Alternative
Competitive binding assays are a valuable alternative to ITC, particularly for high-throughput screening of compound libraries.[25] These assays measure the ability of a test compound to displace a known, labeled ligand from the target protein.
Experimental Protocol: A Fluorescence-Based Competitive Binding Assay
-
Reagent Preparation: Prepare the purified target kinase, a fluorescently labeled ligand with known affinity for the kinase, and the this compound derivative.
-
Assay Setup: In a microplate, incubate the kinase and the fluorescently labeled ligand to form a complex.
-
Competition: Add increasing concentrations of the this compound derivative to the wells.
-
Measurement: Measure the fluorescence signal. A decrease in signal indicates the displacement of the labeled ligand by the test compound.
-
Data Analysis: Plot the fluorescence signal against the concentration of the test compound and fit the data to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
Section 4: Comparative Analysis - Benchmarking Against Alternatives
To understand the true potential of a this compound-derived drug, it is essential to compare its performance against established inhibitors of the same target or other compounds with a similar therapeutic indication.
Table 3: Example Comparative Data for a Putative Kinase Inhibitor
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (µM) | Off-Target Kinase 2 IC50 (µM) | Cell Proliferation GI50 (µM) |
| This compound Derivative | 50 | >10 | >10 | 0.5 |
| Alternative Inhibitor A (Clinical Candidate) | 25 | 1.5 | 5 | 0.2 |
| Alternative Inhibitor B (Tool Compound) | 100 | 0.5 | >10 | 1.0 |
This comparative data allows for an objective assessment of the potency, selectivity, and cellular efficacy of the novel compound relative to existing alternatives.
Conclusion
Validating the mechanism of action for a novel drug candidate like a this compound derivative is a multi-faceted process that requires a logical and rigorous experimental cascade. By starting with broad screening to identify putative targets, followed by robust cellular target engagement assays like CETSA, and finally quantifying the interaction with biophysical methods, researchers can build a strong, data-driven case for a specific MoA. This comprehensive approach, coupled with a thorough comparative analysis against relevant alternatives, is essential for advancing promising compounds through the drug discovery pipeline.
References
- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
- REPROCELL. (n.d.). General Protocol for Western Blot Analysis. REPROCELL. [Link]
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
- Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
- Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
- Frasca, V. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]
- Bio-Rad Antibodies. (n.d.). Western Blot Protocol. Bio-Rad Antibodies. [Link]
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
- Linkuvienė, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
- Martens, S. (2023). In vitro kinase assay v1.
- Mashita, O., et al. (2020). Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor. NIH. [Link]
- Vogel, S., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. PMC. [Link]
- BMG LABTECH. (2025). Binding Assays. BMG LABTECH. [Link]
- Journal of Medicinal and Chemical Sciences. (2022). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences. [Link]
- Bhai, R. D., et al. (2018). SCHIFF BASES DERIVED FROM 2-HYDROXY AND 2- METHOXY NAPHTHALDEHYDE: EXPLORATION OF IN SILICO DOCKING, DNA CLEAVAGE, ANTIBACTERIAL ACTIVITIES AND SAR. International Journal of Pharmaceutical Sciences and Research. [Link]
- Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. [Link]
- Asghar, M., et al. (2024).
- ResearchGate. (2025). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes.
- Khan, S. A., et al. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. International Journal of Pharmaceutical Sciences and Research. [Link]
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
- Bikas, R., et al. (2016). Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii)
- El-ajaily, M. M. (2017). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. International Journal of Chemical Studies. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Li, J., et al. (2024). Identification of naphthalimide-derivatives as novel PBD-targeted polo-like kinase 1 inhibitors with efficacy in drug-resistant lung cancer cells. PubMed. [Link]
- Liu, Y., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Naphthaldehyde | 66-99-9 | FN08328 | Biosynth [biosynth.com]
- 3. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
- 4. ijpsr.com [ijpsr.com]
- 5. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 15. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. reprocell.com [reprocell.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Cross-Reactivity of 2-Ethoxy-1-naphthaldehyde-Based Chemical Probes
In the dynamic landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2][3] The utility of a chemical probe is intrinsically linked to its specificity, as off-target interactions can lead to misleading results and confound data interpretation. This guide provides an in-depth analysis of the cross-reactivity of chemical probes based on the 2-Ethoxy-1-naphthaldehyde scaffold. While direct and extensive research on this specific probe is limited, we will extrapolate from the broader class of naphthaldehyde and aldehyde-based probes to provide a robust framework for evaluating its potential cross-reactivity and to compare its likely performance against established alternatives.
Introduction to this compound as a Chemical Probe
This compound is a naphthalene derivative characterized by an aldehyde functional group and an ethoxy substituent.[4][5] The aldehyde group is an electrophilic center, making it reactive towards nucleophilic residues on proteins, such as lysine and cysteine, suggesting its potential as a covalent chemical probe.[6] The naphthaldehyde core provides a fluorescent scaffold, allowing for the potential development of "turn-on" fluorescent probes for detecting specific analytes or labeling biomolecules.[7][8]
Physicochemical Properties:
-
Formula: C₁₃H₁₂O₂[4]
-
Structure: The molecule consists of a naphthalene ring system with an ethoxy group at the 2-position and a formyl (aldehyde) group at the 1-position.[4]
The reactivity of the aldehyde group is central to its function as a probe. Aldehydes can form Schiff bases with primary amines (like the side chain of lysine) or undergo other reactions with nucleophiles, leading to covalent modification of target proteins.[9] This covalent interaction can be exploited for activity-based protein profiling (ABPP) and for developing targeted covalent inhibitors.[10]
The Critical Importance of Cross-Reactivity Studies
Consequences of Poor Selectivity:
-
Misinterpretation of Phenotypes: Off-target effects can produce biological phenotypes that are incorrectly attributed to the modulation of the intended target.
-
Wasted Resources: Pursuing therapeutic strategies based on data from non-selective probes can lead to significant investment in ultimately non-viable drug candidates.[12]
-
Toxicity: In a therapeutic context, off-target interactions are a major cause of adverse drug reactions.
Comparative Analysis of Naphthalene-Based Probes
While specific cross-reactivity data for this compound is not extensively available in the current literature, we can infer its potential performance by examining related naphthalene-based fluorescent probes.[13] The following table summarizes the performance of several such probes, providing a benchmark for comparison.
| Probe Name/Derivative | Target Analyte | Interfering Species Tested | Observed Interference/Cross-Reactivity | Reference |
| F6 (Naphthalene Derivative) | Al³⁺ | Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺ | No significant fluorescence change was observed with other metal ions, indicating high selectivity for Al³⁺. | [13] |
| Probe 1 (Naphthalene backbone with boric acid ester) | Hydrogen Peroxide (H₂O₂) | Other reactive oxygen species (ROS) | Found to have a much higher selectivity for H₂O₂ over other ROS. | [13] |
| PLB3 (Schiff-base from 2-hydroxy-1-naphthaldehyde) | Zn²⁺ | Cd²⁺ and other metal ions | Could distinguish well between Zn²⁺ and the analogous Cd²⁺. | [7] |
| PMB3 (from 2-hydroxy-1-naphthaldehyde) | Cu²⁺/Ni²⁺ | Other competing metal ions | Exhibited a sensitive colorimetric response to Cu²⁺/Ni²⁺ ions among others. | [14] |
Based on these examples, naphthalene-based probes can be designed to achieve high selectivity for their target analytes. The inclusion of specific recognition moieties and the tuning of the electronic properties of the naphthalene scaffold are key to minimizing cross-reactivity. For this compound, the aldehyde group's inherent reactivity with various nucleophiles suggests that without further modification to confer target specificity, it may exhibit significant off-target labeling of proteins.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of a this compound-based probe, a combination of knowledge-based and experimental strategies should be employed.[12]
A. Proteome-Wide Selectivity Profiling using Chemical Proteomics
A powerful method to assess the selectivity of covalent probes is activity-based protein profiling (ABPP).[10] This technique allows for the global mapping of small molecule-protein interactions in native biological systems.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of the this compound probe to enable downstream detection via click chemistry.[15]
-
Cell Lysate or Live Cell Treatment: Incubate the functionalized probe with a complex proteome (e.g., cell lysate or live cells).
-
Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed or copper-free click reaction to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for in-gel visualization) to the probe-labeled proteins.[15]
-
Affinity Purification (for biotin-tagged proteins): Use streptavidin beads to enrich for biotin-tagged proteins that have reacted with the probe.
-
Mass Spectrometry Analysis: Elute the enriched proteins, digest them into peptides, and identify the proteins and specific sites of modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the spectral counts or reporter ion intensities to determine the relative abundance of labeled proteins, thereby identifying both the intended target and any off-targets.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context.[11] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the this compound probe at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement. This can be performed in a proteome-wide manner using mass spectrometry to identify off-targets that are also stabilized.
C. Competitive Binding Assays
Competitive binding assays can be used to assess whether the probe binds to the same site as a known selective ligand.
Step-by-Step Methodology:
-
Pre-incubation with Competitor: Pre-incubate the proteome with a known selective inhibitor or ligand for the intended target.
-
Probe Incubation: Add the functionalized this compound probe.
-
Analysis: Use the chemical proteomics workflow described above to quantify the labeling of the target protein. A significant reduction in probe labeling in the presence of the competitor indicates on-target binding.
Visualization of Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing probe cross-reactivity using chemical proteomics.
Sources
- 1. Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]
- 5. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-hydroxy-1- Naphthaldehyde Based Colorimetric Probe for the Simultaneous Detection of Bivalent Copper and Nickel with High Sensitivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Stability of Ethoxy vs. Hydroxy Naphthaldehyde Derivatives
Prepared by: A Senior Application Scientist
For researchers and professionals in drug development and materials science, the selection of molecular scaffolds is a critical decision dictated by the required stability under specific environmental conditions. Naphthaldehyde derivatives are versatile precursors for a wide range of biologically active compounds, including Schiff bases, and advanced materials.[1][2] A common synthetic modification involves the substitution at the C2 position, with hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups being two frequent choices. This guide provides an in-depth comparison of the stability profiles of 2-hydroxy-1-naphthaldehyde and its 2-ethoxy counterpart, grounded in theoretical principles and supported by actionable experimental protocols.
Theoretical Framework: The Decisive Role of Intramolecular Forces
The stability of a molecule is not an arbitrary characteristic; it is a direct consequence of its electronic and structural properties. When comparing 2-hydroxy-1-naphthaldehyde and 2-ethoxy-1-naphthaldehyde, the primary differentiating factor is the presence of a phenolic hydroxyl group versus an ether linkage adjacent to the aldehyde. This single change introduces profound differences in electronic effects and hydrogen bonding capabilities.
Electronic Effects: A Tale of Two Substituents
Both hydroxyl and ethoxy groups influence the electron density of the naphthalene ring through a combination of inductive and resonance effects.[3][4]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density through the sigma (σ) bond. Both -OH and -OCH₂CH₃ groups exert an electron-withdrawing inductive effect.[3][5]
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This is a powerful electron-donating effect that increases electron density, particularly at the ortho and para positions.[4][6]
For both substituents, the resonance effect is generally more dominant than the inductive effect, making them net electron-donating groups that activate the aromatic ring.[4][5] However, the most significant divergence in their properties comes not from these electronic effects, but from the unique ability of the hydroxyl group to engage in hydrogen bonding.
The Stabilizing Power of Intramolecular Hydrogen Bonding (IHB)
In 2-hydroxy-1-naphthaldehyde, the proximity of the hydroxyl and aldehyde groups allows for the formation of a strong intramolecular hydrogen bond (IHB).[7][8] This creates a highly stable, quasi-six-membered ring structure, a phenomenon known as chelation.
This IHB has several critical consequences for molecular stability:
-
Increased Rigidity and Planarity: The molecule is locked into a more rigid, planar conformation, which increases its thermodynamic stability.
-
Higher Energy Barrier for Degradation: Significant energy is required to break this internal hydrogen bond before other degradation pathways can be initiated. This contributes directly to enhanced thermal stability.
-
Photophysical Pathway Modulation: The IHB facilitates a process called Excited-State Intramolecular Proton Transfer (ESIPT), which provides an efficient, non-destructive pathway for the molecule to dissipate energy absorbed from UV light, thereby enhancing photostability.[9]
The 2-ethoxy derivative, lacking an acidic proton on the oxygen atom, is incapable of forming this stabilizing intramolecular hydrogen bond. This fundamental difference is the primary determinant of the observed variations in their stability profiles.
Figure 1. Comparison of 2-hydroxy-1-naphthaldehyde, stabilized by an intramolecular hydrogen bond, and this compound.
Comparative Stability Analysis: Thermal, Chemical, and Photostability
Based on the theoretical framework, we can predict and rationalize the differing stabilities of the two derivatives under various stress conditions.
| Feature | 2-Hydroxy-1-naphthaldehyde | This compound | Rationale |
| Intramolecular H-Bond | Yes (Strong) | No | Presence of acidic -OH proton adjacent to aldehyde oxygen. |
| Primary Electronic Effect | +M > -I (Electron Donating) | +M > -I (Electron Donating) | Resonance donation from oxygen lone pairs dominates inductive withdrawal.[4] |
| Predicted Thermal Stability | Higher | Lower | IHB requires significant energy to break before decomposition can occur. |
| Predicted Chemical Stability | Lower (vs. Oxidation/pH) | Higher | Phenolic -OH is susceptible to oxidation and deprotonation; ether linkage is more inert. |
| Predicted Photostability | Higher | Lower | IHB allows for energy dissipation via Excited-State Intramolecular Proton Transfer (ESIPT).[9] |
| Table 1. Summary of Physicochemical Properties and Predicted Stability. |
Thermal Stability
The presence of the IHB in 2-hydroxy-1-naphthaldehyde significantly enhances its thermal stability. The melting point of 2-hydroxy-1-naphthaldehyde is reported to be in the range of 76-80 °C.[10][11] While specific thermal decomposition data for the ethoxy analog is less common in literature, general principles of physical chemistry dictate that the additional energy required to overcome the IHB will result in a higher decomposition temperature compared to the ethoxy derivative, which lacks this stabilizing interaction. Thermogravimetric Analysis (TGA) would be the definitive method to quantify this difference.
Chemical Stability
Here, the ethoxy derivative holds a distinct advantage.
-
Stability to Oxidation: Phenolic hydroxyl groups are known to be susceptible to oxidation, potentially leading to quinone-type structures or polymerization. The ether linkage in the ethoxy derivative is far more resistant to chemical oxidants.
-
Stability across pH Range: The hydroxyl group is weakly acidic and will deprotonate under basic conditions to form a phenoxide ion. This alters the electronic properties and reactivity of the molecule, potentially leading to degradation or unwanted side reactions. The ethoxy group is chemically robust across a wide pH spectrum, making it the superior choice for applications in variable pH environments.
Photostability
Aromatic aldehydes can be prone to degradation upon exposure to UV light. However, the IHB in 2-hydroxy-1-naphthaldehyde provides a crucial photoprotective mechanism. The ESIPT pathway allows the excited molecule to rapidly and harmlessly return to its ground state by shuttling the proton, minimizing the chance for photochemical reactions that lead to degradation. The ethoxy derivative, lacking this pathway, is more likely to undergo undesirable photochemical reactions, rendering it less photostable.
Experimental Protocols for Stability Assessment
To empirically validate these theoretical predictions, the following standardized protocols are recommended.
Protocol 1: Comparative Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol determines the temperature at which the compounds begin to decompose.
Objective: To determine and compare the onset decomposition temperatures (Tonset) of 2-hydroxy-1-naphthaldehyde and this compound.
Methodology:
-
Sample Preparation: Place 5-10 mg of each compound into separate, tared TGA pans (alumina or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 50-100 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Analysis: Plot the percentage of initial mass versus temperature. Determine the Tonset, often calculated as the intersection of the tangent of the baseline with the tangent of the decomposition step.
Expected Outcome: 2-hydroxy-1-naphthaldehyde is expected to exhibit a significantly higher Tonset than its ethoxy counterpart, confirming the stabilizing effect of the IHB.
| Compound | Predicted Tonset (°C) |
| 2-Hydroxy-1-naphthaldehyde | Higher |
| This compound | Lower |
| Table 2. Hypothetical Comparative TGA Data. |
Protocol 2: Chemical Stability Assay in Solution via HPLC
This protocol assesses degradation over time under specific chemical conditions (e.g., pH).
Figure 2. Workflow for the chemical stability assay.
Objective: To quantify the degradation rate of each derivative in solutions of varying pH.
Methodology:
-
Preparation: Prepare 1 mg/mL stock solutions of each compound in a suitable organic solvent (e.g., acetonitrile). Prepare buffer solutions at pH 4.0 (acetate), 7.0 (phosphate), and 10.0 (carbonate).
-
Incubation: In separate vials for each time point, add a small volume of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Include a control vial with only the compound in the mobile phase. Incubate all vials in a temperature-controlled chamber (e.g., 40 °C).
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial for each compound/condition.
-
Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method with UV detection at the λmax of the compound.
-
Quantification: Calculate the percentage of the initial compound remaining at each time point by comparing the peak area to the t=0 sample.
Expected Outcome: The ethoxy derivative will show significantly less degradation, especially at pH 10, demonstrating its superior stability in basic conditions.
Protocol 3: Photostability Assessment (ICH Q1B Guideline)
This protocol evaluates stability under controlled light exposure.[12][13]
Objective: To assess the intrinsic photostability of both derivatives according to regulatory standards.
Methodology:
-
Sample Preparation: Prepare thin, solid-state samples of each compound by evaporating a solution on a glass plate. For solution studies, prepare ~1 mg/mL solutions in quartz cuvettes. Prepare "dark" controls for each sample, wrapped completely in aluminum foil.
-
Exposure: Place the samples and dark controls in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[13]
-
Dosage: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the physical appearance of the light-exposed samples to the dark controls. Assay the samples (e.g., by HPLC) to quantify any degradation and identify potential photoproducts.
Expected Outcome: 2-hydroxy-1-naphthaldehyde will show substantially less degradation than this compound, highlighting the photoprotective effect of the IHB-mediated ESIPT mechanism.
Conclusion and Recommendations
The stability of naphthaldehyde derivatives is critically dependent on the nature of the substituent at the C2 position.
-
2-Hydroxy-1-naphthaldehyde offers superior thermal and photostability . This robustness is conferred by a strong intramolecular hydrogen bond that provides both thermodynamic stabilization and a pathway for the safe dissipation of photo-energy. It is the preferred derivative for applications involving high temperatures or exposure to light.
-
This compound , while less stable to heat and light, provides significantly better chemical stability , particularly against oxidation and in variable pH environments. Its inert ether linkage makes it the ideal choice for formulations or reaction conditions that involve oxidative stress or a wide pH range.
Ultimately, the selection between these two derivatives is not a matter of universal superiority but of fitness for purpose. By understanding the underlying chemical principles and validating them with the empirical data generated from the protocols outlined in this guide, researchers can make an informed decision to ensure the long-term stability and efficacy of their final product.
References
- Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4543. [Link]
- Chemistry LibreTexts. (2025). 3.
- Rehman, W., et al. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. [Link]
- Friscic, T., et al. (2011). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 13(9), 3324-3330. [Link]
- Rehman, W., et al. (2017). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities.
- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
- Vedantu. Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. [Link]
- Ndahi, N. P., et al. (2019). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. International Journal of ChemTech Research, 12(3), 72-79. [Link]
- Gürbüz, D., et al. (2009). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 14(7), 2459-2469. [Link]
- Organic Chemistry Explained. (2021). Resonance and Inductive Effects. YouTube. [Link]
- ChemWhat. 2-Hydroxy-1-naphthaldehyde CAS#: 708-06-5. [Link]
- PubChem. 2-Hydroxy-1-naphthaldehyde. [Link]
- Chemistry LibreTexts. (2022). 16.
- Maragos, C. M. (2004). Fumonisin-ortho-phthalaldehyde derivative is stabilized at low temperature.
- ResearchG
- Słaby, E., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3931. [Link]
- La Salle University. Substituent Effects. [Link]
- García-Zubiri, I. X., et al. (2009). Thermal stability of solid dispersions of naphthalene derivatives with β-cyclodextrin and β-cyclodextrin polymers. Journal of Thermal Analysis and Calorimetry, 98(2), 423-429. [Link]
- Filarowski, A., et al. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Molecules, 28(6), 2505. [Link]
- Kai, M., & Ohkura, Y. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Analytical Sciences, 3(6), 519-522. [Link]
- Al-Hamdani, A. A. S., et al. (2022). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences, 5(6), 940-951. [Link]
- ResearchGate.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- Calapai, F., et al. (2023). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences, 24(13), 10972. [Link]
- Gontarska, M., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 18. [Link]
- Zhang, Y., et al. (2022). Naphthaldehyde-based Schiff Base Dyes: Aggregation-induced Emission and High-contrast Reversible Mechanochromic Luminescence. Materials Chemistry Frontiers, 6(11), 1435-1442. [Link]
- NIST. 1-Naphthalenecarboxaldehyde, 2-ethoxy-. NIST Chemistry WebBook. [Link]
- EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- PubChem. 1-Naphthaldehyde. [Link]
- Silvi, M., & Melchiorre, P. (2019). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 58(28), 9435-9439. [Link]
- Salman, S. R., et al. (2003). Tautomerism in 1-hydroxy-2-naphthaldehyde Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR. Spectroscopy, 17(4), 747-752. [Link]
- Singh, S., et al. (2021). Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. The Journal of Physical Chemistry A, 125(3), 856-867. [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemwhat.com [chemwhat.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Ethoxy-1-naphthaldehyde
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 2-Ethoxy-1-naphthaldehyde, a valuable building block, is no exception. Its strategic importance lies in its utility for constructing more complex molecular architectures, including pharmaceuticals and fluorescent probes.[1] This guide provides an in-depth comparison of the primary synthetic routes to this aldehyde, offering a critical evaluation of their efficiency based on yield, reaction conditions, and reagent accessibility. We will delve into the mechanistic underpinnings of each pathway, providing detailed, field-tested protocols to enable an informed selection for your specific research needs.
Introduction to the Synthetic Challenge
The synthesis of this compound involves the introduction of a formyl group (-CHO) onto the 2-ethoxynaphthalene ring. The ethoxy group at the 2-position is an activating, ortho-, para-directing group, which preferentially directs electrophilic substitution to the 1- and 3-positions of the naphthalene ring.[2] The challenge, therefore, lies in achieving high regioselectivity and yield for the desired 1-formylated product. This guide will benchmark the most prevalent and effective methods to achieve this transformation.
Benchmarking Synthetic Routes
We will compare three primary synthetic strategies for the preparation of this compound:
-
Direct Formylation of 2-Ethoxynaphthalene via the Vilsmeier-Haack Reaction.
-
A Two-Step Approach: Williamson Ether Synthesis of 2-Ethoxynaphthalene followed by Vilsmeier-Haack Formylation.
-
Alternative Formylation Methodologies: A brief overview of the Rieche and Triazine-based formylations.
Below is a summary of the key performance indicators for the two most common routes:
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Williamson Ether Synthesis & Formylation |
| Starting Material | 2-Ethoxynaphthalene | 2-Naphthol |
| Key Reagents | N-methylformanilide, Phosphorus oxychloride | Sodium hydroxide, Ethyl iodide, N-methylformanilide, POCl₃ |
| Overall Yield | Good to Excellent | Good |
| Number of Steps | One | Two |
| Atom Economy | Moderate | Lower |
| Scalability | Readily scalable | Scalable, with an additional step |
| Safety Considerations | Use of phosphorus oxychloride requires caution | Use of flammable solvents and corrosive reagents |
Route 1: The Vilsmeier-Haack Reaction - A Direct Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N-methylformanilide or N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then attacks the activated naphthalene ring to introduce the formyl group.
Mechanistic Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. 2-Ethoxynaphthalene, activated by the electron-donating ethoxy group, undergoes electrophilic aromatic substitution, preferentially at the C1 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Caption: Vilsmeier-Haack formylation of 2-ethoxynaphthalene.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
2-Ethoxynaphthalene (β-naphthyl ethyl ether)
-
N-methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Decolorizing carbon (Norit)
-
500-mL round-bottomed flask
-
Air condenser
-
Steam bath
-
Stirring apparatus
Procedure:
-
In a 500-mL round-bottomed flask equipped with an air condenser, combine 43 g (0.25 mole) of 2-ethoxynaphthalene, 45 g (0.33 mole) of N-methylformanilide, and 51 g (0.33 mole) of phosphorus oxychloride.
-
Heat the mixture on a steam bath for 6 hours.
-
Pour the hot reaction mixture in a thin stream into 700 mL of cold water with vigorous stirring to prevent the formation of large lumps. The aldehyde will separate as a granular solid.
-
Filter the crude aldehyde by suction and wash it thoroughly with 1 L of water.
-
Without drying, dissolve the crude product in 450 mL of 95% ethanol.
-
Add 4 g of decolorizing carbon (Norit) and boil the solution for 15 minutes.
-
Filter the hot solution through a double filter paper.
-
Cool the filtrate to induce crystallization.
-
Collect the pale yellow needles of this compound by filtration and wash them with 40 mL of cold ethanol.
Expected Yield: The reported yield for this procedure is typically high, often exceeding 80%.
Route 2: A Two-Step Synthesis from 2-Naphthol
An alternative strategy begins with the more readily available starting material, 2-naphthol. This route involves two distinct synthetic transformations: the Williamson ether synthesis to form 2-ethoxynaphthalene, followed by a formylation step, for which the Vilsmeier-Haack reaction is again an excellent choice.
Step 1: Williamson Ether Synthesis of 2-Ethoxynaphthalene
This classic Sₙ2 reaction involves the deprotonation of 2-naphthol to form the nucleophilic 2-naphthoxide, which then displaces a halide from an ethyl halide to form the ether.[2]
Sources
A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: 2-Ethoxy-1-naphthaldehyde vs. o-Phthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the sensitive and precise quantification of primary amines such as amino acids, the choice of derivatizing agent is paramount. This decision profoundly influences the success of analytical methodologies, dictating sensitivity, stability, and chromatographic performance. For decades, o-phthalaldehyde (OPA) has been a cornerstone reagent for the pre-column derivatization of primary amines for analysis by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Its rapid reaction kinetics and the high fluorescence of its derivatives have made it a popular choice.[1][2][3]
However, the inherent instability of OPA-derived isoindoles presents a significant challenge, prompting the exploration of alternative reagents that can offer more robust and reliable analytical outcomes.[1] This guide provides an in-depth technical comparison between the well-established OPA and a promising alternative, 2-Ethoxy-1-naphthaldehyde. While direct, extensive comparative case studies for this compound are not widely published, this guide synthesizes available data on its synthesis, the performance of analogous naphthaldehyde derivatives, and the extensive literature on OPA to provide a comprehensive and insightful comparison for the discerning researcher.
The Underpinnings of Derivatization: A Mechanistic Overview
The derivatization of primary amines with both OPA and naphthaldehyde-based reagents aims to append a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability. The underlying reaction mechanisms, however, differ significantly, impacting the characteristics of the final adduct.
o-Phthalaldehyde (OPA): A Ternary Reaction to a Fluorescent Isoindole
The reaction of OPA with a primary amine is a classic example of a ternary reaction that requires the presence of a thiol, such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA).[2][4] The reaction proceeds rapidly at room temperature in an alkaline environment (pH 9-11.5) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[1]
Caption: Derivatization of a primary amine with o-phthalaldehyde (OPA) in the presence of a thiol.
This compound: Schiff Base Formation
In contrast, this compound, like other aromatic aldehydes, reacts with primary amines to form a Schiff base (an imine). This is a condensation reaction where the aldehyde group of the naphthaldehyde derivative reacts with the primary amine to form a carbon-nitrogen double bond, with the elimination of a water molecule.
Caption: Derivatization of a primary amine with this compound to form a Schiff base.
Performance Characteristics: A Head-to-Head Comparison
The choice between OPA and a naphthaldehyde-based reagent hinges on a careful evaluation of their performance in the context of the specific analytical requirements.
| Feature | o-Phthalaldehyde (OPA) | This compound (Inferred) |
| Reaction Principle | Forms a fluorescent isoindole derivative with a primary amine in the presence of a thiol. | Forms a Schiff base with a primary amine. |
| Reaction Time | Rapid, typically complete within 1 minute at room temperature.[1] | Potentially longer, may require heating to drive the reaction to completion. |
| Derivative Stability | Derivatives are notoriously unstable, with stability influenced by the specific amino acid, the thiol used, and reaction conditions.[1] | Expected to form more stable Schiff base derivatives compared to OPA-thiol adducts. Studies on similar naphthaldehyde derivatives show high stability.[5] |
| Detection Method | Fluorescence (Ex: ~340 nm, Em: ~455 nm), UV (~338 nm).[2] | Likely fluorescence and UV detection. The extended aromatic system of the naphthalene ring is expected to confer favorable spectroscopic properties. |
| Selectivity | Highly selective for primary amines; does not react with secondary amines like proline.[1] | Expected to be selective for primary amines. |
| Sensitivity | High, with detection limits in the low picomole to femtomole range.[2] | Potentially high, though may vary depending on the quantum yield of the resulting Schiff base. |
| Reagent Stability | The OPA reagent itself is sensitive to air and light and should be freshly prepared.[4] | Expected to have moderate stability but should be protected from light. |
Experimental Protocols: A Practical Guide
The successful application of any derivatization reagent requires a well-defined and validated protocol. The following provides a general framework for the pre-column derivatization of amino acids using OPA and a projected protocol for this compound based on established methods for similar aldehydes.
Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This protocol is a standard method for the derivatization of amino acids for HPLC analysis.
Materials:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Amino Acid Standard/Sample: Prepare in 0.1 M HCl.
-
HPLC system with a fluorescence detector and a C18 reversed-phase column.
Procedure:
-
In a reaction vial, mix 100 µL of the amino acid standard or sample with 100 µL of the OPA reagent.
-
Vortex the mixture for 1 minute at room temperature. The reaction is rapid and should be complete within this time.
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Separate the derivatized amino acids using a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Detect the fluorescent derivatives with the fluorescence detector set to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.[2]
Caption: Experimental workflow for pre-column derivatization with OPA followed by HPLC analysis.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on the use of ortho-phthalaldehyde, naphthalene-2,3-dicarboxaldehyde and anthracene-2,3-dicarboxaldehyde reagents for alpha-amino acids followed by the enantiomer separation of the formed isoindolin-1-one derivatives using quinine-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 2-Ethoxy-1-naphthaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of 2-Ethoxy-1-naphthaldehyde, a key reagent in various synthetic applications. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on aggregated GHS data, this compound is known to cause serious eye damage[1]. Structurally similar compounds, such as 2-hydroxy-1-naphthaldehyde and 2-naphthaldehyde, are known to cause skin and respiratory irritation[2][3]. Therefore, it is prudent to handle this compound with a comprehensive safety protocol that mitigates these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended PPE based on the potential routes of exposure.
| Body Part | Required Equipment | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield. | To protect against splashes that can cause serious eye damage[1]. |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact which may cause irritation[4]. |
| Body | Lab coat, long-sleeved clothing, and closed-toe shoes. | To protect the skin from accidental spills and contamination[4]. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of any vapors or aerosols that may cause respiratory tract irritation[3][4]. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation : Before starting any work, ensure that an eyewash station and safety shower are readily accessible[3].
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[3][4].
-
Dispensing : When transferring the chemical, do so carefully to avoid generating dust or aerosols. Use appropriate tools for transfer, such as a spatula or scoop.
-
Avoid Contact : Minimize the risk of exposure by avoiding direct contact with the skin, eyes, and clothing[3].
-
Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[2].
-
Contaminated Clothing : Remove and wash contaminated clothing before reuse[3].
Storage Requirements:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[3][5]. Keep it away from incompatible substances such as strong oxidizing agents and strong bases[5][6].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, a swift and informed response is critical.
Spill Cleanup Workflow:
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists[3].
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[3].
-
Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately[7].
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is an essential aspect of responsible chemical management.
Step-by-Step Disposal Protocol:
-
Waste Characterization : Unused this compound should be treated as hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations[8].
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment and uphold the principles of scientific integrity and responsibility.
References
- Sigma-Aldrich. (2025, November 6).
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. (2024, March 29).
- Fisher Scientific.
- Apollo Scientific. 2-Naphthaldehyde.
- Fisher Scientific. (2010, May 15).
- CTAHR. UNIT 7: Personal Protective Equipment.
- Apollo Scientific. (2023, July 6). 2-Hydroxy-1-naphthaldehyde.
- Organic Syntheses. (1940). 9-ANTHRALDEHYDE; this compound.
- Cole-Parmer.
- ECHEMI.
- Benchchem.
- Thermo Scientific Chemicals. 2-Hydroxy-1-naphthaldehyde, 98% 25 g.
- EPA NEPAL. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Sigma-Aldrich. This compound AldrichCPR.
- Cole-Parmer. Material Safety Data Sheet - 4-Methoxy-1-Naphthaldehyde, 99%.
- Organic Syntheses. 2-hydroxy-1-naphthaldehyde.
- Organic Syntheses. β-NAPHTHALDEHYDE.
- Benchchem.
- PubChem. 2-Ethoxynaphthalene-1-carbaldehyde.
Sources
- 1. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
